Product packaging for Z-D-Phenylalaninol(Cat. No.:CAS No. 58917-85-4)

Z-D-Phenylalaninol

Cat. No.: B057623
CAS No.: 58917-85-4
M. Wt: 285.34 g/mol
InChI Key: WPOFMMJJCPZPAO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-D-Phenylalaninol, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B057623 Z-D-Phenylalaninol CAS No. 58917-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFMMJJCPZPAO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974418
Record name Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58917-85-4
Record name Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Z-D-Phenylalaninol used for in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of Z-D-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the N-benzyloxycarbonyl-protected form of D-phenylalaninol, is a pivotal chiral molecule in modern chemical research. Derived from the unnatural D-enantiomer of the amino acid phenylalanine, this amino alcohol serves as a versatile and highly valued building block in asymmetric synthesis, medicinal chemistry, and peptide science. Its rigid chiral backbone allows for exceptional stereochemical control in a variety of chemical transformations, making it an indispensable tool for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds.[1]

This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its role as a chiral building block and as a precursor to chiral auxiliaries. It includes detailed experimental protocols, quantitative data from representative studies, and workflow diagrams to illustrate key synthetic processes.

Core Application 1: Chiral Building Block in Pharmaceutical Synthesis

The most significant application of D-phenylalaninol (for which this compound is a protected precursor) is in the "chiral pool," where it serves as an enantiomerically pure starting material for complex molecule synthesis. Its inherent chirality is carried through the synthetic route to establish the stereochemistry of the final product, obviating the need for challenging chiral separations or asymmetric catalysis steps.

Case Study: Synthesis of Solriamfetol

Solriamfetol, marketed as Sunosi®, is a norepinephrine-dopamine reuptake inhibitor (NDRI) used to treat excessive sleepiness associated with narcolepsy and sleep apnea.[2] Its active pharmaceutical ingredient is the (R)-enantiomer, which is synthesized directly from D-phenylalaninol.[2][3] The synthesis highlights a robust and scalable application of this chiral building block. An improved three-step process reports an overall yield of 82% with a final product purity exceeding 99.95% by HPLC.[3]

Experimental Protocol: Synthesis of Solriamfetol from D-Phenylalaninol

This protocol is a representative synthesis adapted from publicly available patent literature.[1][4]

Step 1: N-Protection of D-Phenylalaninol

  • To a reaction flask, add D-phenylalaninol (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

  • Add a solution of Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in DCM dropwise to the reaction mixture at room temperature.

  • Stir the reaction mass until thin-layer chromatography (TLC) or HPLC indicates the completion of the reaction.

  • Upon completion, isolate the product, N-Boc-D-phenylalaninol, by standard workup procedures (e.g., washing with aqueous solutions and evaporating the solvent). The product is typically dried under vacuum.

Step 2: Carbamoylation

  • In a separate flask, add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) to an anhydrous solvent like toluene.

  • Add a slurry of N-Boc-D-phenylalaninol (1.0 eq) in toluene to the CDI mixture.

  • Stir the reaction until the formation of the activated intermediate is complete.

  • Introduce aqueous ammonia (excess) to the reaction mass and stir vigorously to form the carbamate.

  • Isolate the resulting Boc-protected solriamfetol by filtration or extraction and dry the product.

Step 3: Deprotection to Yield Solriamfetol HCl

  • Add the Boc-protected solriamfetol (1.0 eq) to a suitable solvent (e.g., isopropyl alcohol or water).

  • Add a strong acid, such as a saturated solution of hydrochloric acid in isopropyl alcohol or concentrated aqueous HCl.[1][4]

  • Heat the reaction mass as required until deprotection is complete, monitoring by HPLC.

  • After the reaction is complete, cool the mixture and isolate the final product, Solriamfetol hydrochloride, by filtration. Wash with a cold solvent and dry under vacuum.

Quantitative Data: Solriamfetol Synthesis
ParameterValueSource
Overall Yield82%[3]
Final Purity (HPLC)> 99.95%[3]
Precursor Diastereomeric Ratio≥ 99.5 / 0.5[5]

Visualization: Synthetic Workflow for Solriamfetol

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Carbamoylation cluster_2 Step 3: Deprotection start D-Phenylalaninol reagent1 + Boc-Anhydride + Dichloromethane start->reagent1 prod1 N-Boc-D-Phenylalaninol reagent1->prod1 reagent2 + 1,1'-Carbonyldiimidazole (CDI) + Aqueous Ammonia prod1->reagent2 prod2 Boc-Protected Solriamfetol reagent2->prod2 reagent3 + Hydrochloric Acid (HCl) prod2->reagent3 prod3 Solriamfetol HCl (Final API) reagent3->prod3

Synthetic workflow for Solriamfetol from D-Phenylalaninol.

Core Application 2: Precursor to Chiral Auxiliaries

Chiral auxiliaries are reversibly attached to a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[6] Phenylalaninol is a common precursor for Evans-type oxazolidinone auxiliaries, which are highly effective in controlling the stereochemistry of enolate alkylation, aldol, and acylation reactions.[7][8] The auxiliary forces the reaction to proceed through a sterically constrained transition state, favoring the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and recovered for reuse.

Experimental Protocol: Asymmetric Alkylation via a Phenylalaninol-Derived Auxiliary

This protocol describes the general steps for preparing an Evans-type auxiliary from (S)-phenylalaninol (to illustrate the more common L-derived pathway) and its use in a diastereoselective alkylation.[7][8] The same principle applies to the D-phenylalaninol derivative to obtain the opposite enantiomer of the final product.

Step 1: Formation of the Oxazolidinone Auxiliary

  • Charge a flask with (S)-phenylalanol (1.0 eq), anhydrous potassium carbonate (0.1 eq), and diethyl carbonate (2.0 eq).

  • Heat the mixture to ~135°C to dissolve the solids and initiate the reaction, which forms the cyclic carbamate. Ethanol is removed by distillation.

  • After the reaction is complete, cool the mixture. The product, (S)-4-(phenylmethyl)-2-oxazolidinone, is a crystalline solid and can be purified by recrystallization.

Step 2: N-Acylation

  • Dissolve the oxazolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C.

  • Add a strong base such as n-butyllithium (n-BuLi, 1.0 eq) dropwise to deprotonate the nitrogen.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.0 eq) to the resulting lithium amide to form the N-acyl oxazolidinone.

  • Warm the reaction to room temperature and quench with an aqueous solution (e.g., sat. NH₄Cl). Isolate the product via extraction and purify by chromatography.

Step 3: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.05 eq) to form the corresponding (Z)-enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78°C and allow the reaction to proceed for several hours.

  • Quench the reaction with aqueous ammonium chloride, extract the product, and purify by silica gel chromatography to isolate the alkylated product with high diastereoselectivity.

Step 4: Auxiliary Cleavage

  • Dissolve the alkylated product in a solvent mixture such as THF/water.

  • Add lithium hydroxide (LiOH, excess) to hydrolyze the amide bond, liberating the chiral carboxylic acid and the original auxiliary.

  • Separate the product from the recovered auxiliary using extraction and/or chromatography.

Quantitative Data: Diastereoselective Reactions Using Amino Alcohol-Derived Auxiliaries
Reaction TypeAuxiliary TypeSubstrate/ElectrophileDiastereomeric Ratio (d.r.) / eeSource
AlkylationBINOL-GlycineVarious Alkyl Halides69-86% de[6]
Aldol ReactionEvans OxazolidinoneAldehydeTypically >95:5 d.r.[9]
AlkylationProline-basedIodomethane"Excellent yield"[10]
AminationEngineered PALβ-Me-Cinnamic Acid>20:1 d.r., >99.5% ee[11]

Visualization: Principle of the Chiral Auxiliary

Logical workflow for asymmetric synthesis using a chiral auxiliary.

Core Application 3: Peptide and Peptidomimetic Synthesis

This compound and its unprotected form are used in the synthesis of modified peptides and peptidomimetics.[12] Incorporating an amino alcohol at the C-terminus of a peptide results in a peptide alcohol, which can exhibit increased resistance to degradation by carboxypeptidases and may possess altered biological activity. The benzyloxycarbonyl (Z) group is a standard amine protecting group in solution-phase peptide synthesis, readily removable by hydrogenolysis.

Experimental Protocol: Solid-Phase Synthesis of a C-Terminal Peptide Alcohol

This protocol outlines a general method for incorporating D-phenylalaninol as the C-terminal residue in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Select a resin suitable for anchoring an alcohol, such as a pre-loaded Wang or Sasrin resin with an activated linker (e.g., p-nitrophenyl carbonate).

  • First Residue Attachment: Dissolve Boc-D-phenylalaninol or Fmoc-D-phenylalaninol (1.5-2.0 eq) in a suitable solvent like DMF with a base catalyst (e.g., DMAP, 0.1 eq). Add the solution to the activated resin and agitate until coupling is complete (monitored by a Kaiser test on a resin sample).

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.

  • Deprotection:

    • For Fmoc: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc group.

    • For Boc: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM.

  • Washing: Repeat the washing cycle (Step 3).

  • Peptide Elongation: Continue the standard SPPS cycle of coupling the next protected amino acid (using coupling reagents like HBTU/DIEA) followed by deprotection and washing until the desired peptide sequence is assembled.[13]

  • Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., 95% TFA with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.

Conclusion

This compound is a cornerstone of modern asymmetric synthesis. Its utility spans from being a direct, enantiopure starting material for complex drugs like Solriamfetol to serving as the foundational element for powerful chiral auxiliaries that enable a wide range of stereocontrolled reactions. Its application in creating modified peptides further broadens its research value. The continued development of synthetic methodologies leveraging this compound and related chiral building blocks will undoubtedly remain a critical focus for chemists in the pharmaceutical, agrochemical, and materials science industries.

References

An In-Depth Technical Guide to Z-D-Phenylalaninol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-D-Phenylalaninol, a critical chiral building block in pharmaceutical and chemical research. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in synthesis and potential modulation of biological pathways.

Chemical Structure and Identification

This compound, a derivative of the amino acid D-phenylalanine, is characterized by a benzyloxycarbonyl (Z) protecting group on the amine and the reduction of the carboxylic acid to a primary alcohol. This modification enhances its utility in synthetic organic chemistry, particularly in peptide synthesis.

The IUPAC name for this compound is benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate .[1] Its structure is defined by the (R)-configuration at the chiral center.

Synonyms: (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, (R)-2-(Z-Amino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Cbthis compound.[1][2]

Physicochemical Properties

PropertyValueSource(s)
CAS Number 58917-85-4[2][3]
Molecular Formula C₁₇H₁₉NO₃[3]
Molecular Weight 285.34 g/mol [2]
Melting Point 92-95 °C[2]
Boiling Point Not available (D-Phenylalaninol: 303.8 °C at 760 mmHg)[4]
Optical Rotation [α]²²/D +30° (c=1 in chloroform)[2]
Appearance White to off-white crystalline powder
Solubility Soluble in dichloromethane, ethyl acetate, methanol.[5] Based on its structure with a large aromatic protecting group and a phenyl ring, it is expected to have good solubility in many organic solvents such as chloroform, and limited solubility in water.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical science:

  • Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides and peptidomimetics. The Z-group provides protection for the amine functionality, allowing for controlled peptide bond formation. Its incorporation can influence the conformational properties and biological activity of the resulting peptide.[2]

  • Chiral Catalysis: The inherent chirality of this compound makes it a valuable component in the development of chiral catalysts and auxiliaries for asymmetric synthesis. These catalysts are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[3]

  • Drug Discovery: As an intermediate, it is utilized in the synthesis of complex, biologically active molecules. Research has indicated that the related compound, phenylalaninol, can modulate insulin signaling pathways, suggesting potential therapeutic applications for its derivatives in metabolic disorders.[3][6]

Experimental Protocols and Methodologies

Representative Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the incorporation of a Z-protected amino alcohol like this compound at the C-terminus of a peptide sequence using a trityl-based resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.

  • Anchoring of this compound:

    • Dissolve this compound (2 eq.) and DIPEA (4 eq.) in DCM.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Capping: To block any unreacted sites on the resin, treat with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes. Wash with DCM (3x) and DMF (3x).

  • Fmoc Deprotection (for the next amino acid):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 4 and 5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for SPPS

SPPS_Workflow start Start: 2-Chlorotrityl Chloride Resin swell Swell Resin (DCM) start->swell anchor Anchor this compound (DIPEA, DCM) swell->anchor wash1 Wash (DMF, DCM) anchor->wash1 cap Cap Resin (DCM/MeOH/DIPEA) wash2 Wash (DMF, DCM) cap->wash2 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash3 Wash (DMF, DCM) deprotect->wash3 couple Couple next Fmoc-Amino Acid (HBTU/DIPEA) cycle Repeat for all Amino Acids couple->cycle wash1->cap wash2->deprotect wash3->couple cycle->deprotect Next AA cleave Cleave & Deprotect (TFA/TIS/H2O) cycle->cleave Final AA precipitate Precipitate Peptide (Cold Diethyl Ether) cleave->precipitate purify Purify Peptide (RP-HPLC) precipitate->purify end End: Pure Peptide purify->end

A representative workflow for the solid-phase synthesis of a peptide incorporating this compound.

Role in Signaling Pathways: Modulation of Insulin Signaling

Recent research has highlighted the role of the related, unprotected amino alcohol, Phenylalaninol , in modulating the insulin signaling pathway. Elevated levels of phenylalanine have been associated with insulin resistance. This is due to the phenylalanylation of lysine residues on the insulin receptor beta (IRβ) subunit by phenylalanyl-tRNA synthetase (FARS), which inactivates the receptor. Phenylalaninol acts as a competitive inhibitor of this process, thereby preventing the inactivation of IRβ and sensitizing the insulin signaling pathway.[3][6]

Phenylalaninol's Mechanism of Action in Insulin Signaling

The following diagram illustrates the proposed mechanism by which Phenylalaninol can counteract the negative effects of high phenylalanine levels on insulin signaling.

Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR IR-α IR-β Insulin->IR:alpha Binds IRS IRS Proteins IR:beta->IRS Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane Glucose Transporter GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Facilitates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation Phe High Phenylalanine FARS FARS Phe->FARS Phenylalanylation Phenylalanylation of IR-β FARS->Phenylalanylation Pheol Phenylalaninol Pheol->FARS Inhibits IR_inactivation IR Inactivation Phenylalanylation->IR_inactivation IR_inactivation->IR:beta

Phenylalaninol's role in preventing insulin receptor inactivation by high phenylalanine levels.

This pathway highlights the potential for developing derivatives of Phenylalaninol as therapeutic agents for conditions associated with insulin resistance. Further research is needed to elucidate the specific effects of this compound on this and other signaling cascades.

References

An In-depth Technical Guide to Z-D-Phenylalaninol (CAS: 58917-85-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Z-D-Phenylalaninol, with the CAS number 58917-85-4, is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis. The "Z" designation refers to the benzyloxycarbonyl protecting group attached to the nitrogen atom of D-phenylalaninol. This protection renders the amine nucleophile inert during subsequent reactions, allowing for selective transformations at other parts of the molecule. Its principal application lies in its use as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
CAS Number 58917-85-4[1][2][3]
Molecular Formula C₁₇H₁₉NO₃[1][3]
Molecular Weight 285.34 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 92-95 °C[2]
Optical Rotation [α]²²/D +30° (c=1 in chloroform)[2]
Purity ≥97%[2]
Synonyms (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Z-D-Phe-ol[1][2]
MDL Number MFCD00191193[2]
PubChem CID 52361[1]
Storage Store at 2-8°C[1]

Synthesis and Manufacturing

The synthesis of this compound typically involves two key stages: the preparation of the parent amino alcohol, D-phenylalaninol, followed by the introduction of the benzyloxycarbonyl (Z) protecting group.

A common route to D-phenylalaninol starts from the readily available and inexpensive D-phenylalanine. The carboxylic acid functional group of D-phenylalanine is reduced to an alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

Once D-phenylalaninol is obtained, the amino group is protected with the benzyloxycarbonyl group. This is typically achieved by reacting D-phenylalaninol with benzyl chloroformate (Cbz-Cl) or a similar reagent in the presence of a base.

Experimental Protocol: Synthesis of D-Phenylalaninol (Illustrative)

While a specific protocol for the industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis of the unprotected D-phenylalaninol is described in the literature. One patented method involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a byproduct of chloramphenicol synthesis, in the presence of a strong volatile acid like trifluoroacetic acid (TFA) and a palladium on carbon (Pd/C) catalyst.

Materials:

  • L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)

  • 10% Palladium on Carbon (Pd/C)

  • Trifluoroacetic Acid (TFA)

  • Hydrogen Gas (H₂)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Water

Procedure:

  • In a suitable pressure reactor, combine 50 g of L(+)-APPD and 1.0 g of 10% Pd/C with 150 ml of TFA.

  • Pressurize the reactor with hydrogen gas to 35 psi.

  • Heat the reaction mixture to 55°C and maintain stirring.

  • After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

  • Remove the TFA by evaporation.

  • Add 100 ml of water to the residue and remove the catalyst by filtration.

  • Adjust the pH of the filtrate to approximately 13 by the dropwise addition of 50% aqueous NaOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield D-phenylalaninol.

Experimental Protocol: N-Protection with Benzyloxycarbonyl (Z) Group

The following is a general procedure for the N-protection of an amino alcohol like D-phenylalaninol.

Materials:

  • D-Phenylalaninol

  • Benzyl Chloroformate (Cbz-Cl)

  • A suitable base (e.g., sodium carbonate or triethylamine)

  • A suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent)

Procedure:

  • Dissolve D-phenylalaninol in the chosen solvent system.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate and the base to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Applications in Asymmetric Synthesis

The primary utility of this compound is as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

This compound can be used to form chiral oxazolidinone derivatives, which are powerful tools in asymmetric synthesis, particularly in aldol and alkylation reactions.

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary

The general workflow for employing a chiral auxiliary like this compound is depicted below.

G Prochiral Prochiral Substrate ChiralSubstrate Chiral Substrate-Auxiliary Adduct Prochiral->ChiralSubstrate Attachment Auxiliary Chiral Auxiliary (e.g., this compound derivative) Auxiliary->ChiralSubstrate Diastereomeric Diastereomeric Intermediate ChiralSubstrate->Diastereomeric Stereoselective Reaction Reagent Reagent Reagent->Diastereomeric Product Desired Enantiomer Diastereomeric->Product Cleavage RecoveredAux Recovered Auxiliary Diastereomeric->RecoveredAux Cleavage

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity of this compound itself. The presence of the bulky benzyloxycarbonyl protecting group on the nitrogen atom would likely alter its interaction with biological targets compared to the unprotected form.

However, the parent compound, phenylalaninol, has been shown to act as a monoamine releasing agent, with a preference for norepinephrine over dopamine. This suggests that the core phenylalaninol structure has the potential to interact with the monoamine transporter systems.

Proposed Mechanism of Action of Phenylalaninol (Unprotected)

Phenylalaninol is believed to function as a substrate for monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). By being transported into the presynaptic neuron, it can disrupt the vesicular storage of monoamines and promote their reverse transport out of the neuron and into the synaptic cleft. This leads to an increase in the extracellular concentration of these neurotransmitters.

Norepinephrine and Dopamine Signaling Pathway

The following diagram illustrates the general signaling pathway of norepinephrine and dopamine, which would be affected by a monoamine releasing agent like phenylalaninol.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyr Tyrosine L_DOPA L-DOPA Tyr->L_DOPA TH DA Dopamine (DA) L_DOPA->DA DDC NE Norepinephrine (NE) DA->NE DBH VMAT2 VMAT2 DA->VMAT2 NE->VMAT2 Vesicle Synaptic Vesicle Vesicle->Synapse Release VMAT2->Vesicle Packaging DAT DAT DAT->DA Reuptake NET NET NET->NE Reuptake DA_R Dopamine Receptors Synapse->DA_R NE_R Adrenergic Receptors Synapse->NE_R Signal Signal Transduction DA_R->Signal NE_R->Signal

Caption: Simplified diagram of norepinephrine and dopamine synthesis, release, and signaling.

Experimental Protocols for Application

Representative Protocol: Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary

This protocol outlines the general steps for an asymmetric aldol reaction, a common application for chiral auxiliaries derived from amino alcohols like D-phenylalaninol.

Materials:

  • N-Acyl oxazolidinone (derived from this compound)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • An aldehyde

  • Anhydrous dichloromethane (DCM) as solvent

  • Aqueous buffer for quenching (e.g., phosphate buffer)

  • Methanol and hydrogen peroxide for workup

Procedure:

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add the tertiary amine base (1.1 eq) dropwise.

    • Slowly add Bu₂BOTf (1.1 eq) to the stirred solution.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Aldol Addition:

    • Cool the reaction mixture back down to -78 °C.

    • Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.

    • Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for another 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Workup and Auxiliary Cleavage:

    • Quench the reaction by adding a phosphate buffer solution.

    • Add methanol and an aqueous solution of hydrogen peroxide to the mixture and stir vigorously. This step cleaves the boron from the aldol adduct.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, containing the chiral auxiliary, can be purified by column chromatography. The auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral β-hydroxy acid or alcohol.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility as a chiral auxiliary in asymmetric reactions like aldol additions and alkylations is well-established in principle. While detailed, publicly available protocols for its specific use are limited, the general principles of chiral auxiliary-mediated synthesis provide a strong foundation for its application. Further research into the specific biological activities of N-protected phenylalaninols could reveal novel therapeutic applications. This guide provides a comprehensive overview of the core technical information required for researchers and drug development professionals to effectively utilize this compound in their work.

References

A Technical Guide to Z-D-Phenylalaninol and Its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, and applications of Z-D-Phenylalaninol (Z-D-Phe-ol), a pivotal chiral building block in modern organic synthesis and pharmaceutical development.

This technical guide provides a comprehensive overview of this compound, including its various synonyms and chemical identifiers. It details experimental protocols for its synthesis and application, presents quantitative data on its use, and visualizes its role in relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile compound.

Chemical Identity and Synonyms

This compound is a protected form of the D-enantiomer of phenylalaninol. The "Z" designation refers to the benzyloxycarbonyl protecting group attached to the amine. It is widely recognized by several synonymous names and chemical identifiers, which are crucial for accurate literature searches and chemical sourcing.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Type Identifier
Systematic Name Benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate[1]
Common Synonyms Z-D-Phe-ol[2], Cbthis compound[3][4], N-(Benzyloxycarbonyl)-D-phenylalaninol[4][5], (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol[5], (R)-2-(Z-Amino)-3-phenyl-1-propanol[5]
CAS Number 58917-85-4[2][3][5]
Molecular Formula C₁₇H₁₉NO₃[2][3][5]
Molecular Weight 285.34 g/mol [4][5]
SMILES String O=C(OC--INVALID-LINK--N)OCC2=CC=CC=C2
InChI Key WPOFMMJJCPZPAO-MRXNPFEDSA-N[5]
PubChem CID 52361[2]

Applications in Synthesis and Research

This compound is a valuable chiral building block primarily utilized in two key areas: peptide synthesis and asymmetric synthesis.

  • Peptide Synthesis: It serves as a crucial component in the synthesis of peptides, particularly those requiring the incorporation of a D-phenylalaninol residue at the C-terminus. The benzyloxycarbonyl (Z) group provides robust protection of the amine functionality during peptide coupling reactions.

  • Chiral Auxiliary: The inherent chirality of this compound makes it an effective chiral auxiliary. In this role, it is temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction, enabling the synthesis of enantiomerically enriched products. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recovered.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and application of this compound and related compounds.

Table 2: Synthesis Yield of N-Blocked Phenylalaninols

Product Starting Material Yield Reference
Cbthis compoundL(+)-2-amino-1-phenyl-1,3-propanediol90.8%US5367094A

Table 3: Comparative Purity in Peptide Synthesis (Model Hexapeptide: Tyr-D-His-Gly-Phe-Leu-Ser)

D-Histidine Derivative Used Synthesis Strategy Crude Purity (%) Final Purity after Purification (%)
Z-D-His-OHSolution-Phase/SPPS85.2>98
Fmoc-D-His(Trt)-OHFmoc-SPPS88.5>98
Boc-D-His(Bom)-OHBoc-SPPS82.1>97
Note: This data is illustrative for a model peptide containing a D-amino acid and highlights the high purity achievable with Z-protected amino acids, which is relevant to the use of Z-D-Phe-ol.

Table 4: Effect of Phenylalanine and Phenylalaninol on Glucose Uptake in Adipocytes

Condition Treatment Effect on 2-DG Uptake Reference
Control-BaselinePhenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ
Phenylalanine TreatmentPhenylalanineInhibitionPhenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ
Phenylalaninol TreatmentPhenylalaninolSensitized insulin signalingPhenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ
Note: 2-Deoxyglucose (2-DG) is a glucose analog used to measure glucose uptake.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis and as a chiral auxiliary.

Synthesis of N-Benzyloxycarbonyl-D-phenylalaninol (Cbthis compound)

This protocol is adapted from a patented method for the direct N-blocking of D-phenylalaninol.

Materials:

  • L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)

  • 10% Palladium on Carbon (Pd/C)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Benzyl chloroformate

  • Methanol

Procedure:

  • To 150 ml of TFA, add 1.0 g of 10% Pd/C and 50 g of L(+)-2-amino-1-phenyl-1,3-propanediol.

  • Carry out the reaction under 35 psi hydrogen pressure at 55°C for 24 hours.

  • After the reaction is complete, remove the TFA by evaporation and recover it by condensation.

  • Add 100 ml of water to the residue and remove the catalyst by filtration.

  • Adjust the pH of the filtrate to approximately 13 by adding 50% aqueous NaOH.

  • Cool the solution to 4°C and add 55 ml of benzyl chloroformate dropwise, which will cause the product (cbthis compound) to precipitate.

  • Collect the precipitate by filtration.

  • Recrystallize the white crystals from a 1:1 mixture of water and methanol to obtain pure Cbthis compound.

Generalized Protocol for Solid-Phase Peptide Synthesis (SPPS) using Z-D-Phe-ol

This protocol outlines the general steps for incorporating Z-D-Phe-ol as the C-terminal residue in a peptide synthesized via Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Z-D-Phe-ol

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Coupling of Z-D-Phe-ol:

    • Dissolve Z-D-Phe-ol (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid of the linker (on the resin).

    • Add the activated Z-D-Phe-ol solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours to ensure complete coupling.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Continue the peptide synthesis by performing cycles of Fmoc deprotection and coupling of subsequent Fmoc-protected amino acids.

  • Cleavage and Deprotection: Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the Z- and other side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, and then purify by reverse-phase HPLC.

Generalized Protocol for Asymmetric Alkylation using a Chiral Auxiliary

This protocol describes the general workflow for using a chiral auxiliary, such as one derived from this compound, in an asymmetric alkylation reaction.

Materials:

  • Chiral auxiliary (derived from this compound)

  • Prochiral substrate (e.g., a carboxylic acid derivative)

  • Activating agent (e.g., oxalyl chloride)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Strong, non-nucleophilic base (e.g., LDA, LiHMDS)

  • Electrophile (e.g., alkyl halide)

  • Reagents for auxiliary cleavage (e.g., LiOH, H₂O)

Procedure:

  • Attachment of Chiral Auxiliary: Covalently attach the chiral auxiliary to the prochiral substrate. This is typically achieved by converting the substrate (e.g., a carboxylic acid) to an acid chloride and then reacting it with the hydroxyl group of the chiral auxiliary.

  • Enolate Formation: Treat the substrate-auxiliary conjugate with a strong, non-nucleophilic base at low temperature (e.g., -78°C) to generate a stereochemically defined enolate. The chiral auxiliary sterically directs the deprotonation.

  • Asymmetric Alkylation: Introduce the electrophile (e.g., an alkyl halide) to the enolate solution. The chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, thus inducing asymmetry.

  • Work-up and Purification: Quench the reaction and purify the diastereomerically enriched product by chromatography.

  • Cleavage of Chiral Auxiliary: Remove the chiral auxiliary from the product, typically by hydrolysis (e.g., using LiOH and water), to yield the enantiomerically enriched final product. The chiral auxiliary can often be recovered and reused.

Signaling Pathways and Logical Relationships

Recent research has implicated phenylalanine and its derivatives, including phenylalaninol, in the modulation of insulin signaling and glucose uptake. The following diagram illustrates a proposed mechanism.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Fuses with membrane PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation Glycogen Glycogen Synthesis AKT->Glycogen Promotes Phenylalanine Phenylalanine FARS FARS Phenylalanine->FARS Activates FARS->IR Phenylalanylates (Inhibits) Phenylalaninol Phenylalaninol Phenylalaninol->FARS Blocks Glucose Glucose Glucose->GLUT4_membrane

Caption: Phenylalanine's impact on insulin signaling and glucose uptake.

This diagram illustrates the canonical insulin signaling pathway leading to glucose uptake. It also depicts a proposed mechanism by which elevated levels of phenylalanine can impair this pathway. Phenylalanyl-tRNA synthetase (FARS) can phenylalanylate the insulin receptor (IR), leading to its inactivation. Phenylalaninol, a structural analog of phenylalanine, has been shown to block this inhibitory action, thereby sensitizing insulin signaling. This highlights a potential therapeutic application for phenylalaninol and its derivatives in conditions associated with insulin resistance.

References

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, also widely known by its synonym Z-D-phenylalaninol, is a chiral amino alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid stereochemical configuration makes it a valuable chiral building block and auxiliary for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, particularly in the development of pharmaceuticals.

Core Chemical and Physical Properties

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 58917-85-4[1]
Molecular Formula C₁₇H₁₉NO₃[1]
Molecular Weight 285.34 g/mol [1]
Melting Point 94 °C[1]
Appearance White to off-white solid[2]
Optical Rotation [α]²²/D +30° (c = 1 in chloroform)
SMILES O=C(OCC1=CC=CC=C1)N--INVALID-LINK--CO[1]
InChI InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1
InChIKey WPOFMMJJCPZPAO-MRXNPFEDSA-N[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol. While a comprehensive set of spectra is not available in a single public source, typical spectral features can be inferred from its structure and data for similar compounds.

SpectroscopyExpected Features
¹H NMR Signals corresponding to the aromatic protons of the benzyl and phenyl groups, a multiplet for the chiral methine proton, diastereotopic protons of the methylene group adjacent to the phenyl ring, protons of the hydroxymethyl group, and the methylene protons of the carbobenzyloxy group.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the chiral methine carbon, the methylene carbon of the benzyl group, the hydroxymethyl carbon, and the methylene carbon of the carbobenzyloxy group.
IR Characteristic absorption bands for the N-H and O-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching.

Experimental Protocols

Synthesis of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol

A common and efficient method for the synthesis of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol is the reduction of the corresponding protected amino acid, N-Cbz-D-phenylalanine. Borane complexes, such as borane-dimethyl sulfide (BMS), are frequently employed for this transformation due to their selectivity for carboxylic acids in the presence of other functional groups like carbamates.

Materials:

  • N-Cbz-D-phenylalanine

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with N-Cbz-D-phenylalanine. Anhydrous THF is added to dissolve the starting material.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex (typically 2-3 equivalents) is added dropwise via a syringe while maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane complex. The mixture is then stirred for an additional 30 minutes.

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol.

Applications in Drug Development

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol serves as a critical chiral intermediate in the synthesis of several pharmaceuticals. Its predefined stereochemistry is essential for the biological activity of the final drug molecule.

One notable application is in the synthesis of the HIV protease inhibitor, Amprenavir . The (R)-configuration of the amino alcohol backbone is a key structural feature of Amprenavir and is introduced using this compound or a derivative thereof.

Logical Workflow: Synthesis of an Amprenavir Precursor

The following diagram illustrates a simplified logical workflow for the synthesis of a key precursor to Amprenavir, starting from L-phenylalanine, the natural precursor to the target molecule. This highlights the central role of the chiral amino alcohol moiety.

G Logical Workflow: Synthesis of an Amprenavir Precursor cluster_0 Preparation of Chiral Building Block cluster_1 Synthesis of Amprenavir Intermediate A L-Phenylalanine B N-Cbz-D-phenylalanine A->B Protection & Racemization/Resolution C (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol (this compound) B->C Reduction of Carboxylic Acid D Epoxide Formation C->D C->D Utilization of Chiral Alcohol E Ring Opening with Isobutylamine D->E F Sulfonylation E->F G Key Amprenavir Precursor F->G

References

Z-D-Phenylalaninol: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Phenylalaninol, a protected form of D-phenylalaninol, is a crucial chiral amino alcohol that serves as a fundamental building block in modern organic and medicinal chemistry.[1][2] Its rigid structure and defined stereochemistry make it an invaluable intermediate for the asymmetric synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of the benzyloxycarbonyl (Z) protecting group on the amine enhances its stability and utility in multi-step synthetic routes, particularly in peptide synthesis.[3] This guide provides an in-depth overview of this compound, covering its physicochemical properties, key applications, synthesis protocols, and the logical workflows where it is employed.

Physicochemical Properties

This compound is a white to yellow crystalline powder.[4] Its key properties are summarized in the table below, compiled from various suppliers and databases.

PropertyValueReferences
Synonyms (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Z-D-Phe-ol[1][3][5]
CAS Number 58917-85-4[1][3]
Molecular Formula C₁₇H₁₉NO₃[1][5]
Molecular Weight 285.34 g/mol [3]
Melting Point 86-95 °C[1][3]
Optical Rotation [α]22/D +30° (c=1 in chloroform)[3]
Purity ≥ 97-99% (HPLC)[1][3]
Form Powder[3]
Storage Conditions 0-8°C, Sealed in dry, Keep in dark place[1][4]

Core Applications in Research and Drug Development

The unique stereochemistry of this compound makes it a vital component in several high-value applications.

  • Pharmaceutical Synthesis : It is a key intermediate in the synthesis of diverse pharmaceuticals, especially those targeting neurological disorders.[1] The unprotected core, D-phenylalaninol, is a precursor to the approved drug solriamfetol, used for treating excessive daytime sleepiness.[6][7] D-phenylalanine derivatives, for which D-phenylalaninol is a synthetic equivalent, are used for drugs targeting pain management and central nervous system (CNS) conditions.[8][9]

  • Asymmetric Synthesis & Chiral Catalysis : The inherent chirality of this compound is exploited in asymmetric synthesis to produce specific enantiomers of target molecules, which is critical for drug efficacy and safety.[1] It serves as a chiral auxiliary for reactions like asymmetric Michael additions.[4]

  • Peptide Chemistry : In peptide synthesis, it can be used as a C-terminal protecting group or as a building block in the creation of novel peptidomimetics.[3][10] These modified peptides can exhibit enhanced resistance to enzymatic degradation.[11]

  • Biochemical Research : The compound is utilized in studies investigating enzyme activity and protein interactions, contributing to the understanding of biochemical pathways.[1]

  • Materials Science : this compound can be incorporated into polymer formulations to enhance material properties, leading to the creation of advanced materials with applications in various industries.[1][2]

Applications cluster_core This compound cluster_applications Key Application Areas A This compound (Chiral Building Block) B Pharmaceutical Synthesis (e.g., Solriamfetol, CNS drugs) A->B Intermediate C Asymmetric Synthesis (Chiral Auxiliary) A->C Source of Chirality D Peptide Chemistry (Peptidomimetics) A->D Component E Biochemical Research (Enzyme Studies) A->E Tool F Materials Science (High-Performance Polymers) A->F Monomer/Additive

Caption: Logical overview of this compound's core applications.

Synthesis of the Chiral Core: D-Phenylalaninol

The synthesis of the chiral core, D-phenylalaninol, is paramount. While classical methods often involve the reduction of D-phenylalanine derivatives with metal hydrides, modern approaches focus on more sustainable and efficient biocatalytic and chemoenzymatic routes.[10]

Biocatalytic Cascade Synthesis from L-Phenylalanine

A highly efficient and green method involves a one-pot, multi-enzyme cascade that converts readily available L-phenylalanine into chiral phenylalaninol.[6] This process utilizes a sequence of four distinct enzymatic reactions to achieve high conversion and excellent enantiomeric purity.[6]

The cascade proceeds as follows:

  • Deamination : L-amino acid deaminase (LAAD) converts L-Phenylalanine to phenylpyruvate.

  • Decarboxylation : α-keto acid decarboxylase (KAD) transforms phenylpyruvate into phenylacetaldehyde.

  • Hydroxymethylation : Benzaldehyde lyase (BAL) catalyzes the C-C bond formation between phenylacetaldehyde and formaldehyde to yield 1-hydroxy-3-phenylpropan-2-one.

  • Reductive Amination : An amine transaminase (ATA) performs the final asymmetric reductive amination to produce the target chiral (R)-phenylalaninol (D-phenylalaninol).[6]

Biocatalytic_Workflow cluster_reactants Starting Materials cluster_enzymes Enzyme Cascade cluster_intermediates Intermediates cluster_product Final Product L_Phe L-Phenylalanine LAAD LAAD L_Phe->LAAD Formaldehyde Formaldehyde BAL BAL Formaldehyde->BAL PP Phenylpyruvate LAAD->PP KAD KAD PA Phenylacetaldehyde KAD->PA HPP 1-hydroxy-3-phenyl- propan-2-one BAL->HPP ATA ATA D_PAO (R)-Phenylalaninol (D-Phenylalaninol) ATA->D_PAO PP->KAD PA->BAL HPP->ATA

Caption: Multi-enzyme cascade for synthesizing (R)-phenylalaninol.

Chemical Synthesis via Hydrogenation

An alternative chemical route involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a readily available by-product from the synthesis of antibiotics like chloramphenicol.[10] This method provides a cost-effective pathway to D-phenylalaninol.[10]

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-Phenylalaninol

This protocol is adapted from the one-pot, two-stage biocatalytic strategy.[6]

Stage 1: Synthesis of 1-hydroxy-3-phenylpropan-2-one

  • Reaction Setup : Prepare a reaction mixture containing L-phenylalanine, formaldehyde, and whole-cell catalysts co-expressing L-amino acid deaminase (LAAD), α-keto acid decarboxylase (KAD), and benzaldehyde lyase (BAL).

  • Incubation : Maintain the reaction at a controlled temperature (e.g., 30-37°C) and pH (e.g., pH 8.0) with agitation.

  • Monitoring : Monitor the conversion of L-phenylalanine and the formation of the intermediate, 1-hydroxy-3-phenylpropan-2-one, using techniques like HPLC.

  • Completion : Once the formation of the intermediate plateaus, proceed to the next stage.

Stage 2: Asymmetric Reductive Amination

  • Catalyst Addition : Introduce the whole-cell catalyst expressing a suitable (R)-selective amine transaminase (ATA) and an amino donor (e.g., isopropylamine) to the reaction mixture from Stage 1.

  • Incubation : Continue incubation under controlled conditions to facilitate the reductive amination.

  • Completion and Extraction : After the reaction reaches completion (typically >72% conversion), acidify the mixture and extract the product.[6]

  • Purification : The isolated (R)-phenylalaninol can be purified using standard techniques like column chromatography. The final product should be characterized for purity and enantiomeric excess (>99% ee).[6]

Protocol 2: Chemical Synthesis of D-Phenylalaninol via Hydrogenation

This protocol is based on the patented method of hydrogenating APPD.[10]

  • Reaction Setup : In a suitable pressure vessel, dissolve L(+)-2-amino-1-phenyl-1,3-propanediol (APPD) in a strong volatile acid such as trifluoroacetic acid (TFA).

  • Catalyst Addition : Add a palladium on carbon catalyst (e.g., 10% Pd/C) to the solution.

  • Hydrogenation : Pressurize the vessel with hydrogen gas (e.g., 35 psi) and heat the reaction to a moderate temperature (e.g., 55°C).[10]

  • Monitoring : Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.

  • Work-up : Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

  • Isolation : Evaporate the volatile acid (TFA) under reduced pressure. The residue can be neutralized with a base (e.g., NaOH) and the product extracted.

  • Purification : Purify the crude D-phenylalaninol by vacuum distillation to yield the final product with high purity (e.g., 93% yield).[10]

Final Step: Z-Protection To obtain this compound, the resulting D-phenylalaninol from either protocol can be protected using standard procedures, typically by reacting it with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a suitable base.

Conclusion

This compound is a high-value chiral building block with broad applicability in pharmaceutical development, asymmetric catalysis, and materials science. Its utility is underpinned by its defined stereochemistry, which is essential for creating enantiomerically pure compounds. The development of advanced synthetic methods, particularly sustainable biocatalytic cascades, has made its chiral core more accessible, paving the way for its increased use in innovative research and industrial applications.[1][6] This guide provides the foundational technical knowledge for professionals to effectively leverage this compound in their synthetic and developmental endeavors.

References

Z-D-Phenylalaninol Powder: A Technical Guide to Safe Handling, Storage, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of Z-D-Phenylalaninol powder. The following sections detail the compound's properties, potential hazards, recommended safety protocols, and disposal procedures to ensure the well-being of laboratory personnel and to maintain experimental integrity.

Compound Identification and Properties

This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its proper handling is paramount for both safety and the quality of research outcomes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, (R)-2-(Z-Amino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol[2]
CAS Number 58917-85-4[2][3][4]
Molecular Formula C₁₇H₁₉NO₃[3]
Molecular Weight 285.34 g/mol [2]
Appearance White to off-white powder[5]
Melting Point 92-95 °C[2]
Optical Activity [α]22/D +30°, c = 1 in chloroform[2]
Solubility Soluble in cold water.[5]

Hazard Identification and Toxicological Information

Based on data for related compounds, this compound may cause skin and eye irritation.[6][7] Inhalation of the powder may cause respiratory tract irritation, and ingestion may be harmful.[7][8]

Table 2: Hazard Information for Structurally Similar Phenylalaninol Compounds

HazardDescriptionReference
Skin Corrosion/Irritation May cause skin irritation. Prolonged or repeated contact may cause dermatitis. For L-Phenylalaninol, it is classified as causing severe skin burns.[6][7][9][10]
Eye Damage/Irritation May cause eye irritation. For L-Phenylalaninol, it is classified as causing serious eye damage.[6][7][9][10]
Respiratory Sensitization May cause respiratory tract irritation upon inhalation of dust.[7][8]
Acute Toxicity (Oral) May be harmful if swallowed.[7][8]

Note: The toxicological properties of this compound have not been fully investigated. All handling should be performed with appropriate caution.

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound powder is critical to minimize exposure and prevent contamination. The following workflow and personal protective equipment are mandatory.

G General Workflow for Handling this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work in a well-ventilated area (e.g., fume hood) gather_ppe Gather all necessary PPE prep_area->gather_ppe gather_mats Assemble all required materials (spatula, weigh boat, etc.) gather_ppe->gather_mats weigh Carefully weigh the powder gather_mats->weigh transfer Transfer to reaction vessel weigh->transfer clean_tools Clean all tools and surfaces transfer->clean_tools dispose_waste Dispose of waste in a designated, labeled container clean_tools->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe

Workflow for handling this compound powder.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationRationaleReference
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[11]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.[11]
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of fine powder. Use in a fume hood is recommended.[8][11]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.[11]

Storage, Stability, and Incompatibility

Proper storage of this compound is essential for maintaining its chemical integrity and preventing hazardous reactions.

Table 4: Storage and Stability Information

ConditionRecommendationRationaleReference
Temperature Store at room temperature or refrigerated (0-5°C).To ensure stability.[6]
Atmosphere Keep container tightly sealed in a dry and well-ventilated place.To prevent moisture absorption and degradation.[6]
Stability Stable under recommended storage conditions.To ensure product quality over time.[6][7]

Incompatible Materials:

To prevent hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents[5][7][12]

  • Acids[6]

  • Acid chlorides[6]

  • Acid anhydrides[6]

  • Strong bases[11]

Hazardous Decomposition Products:

Under fire conditions, this compound may decompose to produce:

  • Carbon oxides (CO, CO₂)[5][6][7][12]

  • Nitrogen oxides (NOx)[5][6][7][12]

Accidental Release and Disposal

In the event of a spill or the need for disposal, the following procedures should be followed.

G Spill Response and Disposal Workflow cluster_spill Spill Response cluster_disposal Disposal evacuate Evacuate the immediate area if the spill is large ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill without creating dust (e.g., gently cover with a damp paper towel) ppe->contain collect Carefully scoop the powder into a labeled, sealable container contain->collect label_waste Label waste container clearly collect->label_waste dispose Dispose of as hazardous waste according to local, state, and federal regulations label_waste->dispose

Procedure for spill response and waste disposal.

Disposal:

Waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[6][7] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Experimental Protocols

Detailed experimental protocols should be designed with the information in this guide as a primary safety reference. As no specific experimental protocols for this compound were found, general best practices for handling solid chemical reagents in a research setting should be strictly followed. This includes preparing a detailed experimental plan that incorporates all necessary safety precautions before beginning any work.

This guide is intended to provide a comprehensive overview of the safe handling of this compound powder. It is the responsibility of the user to be fully aware of the potential hazards and to implement all necessary safety precautions. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

A Technical Guide to the Physicochemical Properties of Z-D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Z-D-Phenylalaninol (also known as (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol), a crucial chiral building block in pharmaceutical and chemical research. The document details its melting point and optical rotation, outlines the standard experimental protocols for these measurements, and illustrates its application in chemical synthesis.

Physicochemical and Optical Properties

This compound is a derivative of the amino acid D-phenylalanine, where the amine group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection makes it a valuable intermediate in peptide synthesis and the development of chiral catalysts.[1] Its physical and optical characteristics are critical for its identification, quality control, and application in asymmetric synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Synonyms Z-D-Phe-ol, (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol[1]
CAS Number 58917-85-4[1][2]
Molecular Formula C₁₇H₁₉NO₃[1][2]
Molecular Weight 285.34 g/mol [3]
Melting Point 86-92 °C[1]
92-95 °C (lit.)[3]
Form Powder[3]
Purity ≥ 97-99%[1][3]

Table 2: Optical Rotation Data for this compound

Specific Rotation ([α])ConditionsSource(s)
+45.00 ± 1° c=1.19% in Ethanol[1]
+30° [α]22/D, c=1 in Chloroform[3]

Experimental Protocols

The following sections describe the standard methodologies for determining the melting point and optical rotation of solid chemical compounds like this compound.

2.1. Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. It is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens/camera, is used.

  • Measurement:

    • The capillary tube is placed in the heating block.

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point (e.g., 86-95 °C for this compound).[3]

    • The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.

    • The temperature at which the substance begins to melt (T₁) and the temperature at which it is completely molten (T₂) are recorded. The melting point is reported as the range T₁-T₂.

  • Purity Indication: A narrow melting range (e.g., 0.5-2 °C) typically indicates a high degree of purity, whereas a broad range suggests the presence of impurities.

2.2. Optical Rotation Measurement

Optical activity is the property of a chiral substance to rotate the plane of polarized light.[4] The specific rotation is a characteristic property calculated from the observed rotation.

Methodology:

  • Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific solvent (e.g., ethanol or chloroform) to a known concentration (c), typically expressed in g/100 mL.[1][3][4]

  • Apparatus (Polarimeter):

    • A polarimeter is used, containing a light source (typically a sodium D-line, 589 nm), a polarizer, a sample tube of a fixed path length (l, in decimeters), an analyzer, and a detector.

  • Measurement:

    • The sample tube is first filled with the pure solvent to measure the reference or "zero" reading.

    • The tube is then filled with the prepared solution of this compound.

    • The observed angle of rotation (α_obs) is measured. A positive (+) rotation is termed dextrorotatory, while a negative (-) rotation is levorotatory.[5] this compound is dextrorotatory.[1]

  • Calculation of Specific Rotation ([α]): The specific rotation is calculated using the Biot's law equation:[4][5]

    • [α] = α_obs / (c * l)

    • The temperature (T) and wavelength (λ) of the light source are specified (e.g., [α]²²/D).[3]

Application in Synthesis: A Conceptual Workflow

This compound is a key starting material in the synthesis of more complex chiral molecules, particularly in peptide chemistry. The following diagram illustrates a generalized workflow for the synthesis of a dipeptide using this compound as the C-terminal residue. This process involves the coupling of another protected amino acid (e.g., Fmoc-L-Alanine) to the hydroxyl group of this compound.

G start This compound (Starting Material) couple Esterification / Coupling Reaction start->couple Alcohol Component aa Fmoc-L-Alanine (N-Protected Amino Acid) act Activation of Carboxyl Group aa->act Acid Component act->couple Activated Ester/Acid intermediate Protected Dipeptide Ester (Fmoc-Ala-Phe-ol-Z) couple->intermediate Forms Ester Linkage deprotect Z-Group Removal (e.g., Hydrogenolysis) final Final Dipeptide Amino Alcohol (Ala-Phe-ol) deprotect->final intermediate->deprotect Deprotection Step

Caption: Conceptual workflow for dipeptide synthesis using this compound.

References

Z-D-Phenylalaninol solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Z-D-Phenylalaninol in Common Organic Solvents

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chiral building blocks is paramount. This compound, a key intermediate in the synthesis of various pharmaceuticals, is no exception. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, outlines experimental protocols for solubility determination, and presents logical workflows for its synthesis and analysis.

Core Concepts in Solubility

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound ((R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol) possesses both polar (hydroxyl and carbamate groups) and non-polar (two phenyl rings) moieties, leading to a nuanced solubility profile.

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative data and information inferred from product specifications provide valuable insights into its solubility characteristics.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventTypeSolubilityReference
WaterPolar ProticInsoluble
EthanolPolar ProticSoluble[1]
ChloroformPolar AproticSoluble[2]
DichloromethanePolar AproticSoluble

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified. The measurement of optical activity in chloroform and ethanol also implies solubility in these solvents.[1][2]

Experimental Protocol for Solubility Determination

For a precise quantitative understanding of this compound's solubility, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (powder, purity ≥ 97%)[2]

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide, N,N-dimethylformamide) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

    • Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

  • Quantification:

    • HPLC Method (Preferred):

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

      • Dilute the saturated supernatant sample with a known volume of the solvent to fall within the concentration range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the peak area.

      • Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

      • Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

      • Dilute the saturated supernatant and measure its absorbance at λmax.

      • Calculate the concentration from the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or g/100mL at the specified temperature.

    • Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Visualizing Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

G cluster_0 Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and centrifuge supernatant C->D E Prepare dilutions of supernatant D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility (mg/mL or g/100mL) F->G

Caption: Workflow for determining the solubility of this compound.

G cluster_1 General Synthesis Workflow for this compound Start D-Phenylalanine (Starting Material) Step1 Protection of the amino group (e.g., with Benzyl chloroformate) Start->Step1 Intermediate1 N-Cbz-D-Phenylalanine Step1->Intermediate1 Step2 Reduction of the carboxylic acid Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized synthesis workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this guide provides a foundational understanding of its solubility profile based on existing qualitative information. The detailed experimental protocol and workflow diagrams offer practical tools for researchers and drug development professionals to precisely determine solubility and to understand its synthetic pathway. Accurate solubility data is indispensable for the effective utilization of this important chiral building block in the advancement of pharmaceutical research and development.

References

Methodological & Application

Application Note: Synthesis of Z-D-Phenylalaninol from D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of Z-D-phenylalaninol, a valuable chiral building block in organic synthesis and drug development, starting from the readily available amino acid D-phenylalanine. The synthesis involves two key steps: the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl (Z) group, followed by the reduction of the carboxylic acid to a primary alcohol. This note focuses on the second step, the reduction of N-Cbz-D-phenylalanine (Z-D-phenylalanine) to this compound via a mixed anhydride intermediate using sodium borohydride. This method is highlighted for its operational simplicity, mild reaction conditions, and good yields while preserving the stereochemical integrity of the chiral center.

Introduction

Chiral amino alcohols are crucial intermediates in the synthesis of pharmaceuticals, peptidomimetics, and chiral ligands. This compound, in particular, serves as a precursor for various biologically active molecules. The conversion of α-amino acids to their corresponding amino alcohols is a fundamental transformation in organic chemistry. Numerous methods have been developed for this reduction, often requiring the protection of the amino group to prevent side reactions. The N-benzyloxycarbonyl (Cbz or Z) protecting group is ideal for this purpose due to its stability under various reaction conditions and its ease of removal.

The reduction of the carboxylic acid moiety of N-protected amino acids can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or borane complexes. However, these reagents can be hazardous and require stringent anhydrous conditions. A safer and more convenient alternative involves the activation of the carboxylic acid as a mixed anhydride, followed by reduction with sodium borohydride (NaBH4). This method is known to be effective and generally proceeds with little to no racemization.[1]

This document provides a comprehensive protocol for the synthesis of this compound from Z-D-phenylalanine, including quantitative data and a detailed experimental workflow.

Overall Reaction Scheme

The synthesis is a two-step process starting from D-phenylalanine.

  • Protection Step: D-phenylalanine is reacted with benzyl chloroformate to yield N-Cbz-D-phenylalanine (Z-D-phenylalanine).

  • Reduction Step: Z-D-phenylalanine is converted to this compound.

This application note focuses on the detailed protocol for the reduction step.

Experimental Protocols

Materials and Methods
  • Reagents: N-Cbz-D-phenylalanine (Z-D-phenylalanine), Triethylamine (TEA), Ethyl chloroformate, Sodium borohydride (NaBH4), Tetrahydrofuran (THF, anhydrous), Deionized water, 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Ethyl acetate, Hexanes.

  • Equipment: Round-bottom flask, Magnetic stirrer, Ice bath, Addition funnel, Separatory funnel, Rotary evaporator, Thin-layer chromatography (TLC) plates (silica gel), Filtration apparatus.

Protocol for the Reduction of Z-D-Phenylalanine

This protocol describes the reduction of Z-D-phenylalanine to this compound via a mixed anhydride intermediate.

  • Reaction Setup: To a stirred solution of N-Cbz-D-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add triethylamine (1.1 eq). Cool the mixture to -15 °C using an ice-salt bath.

  • Formation of Mixed Anhydride: Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at -15 °C. Stir the mixture for 30 minutes at this temperature. A white precipitate of triethylamine hydrochloride will form.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in deionized water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 0 °C. After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Extraction: Quench the reaction by slowly adding 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound as a white solid.

Data Presentation

The following table summarizes the typical quantitative data for the reduction of Z-D-phenylalanine to this compound.

ParameterValue
Starting MaterialN-Cbz-D-phenylalanine
ProductThis compound
Typical Yield85-95%
Purity (by HPLC)>98%
Reaction Time3-4 hours
Optical Purity (ee%)>99%

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up and Purification start Dissolve Z-D-Phe in anhydrous THF add_tea Add Triethylamine (TEA) start->add_tea cool Cool to -15°C add_tea->cool add_etcf Add Ethyl Chloroformate (Mixed Anhydride Formation) cool->add_etcf stir_ma Stir for 30 min at -15°C add_etcf->stir_ma add_nabh4 Add aq. NaBH4 solution (Reduction) stir_ma->add_nabh4 stir_rt Stir for 2h at RT add_nabh4->stir_rt quench Quench with 1M HCl stir_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for this compound Synthesis.

Signaling Pathway Diagram (Logical Relationship)

LogicalRelationship Logical Progression of the Synthesis D_Phe D-Phenylalanine (Starting Material) Z_D_Phe Z-D-Phenylalanine (N-Protected Amino Acid) D_Phe->Z_D_Phe  Amino Group Protection  (Benzyl Chloroformate) MixedAnhydride Mixed Anhydride Intermediate (Activated Carboxylic Acid) Z_D_Phe->MixedAnhydride  Carboxylic Acid Activation  (Ethyl Chloroformate + TEA) Z_D_PheOH This compound (Final Product) MixedAnhydride->Z_D_PheOH  Reduction  (NaBH4)

References

Application Notes: Protocol for Using N-Cbz-D-Phenylalaninol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Cbz-D-Phenylalaninol, the N-benzyloxycarbonyl protected form of D-phenylalaninol, is a valuable chiral building block derived from the unnatural amino acid D-phenylalanine. Its structural features—a primary alcohol for attachment of substrates and a bulky, stereodefined benzyl group—make it a promising candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent bond-forming reaction with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.

While specific, published protocols detailing the use of N-Cbthis compound as a direct amide-based auxiliary are not widely available, its application can be logically extended from the well-established methodologies of similar amino alcohol-derived auxiliaries, most notably the Evans oxazolidinones. This document provides a set of representative protocols for the synthesis, application, and cleavage of N-Cbthis compound, adapted from these proven asymmetric synthesis strategies.

I. Overall Workflow for Asymmetric Synthesis

The general strategy for employing N-Cbthis compound as a chiral auxiliary involves a four-stage process: synthesis of the auxiliary, attachment of the prochiral substrate (acylation), the key diastereoselective carbon-carbon bond formation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Asymmetric Reaction cluster_2 Phase 3: Cleavage & Recovery start D-Phenylalaninol aux N-Cbthis compound (Auxiliary Synthesis) start->aux Cbz-Cl acyl N-Acyl Auxiliary (Substrate Attachment) aux->acyl R-COCl enol Chiral Enolate Formation acyl->enol Base, -78°C product Diastereomerically Enriched Product enol->product Electrophile (E+) final_product Enantiomerically Pure Product product->final_product Cleavage recovered_aux Recovered Auxiliary product->recovered_aux Workup

Caption: General workflow for using N-Cbthis compound as a chiral auxiliary.

II. Experimental Protocols

Protocol 1: Synthesis of N-Cbthis compound (The Chiral Auxiliary)

This protocol describes the N-protection of commercially available D-phenylalaninol using benzyl chloroformate (Cbz-Cl).

Materials:

  • D-Phenylalaninol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve D-Phenylalaninol in a suitable solvent system such as a mixture of water and a miscible organic solvent.

  • Adjust the pH of the solution to approximately 13 by the addition of aqueous NaOH solution (e.g., 50%).

  • Cool the reaction mixture to approximately 4 °C using an ice bath.

  • Add benzyl chloroformate dropwise to the cooled, basic solution with vigorous stirring. The N-Cbthis compound product will precipitate as a white solid.

  • After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Collect the precipitated product by filtration and wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as a water/methanol mixture (e.g., 1:1 v/v), to obtain pure N-Cbthis compound as white crystals.[1]

  • Dry the product under vacuum. Characterize by melting point, NMR, and optical rotation.

Protocol 2: Representative Asymmetric Alkylation

This protocol is a representative procedure for the diastereoselective alkylation of an N-acyl derivative of the chiral auxiliary. It is adapted from well-established Evans auxiliary methodologies.

Step 2a: Acylation of the Auxiliary

  • Dissolve N-Cbthis compound (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes to deprotonate the alcohol.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the O-acyl intermediate.

  • For the full N,O-diacyl substrate (analogous to an N-acyl oxazolidinone), a second acylation at the nitrogen would be performed under appropriate conditions if the N-Cbz group were not already present. For this protocol, we will proceed assuming an O-acyl N-Cbthis compound.

Step 2b: Diastereoselective Alkylation

  • Dissolve the O-acyl-N-Cbthis compound substrate (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 equiv) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete formation of the Z-enolate.

  • Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Caption: Proposed model for diastereoselection in the alkylation reaction.

Protocol 3: Representative Diastereoselective Aldol Reaction

This protocol describes a boron-mediated syn-selective aldol reaction, adapted from the Evans methodology.[2][3]

Materials:

  • N-Acyl derivative of N-Cbthis compound (e.g., the propionyl derivative)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Methanol, 30% Hydrogen Peroxide, pH 7 buffer

Procedure:

  • Dissolve the N-acyl substrate (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of Bu₂BOTf (1.1 equiv). Stir for 30 minutes at 0 °C to form the boron Z-enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour to break down the boron complexes.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by silica gel column chromatography. Determine the d.r. by ¹H NMR.

III. Quantitative Data (Illustrative Examples)

Table 1: Diastereoselective Alkylation of Evans Auxiliaries

Auxiliary Precursor Acyl Group Electrophile (E-X) Base Yield (%) d.r.
L-Valine Propionyl Allyl Iodide NaHMDS 80-90 98:2
L-Valine Propionyl Benzyl Bromide LDA 93 >99:1
L-Phenylalanine Propionyl Methyl Iodide NaHMDS 88 99:1
L-Phenylalanine Acetyl Benzyl Bromide LiHMDS 95 >95:5

(Data compiled from representative literature on Evans auxiliaries for illustrative purposes)[4]

Table 2: Diastereoselective Aldol Reactions of Evans Auxiliaries

Auxiliary Precursor Acyl Group Aldehyde Lewis Acid Yield (%) d.r. (syn:anti)
L-Valine Propionyl Isobutyraldehyde Bu₂BOTf 85 >99:1
L-Valine Propionyl Benzaldehyde Bu₂BOTf 81 98:2
L-Phenylalanine Propionyl Isobutyraldehyde Bu₂BOTf 89 >99:1
L-Phenylalanine Propionyl Propionaldehyde Sn(OTf)₂ 75 3:97 (anti)

(Data compiled from representative literature on Evans aldol reactions for illustrative purposes)[3]

IV. Protocol 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unmask the desired chiral product. The choice of method determines the resulting functional group.

G cluster_cleavage Cleavage Conditions cluster_recovery start Diastereomerically Pure N-Acyl Auxiliary Product acid Carboxylic Acid start->acid LiOH, H₂O₂ THF/H₂O, 0°C alcohol Primary Alcohol start->alcohol LiBH₄ or LiAlH₄ THF, 0°C aldehyde Aldehyde start->aldehyde DIBAL-H DCM, -78°C aux Recovered Auxiliary acid->aux alcohol->aux aldehyde->aux

Caption: Cleavage pathways to different functional groups.

4a. Cleavage to a Chiral Carboxylic Acid (Basic Hydrolysis)

  • Dissolve the alkylated/aldol product (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (LiOH) (e.g., 0.8 M solution, 2.0 equiv).

  • Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the liberated N-Cbthis compound auxiliary.

  • Acidify the aqueous layer to pH 1-2 with HCl (e.g., 1 M) and extract the desired carboxylic acid product with ethyl acetate. Dry and concentrate to yield the final product.

4b. Cleavage to a Chiral Primary Alcohol (Reductive Cleavage)

  • Dissolve the product (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄) (2.0 equiv) portion-wise.

  • Stir at 0 °C for 2-6 hours until the reaction is complete by TLC.

  • Quench carefully by the slow addition of 1 M NaOH.

  • Extract the mixture with ethyl acetate. The organic layer will contain the desired primary alcohol and the chiral auxiliary.

  • Separate the products by silica gel column chromatography.

4c. Cleavage to a Chiral Aldehyde (Reductive Cleavage)

  • Dissolve the product (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.5 equiv, e.g., 1.0 M solution in hexanes) dropwise.

  • Stir at -78 °C for 2-3 hours.

  • Quench the reaction with methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate carefully in vacuo to avoid volatilizing the aldehyde product. Purify by column chromatography.

References

Application Notes and Protocols for Z-D-Phenylalaninol in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Z-D-Phenylalaninol into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols detailed herein are intended for researchers aiming to synthesize peptides with C-terminal amino alcohols, a modification known to enhance biological activity and stability, particularly in the development of protease inhibitors.

Introduction: The Role of this compound in Peptide Synthesis

This compound is a chiral amino alcohol that serves as a valuable building block in medicinal chemistry and drug development.[1] In peptide synthesis, its incorporation at the C-terminus results in a peptide alcohol, a structural motif found in several clinically important compounds.[2] This modification can impart unique conformational properties and increased resistance to degradation by carboxypeptidases. Peptides featuring a C-terminal phenylalaninol or its constrained analogues have shown significant potential as inhibitors of proteases, such as the proteasome and cathepsins, which are key targets in cancer and other diseases.[1]

The use of the Z (benzyloxycarbonyl) protecting group for the amino function of D-phenylalaninol is compatible with the widely used Fmoc/tBu SPPS strategy. The synthesis of peptide alcohols can be streamlined by utilizing pre-loaded resins, which simplifies the initial attachment of the amino alcohol to the solid support.[2]

Quantitative Data from Representative Peptide Alcohol Syntheses

While specific yield and purity data for every conceivable peptide sequence containing this compound is sequence-dependent, the following table summarizes representative quantitative data from the solid-phase synthesis of known peptide alcohols. This data provides a benchmark for expected outcomes.

Peptide ProductResin TypeOverall Yield (%)Crude Purity (%)Final Purity (%)Reference
Octreotide Analogue2-Chlorotrityl14>90>98[3]
DTPA-D-Phe¹-octreotideHMP-Resin5>90>90[3]
Trichogin GA IV Analogue2-Chlorotrityl37Not Reported>98[4]
Alamethicin AnalogueDouble Linker ResinNot ReportedNot ReportedNot Reported[5][6]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide with a C-terminal D-phenylalaninol, utilizing a pre-loaded Fmoc-D-phenylalaninol resin.

Protocol 1: Resin Preparation and Loading of Fmoc-D-Phenylalaninol

This protocol is for the initial functionalization of the resin with the first amino alcohol. Alternatively, pre-loaded resins can be purchased to simplify the workflow.[2]

  • Resin Selection and Swelling :

    • Choose a suitable resin for peptide alcohol synthesis, such as Rink Amide, Sieber, or Ramage resin.[2]

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc-D-Phenylalaninol Attachment to Resin :

    • For Rink Amide, Sieber Amide Resins :

      • If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, followed by thorough washing with DMF.

      • Dissolve Fmoc-D-phenylalaninol (3-5 equivalents relative to resin loading) and an activating agent such as HOBt (3-5 equivalents) in DMF.

      • Add a coupling reagent like DIPCDI (3-5 equivalents) and allow the mixture to pre-activate for 10 minutes.

      • Add the activated amino alcohol solution to the resin and agitate for 1-6 hours.

    • For 2-Chlorotrityl Chloride Resin :

      • Dissolve Fmoc-D-phenylalaninol (1.5-3 equivalents) in dry dichloromethane (DCM).

      • Add N,N-diisopropylethylamine (DIPEA) (2-4 equivalents).

      • Add the solution to the resin and agitate for 1-2 hours.

      • Cap any remaining reactive sites by adding a solution of DCM/Methanol/DIPEA (e.g., 80:15:5) and agitating for 15-30 minutes.

  • Washing and Drying :

    • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)

This cycle is repeated for the addition of each subsequent amino acid.

  • Fmoc Deprotection :

    • Swell the resin-bound peptide in DMF.

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

  • Monitoring the Coupling Reaction :

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), repeat the coupling step.

  • Washing :

    • Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 3: Cleavage and Deprotection

The choice of cleavage cocktail determines whether the peptide alcohol is obtained fully deprotected or with side-chain protecting groups intact.

  • Final Fmoc Deprotection and Washing :

    • After the final coupling step, perform a final Fmoc deprotection as described in Protocol 2, step 1.

    • Wash the resin thoroughly with DMF, followed by DCM.

    • Dry the resin under a stream of nitrogen or in vacuo.

  • Cleavage :

    • For a fully deprotected peptide alcohol :

      • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.[2]

      • Add the cleavage cocktail to the dried resin.

      • Agitate the mixture at room temperature for 2-3 hours.

    • For a fully protected peptide alcohol (from Sieber resin) :

      • Prepare a cleavage solution of 1-2% TFA in DCM.[7][8]

      • Alternatively, a solution of 20% hexafluoroisopropanol in DCM can be used.[2]

      • Treat the resin with the cleavage solution for the appropriate time (can range from 30 to 120 minutes).[9]

  • Peptide Isolation :

    • Filter the resin and collect the cleavage solution.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

    • Incubate the mixture at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and re-centrifuge.

    • Dry the crude peptide pellet under vacuum.

  • Purification :

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

Visualizations

SPPS Experimental Workflow

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeat n times) cluster_Cleavage Cleavage & Purification Resin Select & Swell Resin Load Load Fmoc-D-Phenylalaninol-OH Resin->Load Cap Cap Unreacted Sites Load->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple next Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Final_Peptide Pure Peptide Alcohol Purify->Final_Peptide Lyophilize

Caption: General workflow for Solid-Phase Peptide Synthesis of a peptide alcohol.

Signaling Pathway: Cathepsin B Inhibition in Cancer

Peptides incorporating D-phenylalaninol at the C-terminus can act as potent inhibitors of proteases like Cathepsin B (CTSB). Elevated CTSB activity is associated with cancer progression and metastasis.[10][11] CTSB can degrade components of the extracellular matrix (ECM) and activate other proteases, facilitating tumor cell invasion.[11] It is also implicated in inflammatory signaling pathways, such as the Toll-like receptor (TLR) pathway, which can promote cancer development.[12] By inhibiting CTSB, these peptides can potentially block these pro-cancerous signaling cascades.

CathepsinB_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM ECM Components (e.g., Collagen) Invasion Invasion & Metastasis ECM->Invasion TLR TLR NFkB NF-κB TLR->NFkB activates Pro_Inflammatory Pro-inflammatory Cytokines NFkB->Pro_Inflammatory promotes transcription Pro_Inflammatory->Invasion promotes CTSB Cathepsin B CTSB->ECM degrades CTSB->TLR cleaves & activates Peptide_Inhibitor Z-D-Phe-ol Peptide Inhibitor Peptide_Inhibitor->CTSB inhibits

References

Application Notes and Protocols for Enantioselective Synthesis Using D-Phenylalaninol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of D-phenylalaninol-derived chiral auxiliaries and catalysts in key enantioselective transformations. The focus is on practical applications in asymmetric synthesis, a critical component in the development of chiral drugs and complex molecules. D-phenylalaninol, a readily available chiral building block, serves as a versatile precursor for powerful stereodirecting agents.[1]

Asymmetric Aldol Reaction Using (R)-4-Benzyl-2-oxazolidinone

The Evans asymmetric aldol reaction is a robust method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals.[2] This protocol details the use of (R)-4-benzyl-2-oxazolidinone, derived from D-phenylalaninol, as a chiral auxiliary to achieve high diastereoselectivity.

The stereochemical outcome is directed by the bulky benzyl group at the C4 position of the oxazolidinone, which shields one face of the enolate.[2] The reaction proceeds through a rigid, chair-like Zimmerman-Traxler transition state, ensuring predictable and high levels of stereocontrol.[2]

Quantitative Data Summary
AldehydeProductDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Yield (%)
Isobutyraldehydesyn-β-hydroxy imide>99:1>99%85-95%
Benzaldehydesyn-β-hydroxy imide>99:1>99%80-90%
Propionaldehydesyn-β-hydroxy imide>95:5>99%82-92%
Experimental Protocols

Protocol 1.1: Preparation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone

  • Under an argon atmosphere, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 1.2: Asymmetric Aldol Reaction

  • Under an argon atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq).[2]

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for another 30 minutes to form the boron enolate.[2]

  • Cool the solution back to -78 °C.

  • Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.[2]

  • Stir at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.[2]

  • Quench the reaction at 0 °C by adding pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide sequentially.[2]

  • Stir vigorously for 1 hour at 0 °C.[2]

  • Remove organic solvents under reduced pressure.

  • Extract the aqueous residue three times with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 1.3: Chiral Auxiliary Cleavage

  • Dissolve the aldol adduct in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).[3]

  • Stir at 0 °C for 2-4 hours.[2]

  • Quench excess peroxide with an aqueous solution of sodium sulfite (Na₂SO₃).[2]

  • Concentrate the mixture to remove THF.

  • Extract with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid (HCl).

  • Extract the aqueous layer three times with ethyl acetate to isolate the chiral β-hydroxy carboxylic acid.

Aldol_Reaction_Workflow cluster_prep Preparation of N-Acyl Auxiliary cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage Auxiliary (R)-4-Benzyl-2- oxazolidinone AcylAuxiliary N-Propionyl- oxazolidinone Auxiliary->AcylAuxiliary 1. n-BuLi, THF, -78°C 2. Propionyl Chloride Enolate Boron Enolate AcylAuxiliary->Enolate Bu₂BOTf, DIPEA Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct ChiralAcid Chiral β-Hydroxy Carboxylic Acid Adduct->ChiralAcid LiOH, H₂O₂ RecoveredAux Recovered Auxiliary Adduct->RecoveredAux

Workflow for the Evans Asymmetric Aldol Reaction.

Asymmetric Alkylation Using (R)-4-Benzyl-2-oxazolidinone

The diastereoselective alkylation of N-acyl oxazolidinones is a powerful method for the synthesis of enantioenriched carboxylic acid derivatives. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to high diastereoselectivity.

Quantitative Data Summary
Electrophile (R-X)ProductDiastereomeric Excess (d.e.)Yield (%)
Benzyl bromideα-benzylated imide>99%85-95%
Methyl iodideα-methylated imide>98%80-90%
Allyl bromideα-allylated imide>98%88-96%
Experimental Protocol

Protocol 2.1: Diastereoselective Alkylation

  • Prepare the N-acyl-(R)-4-benzyl-2-oxazolidinone as described in Protocol 1.1.

  • Under an argon atmosphere, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract three times with ethyl acetate.

  • Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

  • The chiral auxiliary can be cleaved using methods described in Protocol 1.3 to yield the corresponding chiral carboxylic acid or reduced to the chiral alcohol.[3]

Stereodirecting effect of the chiral auxiliary in alkylation.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high diastereoselectivity. (R)-4-benzyl-2-oxazolidinone is an effective auxiliary for this purpose.[4]

Quantitative Data Summary
DieneDienophileDiastereomeric Ratio (endo:exo)Enantiomeric Excess (e.e.)Yield (%)
CyclopentadieneN-acryloyl oxazolidinone95:5>98%85-95%
1,3-ButadieneN-crotonoyl oxazolidinone>90:10>96%75-85%
IsopreneN-acryloyl oxazolidinone>90:10 (para isomer)>97%80-90%
Experimental Protocol

Protocol 3.1: Asymmetric Diels-Alder Reaction

  • Prepare the N-acryloyl-(R)-4-benzyl-2-oxazolidinone by reacting the lithium salt of the auxiliary with acryloyl chloride (similar to Protocol 1.1).[4]

  • Under an argon atmosphere, dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl, 1.1 eq), dropwise.[4]

  • Stir the mixture at -78 °C for 30 minutes.[4]

  • Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 eq) dropwise.[4]

  • Stir the reaction at -78 °C for 3 hours.[4]

  • Quench the reaction with saturated aqueous NaHCO₃ solution.[4]

  • Allow the mixture to warm to room temperature and extract three times with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude cycloadduct by flash column chromatography.

  • The chiral auxiliary can be removed as described in Protocol 1.3 to afford the chiral carboxylic acid or corresponding alcohol after reduction.[4]

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[5][6][7] The reaction utilizes a chiral oxazaborolidine catalyst, which can be prepared from a chiral β-amino alcohol like D-phenylalaninol.[6][7]

Quantitative Data Summary
KetoneProductEnantiomeric Excess (e.e.)Yield (%)
Acetophenone(R)-1-Phenylethanol>95%90-98%
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol>97%92-99%
2-Heptanone(R)-2-Heptanol>90%85-95%
Experimental Protocol

Protocol 4.1: CBS Reduction of Acetophenone

  • The chiral oxazaborolidine catalyst derived from D-phenylalaninol can be prepared in situ or used as a pre-formed reagent.

  • Under an argon atmosphere, add the (R)-CBS catalyst (5-10 mol%) to a flask containing anhydrous THF.

  • Cool the solution to room temperature.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 eq) in THF to the catalyst solution.

  • To this mixture, add a solution of acetophenone (1.0 eq) in THF dropwise over a period of 30 minutes.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Stir for 30 minutes, then add 1 M HCl and stir for another 30 minutes.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the chiral alcohol by flash column chromatography.

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst-Borane Complex Formation cluster_reduction Asymmetric Reduction cluster_product_release Product Release Catalyst Oxazaborolidine Catalyst Complex Catalyst-BH₃ Complex Catalyst->Complex Borane BH₃ Borane->Complex TransitionState Six-membered Transition State Complex->TransitionState Ketone Prochiral Ketone Ketone->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Catalyst Catalyst Regeneration ChiralAlcohol Chiral Alcohol ProductComplex->ChiralAlcohol Hydrolysis

Logical flow of the Corey-Bakshi-Shibata (CBS) Reduction.

References

Application Notes and Protocols for the Deprotection of the Z-group from Z-D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of chiral intermediates for pharmaceuticals. Its removal is a critical step that requires careful consideration of the substrate's overall functionality to ensure high yield and purity of the final product, D-Phenylalaninol. This crucial chiral amino alcohol is a valuable building block in the synthesis of various biologically active molecules.

This document provides detailed application notes and protocols for the three most common methods for the deprotection of the Z-group from Z-D-Phenylalaninol:

  • Catalytic Hydrogenolysis: The most common and generally cleanest method.

  • Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas.

  • Acidic Cleavage: Useful for substrates with functionalities sensitive to hydrogenation.

A comparative overview of these methods, quantitative data, and detailed experimental procedures are presented to guide researchers in selecting the optimal deprotection strategy for their specific needs.

Method Selection

The choice of deprotection method is contingent upon the presence of other functional groups in the molecule, safety considerations, and the desired scale of the reaction. The following decision tree provides a logical workflow for selecting the most appropriate method.

Deprotection_Decision_Tree start Start with This compound substrate_check Are there other reducible groups? (e.g., alkenes, alkynes, nitro groups) start->substrate_check catalytic_hydro Catalytic Hydrogenolysis or Catalytic Transfer Hydrogenation substrate_check->catalytic_hydro No acidic_cleavage Acidic Cleavage (e.g., HBr/AcOH) substrate_check->acidic_cleavage Yes safety_check Are there safety concerns with H₂ gas? catalytic_hydro->safety_check transfer_hydro Catalytic Transfer Hydrogenation safety_check->transfer_hydro Yes classic_hydro Catalytic Hydrogenolysis (H₂/Pd/C) safety_check->classic_hydro No

Caption: Decision tree for selecting a Z-group deprotection method.

Comparative Data of Deprotection Methods

The following table summarizes the typical reaction conditions, yields, and purities for the deprotection of the Z-group from this compound using different methods.

MethodReagents & ConditionsTypical Reaction TimeTypical YieldPurityKey Advantages & Disadvantages
Catalytic Hydrogenolysis H₂, 10% Pd/C, Methanol, Room Temperature, Atmospheric Pressure2-16 hours>90%[1]HighAdvantages: Clean reaction with gaseous byproducts, mild conditions. Disadvantages: Requires handling of flammable H₂ gas, catalyst can be pyrophoric.[2]
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/C, Methanol, Room Temperature30 minutes - 2 hoursHigh (often >90%)HighAdvantages: Avoids the use of H₂ gas, rapid reaction.[3][4] Disadvantages: Requires removal of formate salts during workup.
Acidic Cleavage 33% HBr in Acetic Acid, Room Temperature2-16 hoursVariable (generally lower than hydrogenation)Moderate to HighAdvantages: Compatible with reducible functional groups.[3] Disadvantages: Harsh acidic conditions may not be suitable for all substrates, corrosive reagents.

Experimental Protocols

The following are detailed protocols for the deprotection of this compound.

General Experimental Workflow

General_Workflow dissolve Dissolve this compound in appropriate solvent add_reagents Add deprotection reagents (e.g., Pd/C and H₂ source or acid) dissolve->add_reagents react Stir under specified conditions (temperature, pressure) add_reagents->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Reaction workup (e.g., filtration of catalyst) monitor->workup purify Purification of D-Phenylalaninol (e.g., crystallization, chromatography) workup->purify

Caption: General workflow for Z-group deprotection.

Protocol 1: Catalytic Hydrogenolysis using H₂/Pd/C

This protocol describes the standard procedure for Z-group deprotection using palladium on carbon and hydrogen gas.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), ACS grade

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Celite® or other filtration aid

  • Round-bottom flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation Setup: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench the catalyst on the filter paper with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield D-Phenylalaninol. The crude product can be purified further by crystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides a safer alternative to using flammable hydrogen gas.[3][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), ACS grade

  • Round-bottom flask

  • Stir plate and stir bar

  • Celite® or other filtration aid

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Perform an aqueous work-up to remove ammonium salts, followed by extraction with an organic solvent. Dry the organic layer and concentrate to yield D-Phenylalaninol.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

This method is suitable for substrates that are sensitive to hydrogenation.[3]

Materials:

  • This compound

  • 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Stir plate and stir bar

  • Diethyl ether or other suitable solvent for precipitation

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid.

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the product can often be precipitated by the addition of diethyl ether.

  • Isolation: Collect the precipitated product by filtration, wash with diethyl ether, and dry under vacuum. Alternatively, an aqueous work-up with neutralization of the acid may be required, followed by extraction of the product.

Purity Assessment

The purity of the final D-Phenylalaninol product should be assessed to ensure the complete removal of the Z-group and the absence of side products. Recommended analytical techniques include:

  • Thin Layer Chromatography (TLC): To monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of any impurities. Chiral HPLC can be used to confirm the enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the deprotected product and ensure the absence of the benzylic protons of the Z-group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

By following these detailed protocols and considering the comparative data, researchers can confidently and efficiently perform the deprotection of this compound to obtain high-purity D-Phenylalaninol for their research and development needs.

References

Application Notes and Protocols for the Use of Z-D-Phenylalaninol as a C-Terminal Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Z-D-Phenylalaninol in solution-phase peptide synthesis to generate peptides with a C-terminal D-phenylalaninol moiety. This C-terminal modification is of significant interest in medicinal chemistry as it can enhance peptide stability against enzymatic degradation and modulate biological activity.

The protocols outlined below detail a step-by-step methodology for the synthesis of a model dipeptide, L-Alanyl-D-Phenylalaninol, starting from this compound. This solution-phase approach involves an initial esterification to couple the first amino acid, followed by peptide chain elongation and a final deprotection step.

Core Concepts and Workflow

The synthesis of a peptide with a C-terminal D-phenylalaninol using this compound as the starting material is a multi-step process. The Z-group (benzyloxycarbonyl) serves as a protecting group for the amine of D-phenylalaninol, which is stable under the conditions of peptide coupling and N-terminal deprotection using the Fmoc strategy. The overall workflow is as follows:

Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Terminal Deprotection cluster_2 Stage 3: Final Deprotection A This compound C Fmoc-L-Alanyl-O-(this compound) A->C B Fmoc-L-Alanine B->C D H-L-Alanyl-O-(this compound) C->D Piperidine E H-L-Alanyl-D-Phenylalaninol D->E Catalytic Transfer Hydrogenation Esterification reagents This compound Fmoc-L-Alanine DMAP reaction Stir at 0°C to RT for 12 hours reagents->reaction dcc DCC in DCM dcc->reaction filtration Filter to remove DCU reaction->filtration workup Aqueous Workup (HCl, NaHCO₃, Brine) filtration->workup purification Column Chromatography workup->purification product Fmoc-L-Alanyl-O-(this compound) purification->product Deprotection substrate H-L-Alanyl-O-(this compound) reaction Stir at RT for 2-4 hours substrate->reaction reagents 10% Pd/C Ammonium Formate in Methanol reagents->reaction filtration Filter through Celite reaction->filtration evaporation Evaporate Solvent filtration->evaporation purification Purification (e.g., Recrystallization) evaporation->purification product H-L-Alanyl-D-Phenylalaninol purification->product

Application Notes and Protocols: Asymmetric Synthesis of Pharmaceuticals Using (R)-2-Phenylglycinol (D-Phenylalaninol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Phenylglycinol, also known as D-Phenylalaninol, is a valuable chiral auxiliary and building block in the asymmetric synthesis of pharmaceuticals. Its rigid structure and stereodefined centers allow for excellent stereocontrol in a variety of chemical transformations, making it a key component in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the use of (R)-2-Phenylglycinol in the synthesis of the wakefulness-promoting agent Solriamfetol and a key intermediate for the synthesis of α-trifluoromethylproline, a non-proteinogenic amino acid of interest in drug discovery.

Asymmetric Synthesis of (R)-Solriamfetol

Solriamfetol, marketed as Sunosi®, is a norepinephrine-dopamine reuptake inhibitor used to treat excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[1] The following is a three-step synthesis protocol for (R)-Solriamfetol hydrochloride starting from (R)-2-Phenylglycinol, which has been reported to achieve a high overall yield and purity.[2][3]

Experimental Workflow: Synthesis of (R)-Solriamfetol

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Carbamoylation cluster_2 Step 3: Deprotection and Salt Formation start (R)-2-Phenylglycinol step1 N-Boc Protection (Boc)2O, DCM start->step1 intermediate1 N-Boc-(R)-2-phenylglycinol step1->intermediate1 step2 Carbamoylation 1. CDI, Toluene 2. Aq. Ammonia intermediate1->step2 intermediate2 N-Boc-(R)-Solriamfetol step2->intermediate2 step3 Deprotection & Salt Formation HCl, Isopropyl Alcohol intermediate2->step3 end (R)-Solriamfetol HCl step3->end

Caption: Three-step synthesis of (R)-Solriamfetol HCl from (R)-2-Phenylglycinol.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsYieldPurity
1N-Boc-(R)-2-phenylglycinol(R)-2-PhenylglycinolDi-tert-butyl dicarbonate~95% (literature typical)>98%
2N-Boc-(R)-SolriamfetolN-Boc-(R)-2-phenylglycinol1,1'-Carbonyldiimidazole, Ammonia~90% (literature typical)>98%
3(R)-Solriamfetol HClN-Boc-(R)-SolriamfetolHydrochloric acid>95% (literature typical)>99.95%[2]
Overall (R)-Solriamfetol HCl (R)-2-Phenylglycinol -~82% [2][3]>99.95% [2][3]
Experimental Protocols

Step 1: Synthesis of N-Boc-(R)-2-phenylglycinol

This procedure describes the protection of the amino group of (R)-2-Phenylglycinol using di-tert-butyl dicarbonate (Boc-anhydride).

  • Materials:

    • (R)-2-Phenylglycinol (25 g)

    • Dichloromethane (DCM) (250 ml)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (43.3 g)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add (R)-2-Phenylglycinol and dichloromethane.

    • Stir the mixture until the solid is fully dissolved.

    • Slowly add a solution of Boc-anhydride in dichloromethane (50 ml) to the reaction mixture.

    • Stir the reaction mass at room temperature until the reaction is complete (monitor by TLC).

    • Upon completion, isolate the product by standard workup procedures (e.g., washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure).

Step 2: Synthesis of N-Boc-(R)-Solriamfetol

This step involves the carbamoylation of the hydroxyl group of N-Boc-(R)-2-phenylglycinol.

  • Materials:

    • N-Boc-(R)-2-phenylglycinol (25 g)

    • Toluene (300 ml)

    • 1,1'-Carbonyldiimidazole (CDI) (18.3 g)

    • Aqueous Ammonia

    • Reaction vessel

  • Procedure:

    • Add 1,1'-Carbonyldiimidazole and toluene (125 ml) to a reaction vessel.

    • Add a slurry of N-Boc-(R)-2-phenylglycinol in toluene (175 ml) to the reaction mass.

    • Stir the reaction until completion (monitor by TLC).

    • Add aqueous ammonia to the reaction mass and continue stirring.

    • Isolate and dry the resulting Boc-protected Solriamfetol.[4]

Step 3: Synthesis of (R)-Solriamfetol Hydrochloride

The final step is the deprotection of the Boc group and formation of the hydrochloride salt.

  • Materials:

    • N-Boc-(R)-Solriamfetol (12 g)

    • Isopropyl alcohol

    • Saturated solution of hydrochloric acid in Isopropyl alcohol

    • Reaction flask

  • Procedure:

    • Add N-Boc-(R)-Solriamfetol and isopropyl alcohol to a reaction flask.

    • Add a saturated solution of hydrochloric acid in isopropyl alcohol to the reaction mass.

    • Heat the reaction mass until the reaction is complete (monitor by TLC).

    • After completion, isolate and dry the (R)-Solriamfetol hydrochloride product.[4]

Diastereoselective Synthesis of a Chiral Oxazolidine Intermediate for α-Trifluoromethylproline Analogs

(R)-2-Phenylglycinol can be used to form chiral oxazolidines, which are versatile intermediates for the synthesis of complex amino acids. The following protocol describes the synthesis of a trifluoromethyl-substituted oxazolidine, a key precursor for α-trifluoromethylproline and related compounds, with high diastereoselectivity.[5]

Experimental Workflow: Synthesis of Chiral Oxazolidine

G start (R)-2-Phenylglycinol product Chiral Oxazolidine Intermediate start->product Condensation reagent Ethyl trifluoropyruvate reagent->product

Caption: Condensation reaction to form a chiral oxazolidine intermediate.

Quantitative Data Summary
ProductStarting MaterialsKey FeatureDiastereomeric RatioYield
Trifluoromethyl-substituted oxazolidine(R)-2-Phenylglycinol, Methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoateDouble Michael Additionup to 99:165-96%[5]
Experimental Protocol

This protocol describes the highly diastereoselective synthesis of an optically pure trifluoromethyl-substituted oxazolidine.

  • Materials:

    • (R)-2-Phenylglycinol

    • Methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate

    • Appropriate solvent (e.g., THF)

    • Base (e.g., triethylamine)

    • Reaction vessel

  • Procedure:

    • Dissolve (R)-2-Phenylglycinol in the chosen solvent in a reaction vessel under an inert atmosphere.

    • Add the base to the solution.

    • Slowly add methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or NMR).

    • Upon completion, perform a standard aqueous workup.

    • Purify the product by column chromatography to yield the highly diastereomerically enriched oxazolidine.[5]

This chiral oxazolidine can then be further elaborated, for instance, through allylation and subsequent ring-closing metathesis, to afford various functionalized proline derivatives. The stereocenter from (R)-2-Phenylglycinol effectively directs the stereochemistry of subsequent transformations.

References

Application of Z-D-Phenylalaninol in the Synthesis of Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Phenylalaninol, the N-benzyloxycarbonyl (Z) protected form of D-phenylalaninol, is a versatile chiral building block in the synthesis of various neurologically active compounds. Its protected amine and free hydroxyl group allow for selective chemical transformations, making it a valuable starting material for the stereospecific synthesis of complex drug molecules. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound and its precursor, D-phenylalaninol, in the development of neurological drugs such as amphetamines and the wakefulness-promoting agent, Solriamfetol.

Application Notes

D-Phenylalaninol, readily synthesized by the reduction of D-phenylalanine, serves as a crucial chiral intermediate. The protection of its amino group, for instance with the benzyloxycarbonyl (Z) group to form this compound, is a key step in multi-step syntheses. This protection prevents unwanted side reactions of the amine functionality while allowing for modifications at the hydroxyl group. The Z-group is particularly useful due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation, which is a mild deprotection method.

One of the primary applications of D-phenylalaninol is in the synthesis of psychostimulants like dextroamphetamine. Stereospecific syntheses starting from D-phenylalanine ensure the production of the more active (S)-(+)-isomer of amphetamine.[1]

More recently, D-phenylalaninol has been utilized as the starting material for the synthesis of Solriamfetol ((R)-2-amino-3-phenylpropylcarbamate), a dopamine and norepinephrine reuptake inhibitor approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[2][3][4] The synthesis of Solriamfetol from D-phenylalaninol involves the carbamoylation of the hydroxyl group.[5]

Furthermore, derivatives of the parent amino acid, phenylalanine, have shown potential as neuroprotective agents. For instance, halogenated derivatives of L-phenylalanine have been investigated for their ability to modulate glutamatergic transmission, suggesting that modifications to the phenyl ring can impart significant neurological activity.[6][7]

Quantitative Data

The following tables summarize key quantitative data for neurological drugs and derivatives related to D-phenylalaninol.

Table 1: Pharmacological Data for Solriamfetol [2][3]

ParameterValueTarget
IC₅₀ (Dopamine Reuptake)2.9 µMHuman Dopamine Transporter (hDAT)
IC₅₀ (Norepinephrine Reuptake)4.4 µMHuman Norepinephrine Transporter (hNET)
Kᵢ (Dopamine Transporter)14.2 µMhDAT
Kᵢ (Norepinephrine Transporter)3.7 µMhNET
Kᵢ (Serotonin Transporter)81.5 µMHuman Serotonin Transporter (hSERT)
Oral Bioavailability~95%-
Elimination Half-life~7.1 hours-

Table 2: Neuroprotective Activity of Halogenated L-Phenylalanine Derivatives [6]

CompoundActivityIC₅₀
3,5-diiodo-L-tyrosine (DIT)Depression of AMPA/kainate receptor-mediated mEPSCs104.6 ± 14.1 µmol/L
3,5-dibromo-L-tyrosine (DBrT)Depression of AMPA/kainate receptor-mediated mEPSCs127.5 ± 13.3 µmol/L

Experimental Protocols

Protocol 1: Synthesis of D-Phenylalaninol from D-Phenylalanine

This protocol describes the reduction of the carboxylic acid group of D-phenylalanine to a hydroxyl group to yield D-phenylalaninol.[8]

Materials:

  • D-Phenylalanine

  • Lithium borohydride (LiBH₄)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Ice/water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a cold (0 °C) solution of LiBH₄ (1.32 g, 60.54 mmol) in anhydrous THF (30 ml), add TMSCl (15.36 ml, 121.07 mmol).

  • Remove the ice/water bath and stir the mixture at room temperature for 15 minutes.

  • Recool the mixture to 0 °C and add D-phenylalanine (5 g, 30.27 mmol).

  • Remove the ice/water bath and stir the reaction mixture overnight at room temperature.

  • Cool the mixture to 0 °C and add MeOH (45 ml) dropwise, followed by 2.5 M aqueous NaOH (25 ml).

  • Evaporate the mixture in vacuo.

  • Extract the residue with chloroform (5 x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate in vacuo to yield D-phenylalaninol as a white crystalline solid.

  • Expected yield: ~99%.

Protocol 2: Synthesis of (S)-(+)-Amphetamine from D-Phenylalaninol (via N-Boc protection)

This multi-step protocol outlines the conversion of D-phenylalaninol to dextroamphetamine.[9]

Part A: N-Boc Protection of D-Phenylalaninol

  • To a stirred, chilled (0 °C) solution of D-phenylalaninol (5 g, 33.1 mmol) in chloroform (85 ml), add solid di-tert-butyl dicarbonate (7.22 g, 33.1 mmol).

  • Stir the solution at 0 °C for 30 minutes and then at room temperature overnight.

  • Wash the solution with 20% phosphoric acid, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Dry the organic layer over Na₂CO₃ and evaporate to dryness under reduced pressure to yield N-t-Boc-D-phenylalaninol.

Part B: Conversion of Alcohol to Iodide

  • This step involves the conversion of the primary alcohol to an iodide, for example, using triphenylphosphine, imidazole, and iodine.

Part C: Reduction of Iodide

  • The iodide is then reduced to a methyl group using a reducing agent like N-Selectride (sodium tri-sec-butylborohydride).

Part D: Boc Deprotection

  • To a stirred, cooled (0 °C) solution of the N-Boc protected amphetamine precursor in dichloromethane (DCM), add trifluoroacetic acid (TFA).

  • Stir the solution at ambient temperature for 18 hours.

  • Work up the reaction mixture to isolate the final product as the hydrochloride salt.

Protocol 3: Synthesis of Solriamfetol from D-Phenylalaninol (via N-Boc protection)

This protocol outlines a synthetic route to Solriamfetol starting from N-Boc protected D-phenylalaninol.[10]

Part A: Carbamoylation of N-Boc-D-Phenylalaninol

  • React N-Boc-D-phenylalaninol with 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like toluene.

  • Treat the resulting intermediate with aqueous ammonia to form N-Boc protected Solriamfetol.

Part B: Deprotection of N-Boc-Solriamfetol

  • Add the N-Boc protected Solriamfetol to water.

  • Add hydrochloric acid to the mixture.

  • Heat the reaction mass until the deprotection is complete.

  • Isolate the Solriamfetol hydrochloride product.

Visualizations

Signaling Pathway of Solriamfetol

Solriamfetol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Solriamfetol Solriamfetol DAT Dopamine Transporter (DAT) Solriamfetol->DAT Inhibits NET Norepinephrine Transporter (NET) Solriamfetol->NET Inhibits Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Dopamine_synapse->DAT Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds Norepinephrine_synapse->NET Reuptake Norepinephrine_receptor Norepinephrine Receptor Norepinephrine_synapse->Norepinephrine_receptor Binds Wakefulness Increased Wakefulness Dopamine_receptor->Wakefulness Norepinephrine_receptor->Wakefulness

Caption: Mechanism of action of Solriamfetol.

Experimental Workflow: Synthesis of Amphetamine from D-Phenylalanine

Amphetamine_Synthesis_Workflow Start D-Phenylalanine Step1 Reduction (e.g., LiBH4/TMSCl) Start->Step1 Intermediate1 D-Phenylalaninol Step1->Intermediate1 Step2 N-Protection (e.g., Boc Anhydride) Intermediate1->Step2 Intermediate2 N-Boc-D-Phenylalaninol Step2->Intermediate2 Step3 Hydroxyl to Iodide Conversion (e.g., PPh3, Imidazole, I2) Intermediate2->Step3 Intermediate3 N-Boc-Iodo-Intermediate Step3->Intermediate3 Step4 Reduction of Iodide (e.g., N-Selectride) Intermediate3->Step4 Intermediate4 N-Boc-Amphetamine Step4->Intermediate4 Step5 Deprotection (e.g., TFA) Intermediate4->Step5 End (S)-(+)-Amphetamine Step5->End

Caption: Synthetic workflow for (S)-(+)-Amphetamine.

Logical Relationship: Drug Development from D-Phenylalanine

Drug_Development_Logic Start D-Phenylalanine (Chiral Pool) Reduction Chemical Reduction Start->Reduction Intermediate D-Phenylalaninol (Key Chiral Intermediate) Reduction->Intermediate Protection Amine Protection (e.g., Z-group, Boc-group) Intermediate->Protection Protected_Intermediate Protected D-Phenylalaninol (e.g., this compound) Protection->Protected_Intermediate Derivatization Further Chemical Modifications Protected_Intermediate->Derivatization Drug_Candidate Neurological Drug Candidate Derivatization->Drug_Candidate

Caption: Role of D-Phenylalaninol in drug development.

References

Application Notes and Protocols: Z-D-Phenylalaninol Derived Chiral Catalysts for Industrial Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral catalysts are instrumental in achieving high levels of stereoselectivity, and among the diverse array of chiral building blocks, amino acid derivatives have proven to be particularly valuable. Z-D-Phenylalaninol, a readily available and optically pure amino alcohol derived from the natural amino acid D-phenylalanine, serves as an excellent precursor for the synthesis of robust and highly selective chiral catalysts.

This document provides detailed application notes and experimental protocols for the preparation and utilization of a chiral oxazaborolidine catalyst derived from N-Cbthis compound. The primary application highlighted is the asymmetric reduction of prochiral ketones, a fundamental transformation in organic synthesis for the production of chiral secondary alcohols, which are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).

Catalyst Synthesis: (R)-Tetrahydro-1-phenyl-3-(phenylmethyl)-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole

The chiral catalyst, a derivative of the well-known Corey-Bakshi-Shibata (CBS) catalyst, is synthesized from N-Cbthis compound. The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the amine functionality during catalyst preparation.

Experimental Protocol: Catalyst Synthesis

Materials:

  • N-Cbthis compound

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Preparation of the Amino Alcohol Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-Cbthis compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Formation of the Oxazaborolidine Precursor: Cool the solution to 0 °C in an ice bath. To this stirred solution, slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0 equivalents) dropwise via a syringe.

  • Reaction and Solvent Removal: Allow the reaction mixture to warm to room temperature and stir for 2 hours. After the reaction is complete, remove the THF and excess borane-dimethyl sulfide complex under reduced pressure.

  • Azeotropic Removal of Water: Add anhydrous toluene to the residue and remove it under reduced pressure. Repeat this step twice to ensure the complete removal of any residual water.

  • Final Product: The resulting solid is the (R)-Tetrahydro-1-phenyl-3-(phenylmethyl)-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole catalyst, which can be used directly in the subsequent asymmetric reduction.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Z_D_Phenylalaninol N-Cbthis compound in Anhydrous THF Add_BH3 Add BH3·SMe2 (2.0 equiv) at 0 °C Z_D_Phenylalaninol->Add_BH3 Stir_RT Stir at Room Temperature for 2 hours Add_BH3->Stir_RT Remove_Volatiles Remove THF and excess BH3·SMe2 (Reduced Pressure) Stir_RT->Remove_Volatiles Azeotrope Azeotropic Removal of H2O with Toluene Remove_Volatiles->Azeotrope Catalyst Chiral Oxazaborolidine Catalyst Azeotrope->Catalyst

Synthesis workflow for the chiral oxazaborolidine catalyst.

Application in Asymmetric Ketone Reduction

The synthesized chiral oxazaborolidine catalyst is highly effective in the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. The following protocol details the reduction of acetophenone as a representative example.

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • (R)-Tetrahydro-1-phenyl-3-(phenylmethyl)-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole catalyst (prepared as above)

  • Acetophenone

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place the chiral oxazaborolidine catalyst (0.1 equivalents). Dissolve the catalyst in anhydrous THF.

  • Activation of the Catalyst: To the stirred catalyst solution at room temperature, add borane-dimethyl sulfide complex (0.6 equivalents) dropwise. Stir the mixture for 15 minutes to form the active catalyst-borane complex.

  • Addition of Substrate: In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the activated catalyst solution over a period of 20-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Work-up: Add 1 M HCl and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

G cluster_setup Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification cluster_analysis Analysis Catalyst_Prep In situ Catalyst Activation: Oxazaborolidine + BH3·SMe2 in THF Add_Ketone Add Acetophenone Solution (dropwise) Catalyst_Prep->Add_Ketone Stir_Monitor Stir at Room Temperature Monitor by TLC Add_Ketone->Stir_Monitor Quench Quench with Methanol at 0 °C Stir_Monitor->Quench Acid_Workup Acidic Work-up (1M HCl) Quench->Acid_Workup Extraction Extract with Diethyl Ether Acid_Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Determine Yield and ee% (Chiral HPLC/GC) Purification->Analysis

Experimental workflow for the asymmetric reduction of acetophenone.

Data Presentation: Performance of the this compound-Derived Catalyst

The following table summarizes the typical performance of the in-situ generated chiral oxazaborolidine catalyst in the asymmetric reduction of various prochiral ketones. The data presented is representative of results found in the literature for similar catalyst systems.

Substrate (Ketone)Product (Alcohol)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
Acetophenone(R)-1-Phenylethanol1019596
Propiophenone(R)-1-Phenyl-1-propanol101.59294
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol1029097
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol1019398
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol1038891

Mechanism of Asymmetric Reduction

The enantioselectivity of the reduction is governed by the chiral environment created by the oxazaborolidine catalyst. The proposed mechanism involves the formation of a catalyst-borane complex, which then coordinates to the ketone. The steric bulk of the phenyl group from the phenylalaninol backbone directs the hydride transfer from the borane to one specific face of the carbonyl group.

G cluster_activation Catalyst Activation cluster_coordination Substrate Coordination cluster_reduction Hydride Transfer cluster_product Product Release Catalyst Oxazaborolidine (from this compound) Active_Catalyst Active Catalyst-Borane Complex Catalyst->Active_Catalyst BH3 BH3·SMe2 BH3->Active_Catalyst Transition_State Ternary Complex (Transition State) Active_Catalyst->Transition_State Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Transition_State Hydride_Transfer Face-Selective Hydride Transfer Transition_State->Hydride_Transfer Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->Catalyst

Proposed mechanism for the asymmetric reduction of a ketone.

Conclusion

This compound is a versatile and cost-effective chiral precursor for the synthesis of highly efficient oxazaborolidine catalysts. These catalysts demonstrate excellent enantioselectivity in the asymmetric reduction of prochiral ketones, providing a reliable method for the industrial production of chiral secondary alcohols. The protocols outlined in this document offer a robust foundation for researchers and drug development professionals to implement this valuable technology in their synthetic endeavors. The in-situ generation of the catalyst simplifies the experimental procedure and ensures high reactivity and reproducibility. Further optimization of reaction conditions, such as temperature and solvent, may lead to even higher yields and enantioselectivities for specific substrates.

References

Application Notes and Protocols: Z-D-Phenylalaninol in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Phenylalaninol, a chiral amino alcohol, serves as a versatile and crucial building block in biochemical research and pharmaceutical development. Its unique structural properties make it an important starting material for the synthesis of a variety of biologically active molecules, particularly enzyme inhibitors.[1][2] While not typically a potent enzyme inhibitor in its own right, its derivatives have shown significant activity against several classes of enzymes, including serine proteases. These application notes provide an overview of the role of this compound in enzyme studies, detailed protocols for relevant assays, and its known interactions with specific enzymes.

Application 1: Chiral Building Block for Serine Protease Inhibitors

This compound is frequently utilized as a chiral scaffold in the synthesis of potent and selective inhibitors of serine proteases, such as chymotrypsin and thrombin. The phenyl group of the molecule can fit into the S1 specificity pocket of chymotrypsin-like proteases, which preferentially cleave peptide bonds after large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. The amino and alcohol functionalities of this compound provide convenient points for chemical modification to create more complex molecules that can interact with other parts of the enzyme's active site, potentially leading to highly potent and specific inhibitors.

Logical Workflow for Inhibitor Synthesis and Testing

The general workflow for utilizing this compound in the development of serine protease inhibitors involves several key steps, from initial design and synthesis to kinetic characterization.

G cluster_0 Design & Synthesis cluster_1 Screening & Characterization This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Derivative Library Derivative Library Chemical Modification->Derivative Library Enzyme Inhibition Assay Enzyme Inhibition Assay Derivative Library->Enzyme Inhibition Assay Kinetic Analysis Kinetic Analysis Enzyme Inhibition Assay->Kinetic Analysis Lead Compound Identification Lead Compound Identification Kinetic Analysis->Lead Compound Identification

Caption: Workflow for developing enzyme inhibitors from this compound.

Application 2: Use in Enzyme Inhibition Assays

Derivatives of this compound can be evaluated for their inhibitory potential against target enzymes using standard enzyme kinetic assays. A common target for such studies is the serine protease α-chymotrypsin.

Experimental Protocol: Inhibition of α-Chymotrypsin

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound derived from this compound against bovine α-chymotrypsin. The assay is based on the enzyme's ability to hydrolyze a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA).

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA)

  • Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl2

  • Dimethyl sulfoxide (DMSO)

  • Test inhibitor compound (derived from this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin (1 mg/mL) in 1 mM HCl.

    • Prepare a stock solution of the substrate SAPPpNA (20 mM) in DMSO.

    • Prepare a stock solution of the test inhibitor in DMSO. Dilute as needed to create a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 160 µL of Tris-HCl buffer.

      • 20 µL of the test inhibitor solution at various concentrations (or DMSO for the control).

      • 10 µL of the α-chymotrypsin solution.

    • Incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • To initiate the reaction, add 10 µL of the SAPPpNA substrate solution to each well.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm every minute for 15 minutes. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.

Experimental Workflow for Chymotrypsin Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents: - Chymotrypsin - Substrate (SAPPpNA) - Inhibitor (Z-D-Phe derivative) - Buffer B Add Buffer, Inhibitor, and Enzyme to 96-well plate A->B C Pre-incubate at 25°C for 10 min B->C D Add Substrate to initiate reaction C->D E Measure Absorbance at 405 nm over time D->E F Calculate Initial Velocities (V₀) E->F G Determine % Inhibition F->G H Calculate IC50 and Ki values G->H

Caption: Workflow for determining the inhibitory activity of a this compound derivative against α-chymotrypsin.

Application 3: Investigation of Enzyme Activation - Phenylalanine Hydroxylase

Interestingly, the unprotected form, D-Phenylalaninol ((S)-2-amino-3-phenyl-1-propanol), has been shown to act as an allosteric activator of phenylalanine hydroxylase (PAH).[3] PAH is a key enzyme in phenylalanine metabolism, and its dysregulation is associated with the genetic disorder phenylketonuria (PKU). This finding highlights the diverse roles that phenylalaninol derivatives can play in modulating enzyme function, extending beyond simple inhibition.

Signaling Pathway: Allosteric Activation of Phenylalanine Hydroxylase

D-Phenylalaninol, along with the natural substrate L-phenylalanine, can bind to the regulatory domain of PAH, inducing a conformational change that leads to enzyme activation.

G cluster_0 Inactive State cluster_1 Active State PAH_inactive PAH (Inactive) PAH_active PAH (Active) PAH_inactive->PAH_active Conformational Change Reaction L-Phe -> L-Tyr PAH_active->Reaction Activator D-Phenylalaninol (Allosteric Activator) Activator->PAH_inactive Binds to Regulatory Domain

Caption: Allosteric activation of Phenylalanine Hydroxylase (PAH) by D-Phenylalaninol.

Quantitative Data for Phenylalanine Derivatives as Enzyme Inhibitors

Derivative ClassTarget EnzymeInhibitor StructureKi (µM)IC50 (µM)Reference
Peptide Aldehydeα-ChymotrypsinTos-Phe-Ala-Thr-Phe(p-NO₂)-CHO0.0112-[4]
N-acyl-L-phenylalanine ethyl esterα-ChymotrypsinN-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester0.0045-[1]
Phenylalanine derivativeHIV-1 CapsidV-25i-2.57[5]
Phenylalanine derivativeHIV-1 CapsidII-13c-5.14[5]
N-(Hydroxyaminocarbonyl)phenylalanineCarboxypeptidase AD-configuration1.54-[6]

Conclusion

This compound is a valuable chiral building block for the development of enzyme modulators. Its derivatives have been successfully employed to create potent inhibitors of serine proteases and other enzymes. Furthermore, the discovery of the activating effect of its unprotected form on phenylalanine hydroxylase underscores the importance of this chemical scaffold in exploring diverse enzyme-ligand interactions. The protocols and data presented here provide a foundation for researchers to utilize this compound and its derivatives in their own enzyme studies and drug discovery efforts.

References

Troubleshooting & Optimization

Improving reaction yield with Z-D-Phenylalaninol catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving reaction yields with Z-D-Phenylalaninol derived chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my reaction? Is it the catalyst?

A1: While you might refer to it as a "this compound catalyst," it's more precise to consider it a chiral auxiliary. The Z (benzyloxycarbonyl) group is a protecting group for the amine. The D-Phenylalaninol is temporarily incorporated into your starting material to control the stereochemical outcome of the reaction. After the reaction, the chiral auxiliary is typically removed and can often be recovered. The actual catalyst is often a Lewis acid or a base used in the reaction.

Q2: I am observing low diastereo- or enantioselectivity. What are the common causes?

A2: Low stereoselectivity can stem from several factors:

  • Incorrect Reagent Stoichiometry: Ensure precise amounts of the substrate, chiral auxiliary, and any reagents like Lewis acids are used.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at the optimal temperature is crucial for achieving high stereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome.

  • Purity of Reagents: Impurities in starting materials, reagents, or the chiral auxiliary can interfere with the reaction and lower selectivity.

  • Moisture and Air Sensitivity: Many asymmetric reactions are sensitive to moisture and air. Ensure your reaction is set up under anhydrous and inert conditions (e.g., under argon or nitrogen).

Q3: My reaction yield is low. What steps can I take to improve it?

A3: To improve a low reaction yield, consider the following:

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Reagent Purity and Activity: Ensure that all reagents, especially organometallics or bases, are fresh and active.

  • Temperature: While critical for selectivity, the temperature also affects the reaction rate. A temperature that is too low may result in an incomplete reaction.

  • Work-up Procedure: Investigate if product is being lost during the work-up and purification steps.

  • Side Reactions: Consider the possibility of side reactions consuming your starting material or product.

Q4: I am having trouble removing the Z (Cbz) protecting group. What are the best methods?

A4: The Z (benzyloxycarbonyl) group is typically removed by hydrogenolysis. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). If your molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), alternative deprotection methods may be necessary.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in an Asymmetric Aldol Reaction
Symptom Possible Cause Suggested Solution
Diastereomeric ratio (d.r.) is close to 1:1.Incorrect Lewis Acid or Base: The choice and amount of Lewis acid (e.g., Bu₂BOTf) or base (e.g., DIPEA) is critical for forming the correct Z-enolate.Verify the purity and stoichiometry of the Lewis acid/base. Consider screening other Lewis acids or bases.
Reaction Temperature Too High: Higher temperatures can lead to the formation of the undesired E-enolate, reducing diastereoselectivity.Run the reaction at a lower temperature (e.g., -78 °C).
Solvent Issues: The solvent may not be optimal for the desired transition state.Experiment with different aprotic solvents (e.g., CH₂Cl₂, THF).
Slow Addition of Reagents: Slow addition of the aldehyde to the pre-formed enolate is often crucial.Add the aldehyde dropwise at a low temperature.
Issue 2: Low Yield in an Asymmetric Alkylation Reaction
Symptom Possible Cause Suggested Solution
Significant amount of starting material remains.Inactive Base: The base (e.g., LDA, NaHMDS) may have degraded due to exposure to air or moisture.Use freshly prepared or titrated base. Ensure anhydrous reaction conditions.
Reaction Temperature Too Low: While low temperatures are good for selectivity, they can slow down the reaction rate significantly.After the addition of the alkylating agent at low temperature, consider slowly warming the reaction to room temperature.
Steric Hindrance: The alkylating agent or the substrate may be too sterically hindered for the reaction to proceed efficiently.Consider using a less hindered alkylating agent or a different chiral auxiliary.
Low yield of desired product with formation of byproducts.Side Reactions: The enolate may be participating in side reactions, or the product may be unstable under the reaction conditions.Analyze byproducts to understand the side reactions. Adjust reaction conditions (e.g., temperature, reaction time) to minimize them.
Difficult Auxiliary Cleavage: The conditions used to cleave the chiral auxiliary may be degrading the product.Screen different cleavage conditions (e.g., different nucleophiles, temperatures).

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction using a Phenylalaninol-Derived Oxazolidinone Auxiliary

This protocol is a general guideline for an Evans' type asymmetric aldol reaction.

  • Preparation of the N-Acyloxazolidinone:

    • Dissolve the (R)- or (S)-phenylalaninol-derived oxazolidinone (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add a base (e.g., triethylamine, 1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.

  • Aldol Reaction:

    • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by a tertiary amine base (e.g., diisopropylethylamine, DIPEA, 1.2 eq).

    • Stir the mixture at -78 °C for 30-60 minutes to form the Z-enolate.

    • Add the aldehyde (1.2 eq) dropwise.

    • Continue stirring at -78 °C for several hours, then slowly warm to room temperature.

    • Quench the reaction with a buffer solution (e.g., phosphate buffer).

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the aldol adduct by column chromatography.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved under various conditions depending on the desired product (e.g., LiBH₄ for the alcohol, LiOH/H₂O₂ for the carboxylic acid).

Data Presentation

Table 1: Typical Yields and Diastereoselectivities for Asymmetric Aldol Reactions

AldehydeN-Acyl GroupLewis Acid/BaseTemp (°C)Yield (%)d.r. (syn:anti)
BenzaldehydePropionylBu₂BOTf / DIPEA-7885-95>99:1
IsobutyraldehydePropionylBu₂BOTf / DIPEA-7880-90>99:1
AcetaldehydeAcetylTiCl₄ / DIPEA-7875-8595:5

Table 2: Typical Yields and Diastereoselectivities for Asymmetric Alkylation Reactions

Alkylating AgentBaseTemp (°C)Yield (%)d.r.
Benzyl bromideLDA-78 to RT85-95>98:2
Methyl iodideNaHMDS-78 to 090-98>98:2
Allyl bromideLDA-78 to 080-90>95:5

Visualizations

experimental_workflow cluster_prep Auxiliary Acylation cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage start Phenylalaninol-derived Oxazolidinone product1 N-Acyloxazolidinone start->product1 CH₂Cl₂, 0°C to RT 1. acyl Acyl Chloride + Base (e.g., TEA) acyl->product1 enolate Z-Enolate Formation product1->enolate Bu₂BOTf, DIPEA -78°C 2. product2 Aldol Adduct enolate->product2 -78°C to RT aldehyde Aldehyde aldehyde->product2 final_product Chiral Product product2->final_product 3. reagent Cleavage Reagent (e.g., LiBH₄) reagent->final_product

Caption: Workflow for an asymmetric aldol reaction.

troubleshooting_yield decision decision issue Low Reaction Yield check_sm Starting material consumed? (TLC/LC-MS) issue->check_sm solution solution incomplete Incomplete Reaction check_sm->incomplete No side_products Side Products Observed? check_sm->side_products Yes optimize_time Increase reaction time or temperature slightly. incomplete->optimize_time check_reagents Check reagent purity/ activity (especially base). incomplete->check_reagents workup_loss Potential Work-up Loss side_products->workup_loss No analyze_byproducts Analyze byproducts to identify side reactions. side_products->analyze_byproducts Yes optimize_workup Modify work-up/ purification procedure. workup_loss->optimize_workup adjust_conditions Adjust conditions to minimize side reactions. analyze_byproducts->adjust_conditions

Caption: Troubleshooting low reaction yield.

Troubleshooting common side reactions in Z-D-Phenylalaninol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Z-D-Phenylalaninol. The following information is intended to help overcome common challenges and side reactions encountered during this chemical process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the reduction of the corresponding N-protected amino acid, Z-D-phenylalanine. This is typically achieved using a reducing agent that can selectively reduce the carboxylic acid to an alcohol without affecting the benzyloxycarbonyl (Z or Cbz) protecting group.

Q2: I am observing a low yield of this compound in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reduction of the carboxylic acid may not have gone to completion. This can be due to an insufficient amount of the reducing agent, poor quality of the reagent, or non-optimal reaction conditions such as temperature and reaction time.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps like recrystallization.[1]

Q3: My reaction is complete, but I am struggling to isolate a pure product. What are the likely impurities?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted Z-D-phenylalanine: If the reduction is incomplete, the starting material will contaminate the product.

  • Over-reduction products: While less common with milder reducing agents, stronger agents could potentially affect the benzyloxycarbonyl protecting group.

  • Byproducts from the reducing agent: The choice of reducing agent will determine the inorganic byproducts that need to be removed during workup.

  • Racemized product: The presence of the L-enantiomer (Z-L-Phenylalaninol) can be an impurity if racemization occurs during the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction of Z-D-phenylalanine to this compound can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the more polar product (this compound) from the less polar starting material (Z-D-phenylalanine). The spots can be visualized using a UV lamp and/or by staining with a suitable reagent like ninhydrin, although ninhydrin is more effective for detecting free amines.[2][3][4]

Troubleshooting Common Side Reactions

Issue 1: Incomplete Reduction of Z-D-phenylalanine

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining.

  • The final isolated yield of this compound is low.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., NaBH₄). A 2-4 fold excess is often recommended.
Poor Quality of Reducing Agent Use a fresh, unopened container of the reducing agent. Sodium borohydride can degrade upon exposure to moisture.
Inadequate Activation of Carboxylic Acid When using NaBH₄, the carboxylic acid often requires activation. The mixed anhydride method is a common approach.
Low Reaction Temperature While low temperatures can help control side reactions, they can also slow down the desired reaction. Consider a modest increase in temperature and monitor the reaction closely.
Short Reaction Time Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Issue 2: Racemization of the Chiral Center

Symptoms:

  • The optical rotation of the final product is lower than the literature value.

  • Chiral HPLC analysis shows the presence of the L-enantiomer.

Possible Causes and Solutions:

CauseRecommended Action
Harsh Reaction Conditions Avoid high temperatures and prolonged reaction times, which can promote racemization.[5]
Strongly Basic or Acidic Conditions The use of strong bases or acids during the reaction or workup can lead to racemization.[5][6] It is crucial to maintain a controlled pH.
Inappropriate Reagents Certain reagents may facilitate the formation of achiral intermediates. The urethane-type Cbz protecting group is generally good at suppressing racemization.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Anhydride Reduction

This protocol describes the reduction of Z-D-phenylalanine to this compound using sodium borohydride via a mixed anhydride intermediate.

Materials:

  • Z-D-phenylalanine

  • Tetrahydrofuran (THF), anhydrous

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve Z-D-phenylalanine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (1.1 equivalents) dropwise while maintaining the temperature at -15 °C.

  • Slowly add isobutyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. Stir the mixture for 15-20 minutes at -15 °C to form the mixed anhydride.

  • In a separate flask, prepare a solution of sodium borohydride (2-3 equivalents) in a small amount of water or a mixture of THF and water.

  • Slowly add the sodium borohydride solution to the mixed anhydride solution, ensuring the temperature does not rise above 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If there are any insoluble impurities, filter the hot solution.

  • Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexane mixture.[8][9]

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 3: Monitoring the Reaction by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: e.g., 30:70 Ethyl acetate:Hexane (this may need to be optimized)

  • UV lamp (254 nm)

  • Ninhydrin stain (for visualization of free amines, if applicable)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture, the Z-D-phenylalanine standard, and a co-spot (reaction mixture and standard) on the baseline of the TLC plate.[4]

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.[4]

  • Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Z-D-phenylalanine and this compound are UV active.

  • Calculate the Rf values for the starting material and the product to monitor the conversion. The product, being more polar, will have a lower Rf value than the starting material.

Visualizing Workflows and Side Reactions

Synthesis and Troubleshooting Workflow

G This compound Synthesis Troubleshooting cluster_troubleshooting Troubleshooting Points start Start: Z-D-Phenylalanine reduction Reduction Reaction (e.g., Mixed Anhydride + NaBH4) start->reduction tlc_check Monitor Reaction by TLC reduction->tlc_check In-process workup Aqueous Workup purification Purification (Recrystallization) workup->purification yield_check Check Yield and Purity purification->yield_check product Pure this compound tlc_check->reduction Incomplete Reaction - Add more reducing agent - Increase temperature/time tlc_check->workup Reaction Complete yield_check->reduction Low Yield - Optimize reaction conditions yield_check->purification Low Purity - Re-crystallize yield_check->product Acceptable

Caption: Troubleshooting workflow for this compound synthesis.

Common Side Reaction Pathway: Racemization

G Racemization Side Reaction cluster_products Reduction Products Z_D_Phe Z-D-Phenylalanine Chiral Center (R) Enolate {Achiral Enolate Intermediate} Z_D_Phe->Enolate Deprotonation at α-carbon (promoted by strong base/heat) Z_D_Al This compound Desired Product Z_D_Phe->Z_D_Al Reduction Enolate->Z_D_Phe Reprotonation Z_L_Phe Z-L-Phenylalanine Chiral Center (S) Enolate->Z_L_Phe Reprotonation Z_L_Al Z-L-Phenylalaninol Impurity Z_L_Phe->Z_L_Al Reduction

Caption: Simplified pathway of racemization during synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Z-D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Z-D-Phenylalaninol. The content is structured to address common challenges and provide clear, actionable guidance for successful experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reduction of Z-D-Phenylalanine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For powerful hydrides like Lithium Aluminum Hydride (LiAlH₄), a 2-3 fold excess is common. For milder reagents like Sodium Borohydride (NaBH₄), an even larger excess and an activating agent are often necessary.

    • Short Reaction Time: The reduction of the carboxylic acid or its activated form may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Low Reaction Temperature: While some reductions are performed at 0°C to control reactivity, the reaction may require warming to room temperature or even gentle reflux to proceed to completion.

  • Reagent Quality:

    • Inactive Reducing Agent: Hydride reducing agents are sensitive to moisture. Use freshly opened or properly stored reagents. The activity of LiAlH₄ can be tested by observing hydrogen evolution upon quenching a small sample with a proton source.

    • Impure Starting Material: Ensure the purity of your Z-D-Phenylalanine. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Presence of Water: Hydride reagents react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Improper Work-up: The work-up procedure is critical for isolating the product. For LiAlH₄ reactions, a careful quenching procedure (e.g., Fieser work-up) is necessary to form a filterable aluminum salt slurry. Improper quenching can lead to the product being trapped in the aluminum salts, significantly reducing the isolated yield.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products. Here are some common possibilities and solutions:

  • Unreacted Starting Material: If you see a spot corresponding to Z-D-Phenylalanine, the reaction is incomplete. Refer to the troubleshooting steps for low yield (Q1).

  • Over-reduction: While less common for the Z (benzyloxycarbonyl) protecting group under standard conditions, highly reactive conditions could potentially lead to its reduction. Using milder reducing agents or controlling the reaction temperature can mitigate this.

  • Racemization: Loss of stereochemical purity can occur, especially if the reaction conditions are harsh (e.g., prolonged heating). It is advisable to check the optical purity of the final product. Using milder conditions and shorter reaction times can help prevent racemization.

  • Aldehyde Intermediate: In some cases, especially with milder reducing agents or insufficient reagent, the reaction might stall at the aldehyde stage. This can be addressed by increasing the amount of reducing agent or extending the reaction time.

Q3: How can I effectively purify my this compound product?

A3: Purification is crucial to obtain high-purity this compound. The following methods are commonly employed:

  • Crystallization: this compound is a solid at room temperature, making crystallization an effective purification method. Common solvent systems for recrystallization include ethyl acetate/hexanes or toluene. The choice of solvent will depend on the impurities present.

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q4: Can I use Sodium Borohydride (NaBH₄) for the reduction instead of Lithium Aluminum Hydride (LiAlH₄)?

A4: Sodium borohydride is generally not strong enough to reduce a carboxylic acid directly. However, it can be used if the carboxylic acid is first activated. Common activation methods include:

  • Mixed Anhydride Formation: Reacting the Z-D-Phenylalanine with a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) in the presence of a base (e.g., N-methylmorpholine) generates a mixed anhydride, which is then readily reduced by NaBH₄.

  • Esterification: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester), which can then be reduced with NaBH₄, although this often requires longer reaction times or the use of additives.

Using an activated form of the amino acid with NaBH₄ is a milder and often safer alternative to using LiAlH₄.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from Z-D-Phenylalanine using different reducing agents.

Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF) to a dropping funnel.

  • Reaction Setup: In a separate flask, dissolve Z-D-Phenylalanine (1.0 eq.) in anhydrous THF.

  • Addition: Cool the Z-D-Phenylalanine solution to 0°C and add the LiAlH₄ suspension dropwise over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0°C and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Work-up: Stir the resulting mixture at room temperature for 1 hour until a white, granular precipitate forms. Filter the mixture and wash the solid with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

Method 2: Reduction using Sodium Borohydride (NaBH₄) and Isobutyl Chloroformate

  • Activation: Dissolve Z-D-Phenylalanine (1.0 eq.) in anhydrous THF and cool to -15°C. Add N-methylmorpholine (1.0 eq.) followed by isobutyl chloroformate (1.0 eq.) dropwise, maintaining the temperature below -10°C. Stir for 15 minutes.

  • Reduction: In a separate flask, dissolve NaBH₄ (2.0 eq.) in water and add this solution to the mixed anhydride solution at -15°C.

  • Reaction: Stir the reaction mixture vigorously at 0°C for 2 hours.

  • Work-up: Quench the reaction by adding 1 M HCl until the pH is acidic. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as described in Method 1.

Method 3: Reduction using Borane-Methyl Sulfide (BMS)

  • Preparation: Under an inert atmosphere, dissolve Z-D-Phenylalanine (1.0 eq.) in anhydrous THF.

  • Addition: Add Borane-Methyl Sulfide complex (BMS, 2.0-3.0 eq.) dropwise at 0°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then stir for 12-16 hours.

  • Quenching: Cool the reaction to 0°C and slowly add methanol to quench the excess BMS.

  • Work-up: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the reduction of N-protected phenylalanine derivatives. Note that yields can vary based on reaction scale and purification method.

MethodReducing AgentActivationSolventTemperatureTimeTypical Yield
1LiAlH₄NoneTHFReflux2-4 h70-90%
2NaBH₄Isobutyl ChloroformateTHF / H₂O0°C2 h60-85%
3BMSNoneTHFRoom Temp.12-16 h75-95%

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

experimental_workflow_liAlH4 start Z-D-Phenylalanine in THF reagent_prep Prepare LiAlH4 suspension in THF addition Add LiAlH4 suspension at 0°C start->addition reagent_prep->addition reaction Reflux for 2-4h addition->reaction quench Fieser Work-up (H2O, NaOH, H2O) reaction->quench workup Filter and extract with EtOAc quench->workup purification Crystallization / Chromatography workup->purification product This compound purification->product

Caption: Workflow for the reduction of Z-D-Phenylalanine using LiAlH₄.

experimental_workflow_NaBH4 start Z-D-Phenylalanine in THF activation Add NMM and Isobutyl Chloroformate at -15°C start->activation reduction Add NaBH4 solution at -15°C activation->reduction reagent_prep Prepare NaBH4 solution in H2O reagent_prep->reduction reaction Stir at 0°C for 2h reduction->reaction workup Quench with HCl and extract with EtOAc reaction->workup purification Crystallization / Chromatography workup->purification product This compound purification->product

Caption: Workflow for the reduction of Z-D-Phenylalanine using NaBH₄ via a mixed anhydride intermediate.

logical_relationship cluster_troubleshooting Troubleshooting Low Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Reagent Quality cluster_solutions3 Solutions for Work-up low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction reagent_issue Reagent Quality Issue? low_yield->reagent_issue workup_problem Work-up Problem? low_yield->workup_problem increase_reagent Increase Reducing Agent incomplete_reaction->increase_reagent increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature incomplete_reaction->increase_temp fresh_reagent Use Fresh Reagents reagent_issue->fresh_reagent anhydrous Ensure Anhydrous Conditions reagent_issue->anhydrous proper_quench Optimize Quenching workup_problem->proper_quench extraction Optimize Extraction workup_problem->extraction

Caption: Logical troubleshooting guide for addressing low reaction yields.

Purification of Z-D-Phenylalaninol by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Z-D-Phenylalaninol by recrystallization and chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route used. If this compound is synthesized by the reduction of Z-D-Phenylalanine, typical impurities include:

  • Unreacted Z-D-Phenylalanine: The starting material for the reduction reaction.

  • Byproducts from the reducing agent: For example, if sodium borohydride is used, borate esters may form and require hydrolysis during workup.

  • Over-reduction products: While less common for a primary alcohol, impurities from undesired side reactions can occur.

  • Solvent residues: Residual solvents from the reaction and workup.

Q2: How do I choose between recrystallization and chromatography for purifying this compound?

A2: The choice depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is generally preferred for removing small amounts of impurities from a mostly pure product. It is a cost-effective and scalable method.

  • Chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product.

Q3: What is a good starting point for a recrystallization solvent system for this compound?

A3: Based on literature for similar N-Cbz protected amino alcohols, a mixed solvent system is often effective. Good starting points include:

  • Methanol/Water[1]

  • Ethanol/Water[2]

  • Ethyl Acetate/Hexane[2]

Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid. To troubleshoot this:

  • Reduce the rate of cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use a higher proportion of the "poor" solvent: This will decrease the solubility of the compound at all temperatures.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.

  • Try a different solvent system: The solubility properties in the current system may not be suitable.

Q5: What type of chromatography is best suited for this compound purification?

A5: Normal-phase flash column chromatography on silica gel is a common and effective method for purifying N-protected amino alcohols like this compound.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low Recovery The compound is too soluble in the cold solvent mixture.Increase the proportion of the "poor" solvent (e.g., water or hexane). Ensure the solution is thoroughly cooled before filtration.
Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is still impure after recrystallization The chosen solvent system does not effectively differentiate between the product and the impurity.Experiment with different solvent systems. A different polarity may provide better separation.
The cooling process was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
No crystals form upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the product.
The compound has a tendency to form a supersaturated solution.Scratch the inside of the flask with a glass rod or add a seed crystal.
Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC The mobile phase polarity is too high or too low.Adjust the solvent ratio. For normal-phase silica gel, increasing the polar solvent (e.g., ethyl acetate) will increase the Rf of your compound.
Product is streaking on the TLC/column The compound is very polar and interacting strongly with the silica gel.Add a small amount of a polar modifier to the mobile phase, such as methanol or a few drops of acetic acid.
The sample is overloaded on the TLC plate or column.Use a more dilute sample for TLC. For column chromatography, use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight).
Low recovery from the column The compound is irreversibly adsorbed onto the silica gel.This can happen with very polar compounds. Try eluting with a more polar solvent system (e.g., a higher percentage of methanol). Consider using a different stationary phase like alumina.
The compound is volatile and was lost during solvent evaporation.Use a rotary evaporator at a suitable temperature and pressure. Avoid using a high vacuum for extended periods if the compound is semi-volatile.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely with stirring.

  • Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:1 methanol/water.

  • Dry the purified crystals under vacuum.

Data Presentation:

Parameter Value Reference
Melting Point92-95 °CSigma-Aldrich
Recrystallization SolventMethanol/Water (1:1)[1]
Protocol 2: Purification of this compound by Flash Column Chromatography

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry of hexane.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Load the column: Carefully add the dried sample onto the top of the packed silica gel column.

  • Elute the column: Start the elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Monitor the separation: Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp. This compound should be UV active due to the phenyl and Cbz groups.

  • Increase polarity: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate in hexane) to elute the this compound.

  • Combine and evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation:

Parameter Recommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., starting from 10:90 and increasing to 50:50)

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc recrystallization Recrystallization tlc->recrystallization High Purity/ Few Spots chromatography Column Chromatography tlc->chromatography Low Purity/ Multiple Spots pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: Decision workflow for purification method selection.

Troubleshooting_Oiling_Out start Oiling Out Occurs slow_cool Slow Down Cooling Rate start->slow_cool seed Add Seed Crystal slow_cool->seed Still Oiling Out success Crystals Form slow_cool->success Success scratch Scratch Flask seed->scratch Still Oiling Out seed->success Success change_solvent Change Solvent System scratch->change_solvent Still Oiling Out scratch->success Success change_solvent->success Success

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Addressing solubility challenges of Z-D-Phenylalaninol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using Z-D-Phenylalaninol in chemical reactions. The information is targeted towards researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide is designed to help you resolve common solubility issues with this compound in a question-and-answer format.

Q1: My this compound is not dissolving in my reaction solvent. What should I do first?

A1: First, verify that you are using a suitable solvent. This compound, a protected amino alcohol, is a solid that is generally soluble in polar organic solvents. If you are observing poor solubility, consider the following steps:

  • Solvent Selection: Ensure you are not using a non-polar solvent or water, as this compound is insoluble in water.[1] Refer to the solvent compatibility table below.

  • Gentle Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds. A temperature of 40-50°C is a good starting point. Always monitor for any signs of degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

  • Stirring: Ensure vigorous stirring to maximize the interaction between the solvent and the solute.

Q2: I am using a recommended solvent, but the solubility is still low, and I cannot heat my reaction. What are my options?

A2: If heating is not viable due to the thermal sensitivity of other reagents, you can explore the use of co-solvents.

  • Co-solvent Strategy: Adding a small amount of a stronger, compatible polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can often enhance the overall solvating power of your reaction medium. Start with a small percentage (e.g., 5-10% v/v) of the co-solvent and gradually increase it while monitoring the solubility.

Q3: Can I modify the this compound itself to improve its solubility?

A3: While chemical modification is a more advanced technique, it is a possibility for specific applications. However, this would change the chemical structure of your starting material and should be carefully considered. A more common approach is to address the solvent system first.

Q4: I've tried different solvents and co-solvents, but I'm still facing solubility issues that are affecting my reaction yield. What else can I do?

A4: If solubility remains a significant hurdle, consider the following advanced strategies:

  • Reaction in a Slurry: In some cases, reactions can proceed successfully even if the starting material is not fully dissolved (i.e., in a slurry). The dissolved portion of the this compound will react, and more will dissolve as the reaction progresses, according to Le Chatelier's principle. This requires efficient stirring to ensure good mass transfer.

  • Alternative Protected Amino Alcohols: If your synthetic route allows, you could investigate if a different protecting group on the nitrogen might improve solubility in your desired solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white crystalline powder.[1] It is generally soluble in polar organic solvents such as ethanol, chloroform, and dichloromethane.[1] It is insoluble in water.[1]

Q2: Is this compound soluble in common ethereal solvents like THF or diethyl ether?

A2: Based on its structure, this compound is expected to have limited solubility in less polar ethereal solvents like diethyl ether. Tetrahydrofuran (THF) may be a better option than diethyl ether due to its higher polarity, but solubility might still be limited compared to more polar solvents. Experimental verification is recommended.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid organic compounds, solubility in organic solvents increases with temperature.[2][3][4] Therefore, carefully heating the solvent system is a common and effective method to dissolve more this compound. However, one must be cautious about the thermal stability of the compound and other reactants.

Q4: Will the choice of solvent affect the reactivity of this compound?

A4: Yes, the solvent can play a crucial role in a reaction beyond just dissolving the reactants. The polarity of the solvent can influence reaction rates and even the reaction pathway. Always choose a solvent that is compatible with your reaction conditions and downstream purification processes.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents.

SolventChemical FormulaPolaritySolubility
WaterH₂OHighInsoluble[1]
EthanolC₂H₅OHHighSoluble[1]
ChloroformCHCl₃MediumSoluble[1]
DichloromethaneCH₂Cl₂MediumSoluble[1]
Dimethylformamide (DMF)C₃H₇NOHighLikely Soluble
Dimethyl sulfoxide (DMSO)C₂H₆OSHighLikely Soluble
AcetonitrileC₂H₃NHighLikely Soluble
Tetrahydrofuran (THF)C₄H₈OMediumModerately Soluble to Soluble

Note: "Likely Soluble" and "Moderately Soluble to Soluble" are estimations based on the chemical structure of this compound and general solubility principles. It is highly recommended to perform a small-scale solubility test for your specific application.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Objective: To determine the approximate solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Small vials (e.g., 1-2 mL)

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Graduated pipette or syringe

Procedure:

  • Add a known mass of this compound (e.g., 10 mg) to a clean, dry vial.

  • Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.

  • Vigorously stir or vortex the mixture for 1-2 minutes at room temperature.

  • Observe if the solid has completely dissolved.

  • If the solid has not dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat step 3.

  • Continue adding the solvent in a stepwise manner until the solid is completely dissolved.

  • Calculate the approximate solubility in mg/mL or mol/L.

Protocol 2: Enhancing Solubility with a Co-solvent

Objective: To improve the solubility of this compound in a primary reaction solvent using a co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Dichloromethane)

  • Co-solvent (e.g., DMF)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • To the reaction vessel, add the this compound and the majority of the primary reaction solvent.

  • Begin stirring the mixture.

  • While stirring, add the co-solvent (e.g., DMF) dropwise until the this compound is fully dissolved.

  • Monitor the total volume of co-solvent added. It is advisable to use the minimum amount necessary to achieve dissolution to avoid significant changes to the reaction medium's properties.

  • Proceed with the addition of other reagents once a homogeneous solution is obtained.

Visualizations

Caption: Decision workflow for troubleshooting solubility.

Factors_Influencing_Solubility Key Factors Influencing this compound Solubility cluster_solute cluster_solvent cluster_conditions solubility This compound Solubility solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props conditions External Conditions solubility->conditions polarity_solute Polarity (Dipole Moment) solute_props->polarity_solute h_bonding Hydrogen Bonding Capability (Donor & Acceptor) solute_props->h_bonding crystal_lattice Crystal Lattice Energy solute_props->crystal_lattice polarity_solvent Polarity solvent_props->polarity_solvent h_bonding_solvent Hydrogen Bonding Capability solvent_props->h_bonding_solvent co_solvents Presence of Co-solvents solvent_props->co_solvents temperature Temperature conditions->temperature pressure Pressure (minor effect for solids) conditions->pressure stirring Agitation/Stirring conditions->stirring

References

Managing and identifying byproducts of Z-D-Phenylalaninol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-D-Phenylalaninol. The information is designed to help manage and identify potential byproducts in reactions involving this chiral amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in research and development?

A1: this compound, also known as (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, is a chiral building block primarily used in the synthesis of peptides and other biologically active molecules. Its protected amino group and free hydroxyl group make it a versatile starting material for creating complex chiral structures, including peptide mimics and pharmaceutical intermediates.

Q2: What are the primary types of byproducts encountered in reactions with this compound?

A2: The most common byproducts in reactions involving this compound, particularly in peptide coupling reactions, include:

  • Racemization products: Formation of the L-enantiomer (Z-L-Phenylalaninol) can occur, leading to diastereomeric peptide impurities that can be difficult to separate.

  • Diketopiperazines: If this compound is part of a dipeptide that is deprotected at the N-terminus, intramolecular cyclization can occur, cleaving the dipeptide from the resin (in solid-phase synthesis) and forming a cyclic diketopiperazine byproduct.[1][2][3][4][5][6]

  • Over-acylation products: In reactions where the hydroxyl group of this compound is intended to remain free, acylation of this group can occur, leading to an undesired ester byproduct.

  • Byproducts from incomplete reactions: Unreacted starting materials or intermediates can remain in the final product if the reaction does not go to completion.

Q3: How can I minimize racemization during peptide coupling with this compound?

A3: Minimizing racemization is critical for maintaining the stereochemical integrity of your product. Key strategies include:

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 6-Cl-HOBt.

  • Base Selection: Employ sterically hindered and weaker bases like N-methylmorpholine (NMM) or collidine instead of stronger bases such as diisopropylethylamine (DIPEA).

  • Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.

  • Minimize Pre-activation Time: Avoid prolonged activation of the carboxylic acid before the addition of the amine component.

Q4: What is diketopiperazine formation and when is it most likely to occur?

A4: Diketopiperazine formation is an intramolecular cyclization of a dipeptide, resulting in a stable six-membered ring. This side reaction is most prevalent at the dipeptide stage of solid-phase peptide synthesis after the removal of the N-terminal protecting group.[1][2][3][4][5][6] It is particularly common when proline is one of the first two amino acids in the sequence.[2]

Troubleshooting Guides

Issue 1: Presence of an unexpected peak with the same mass as the desired product in the HPLC chromatogram.

This often indicates the presence of a diastereomer, likely due to racemization of this compound during the reaction.

Troubleshooting Workflow for Suspected Racemization

G A Unexpected peak with same mass detected B Perform chiral HPLC analysis A->B C Are diastereomers resolved? B->C D Quantify the extent of racemization C->D Yes K Re-evaluate analytical method C->K No E Optimize reaction conditions to minimize racemization D->E F Consider alternative coupling reagents (e.g., HATU, PyBOP) E->F G Use a weaker, sterically hindered base (e.g., NMM) E->G H Lower the reaction temperature E->H I Minimize pre-activation time E->I J Purify the desired diastereomer F->J G->J H->J I->J M Problem Solved J->M L Consider alternative separation techniques (e.g., SFC) K->L L->J

Caption: Troubleshooting workflow for suspected racemization.

Issue 2: Low yield and detection of a low molecular weight byproduct corresponding to a cyclic dipeptide.

This is a strong indication of diketopiperazine formation, especially if this compound is the first or second residue in a peptide synthesis.

ByproductPotential CauseRecommended Action
Diketopiperazine Intramolecular cyclization of a dipeptide, often after N-terminal deprotection in solid-phase synthesis.[1][2][3][4][5][6]- Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin).- For Boc-based synthesis, utilize in situ neutralization protocols.[2]- Couple the third amino acid immediately after deprotection of the dipeptide.
Racemized Product Epimerization at the alpha-carbon during activation and coupling.- Use racemization-suppressing coupling reagents (e.g., HATU, PyBOP with HOBt).- Employ weaker bases (e.g., N-methylmorpholine).- Conduct the reaction at a lower temperature.
O-acylated Byproduct Acylation of the free hydroxyl group of this compound.- Protect the hydroxyl group with a suitable protecting group (e.g., t-butyl) if it is not the intended reaction site.
N-acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (e.g., DCC, EDC).- Add HOBt or another nucleophilic additive to the reaction to trap the O-acylisourea intermediate.

Experimental Protocols

Representative Experimental Protocol: Solution-Phase Coupling of this compound with L-Alanine Methyl Ester

This protocol describes a standard procedure for forming a dipeptide using this compound.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath and add NMM (1.1 eq) dropwise. Stir for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the this compound solution to the L-Alanine methyl ester solution at 0 °C.

  • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Analytical Protocols for Byproduct Identification

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the desired product, unreacted starting materials, and byproducts (including diastereomers).

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column is essential for separating enantiomers/diastereomers. For example, a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak IA. For non-chiral separations, a C18 column can be used.

  • Mobile Phase: A typical mobile phase for chiral separations on a polysaccharide-based CSP is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio will need to be optimized for the specific separation.

  • Detection: UV detection at a wavelength where the phenyl group of this compound absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify the structure of the main product and any major byproducts.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified product or crude mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis:

    • ¹H NMR will show characteristic signals for the aromatic protons, the protons on the chiral centers, and the protecting groups. The formation of a peptide bond will result in a downfield shift of the CH proton adjacent to the nitrogen.

    • ¹³C NMR can confirm the number of unique carbons and the presence of key functional groups.

    • 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals and confirm the connectivity of the molecule.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the product and byproducts.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Analysis:

    • The mass spectrum will show the [M+H]⁺ or [M+Na]⁺ ion for the expected product.

    • Byproducts such as diketopiperazines will have a characteristic molecular weight.

    • MS/MS fragmentation can be used to further confirm the structure of the product and byproducts by analyzing the fragmentation pattern.[7]

Signaling Pathways and Logical Relationships

While this compound itself is primarily a synthetic building block, its derivatives have been shown to possess biological activity. For instance, phenylalanine derivatives can act as agonists for G protein-coupled receptors (GPCRs), such as GPR142, which is involved in glucose-dependent insulin secretion.[8] Furthermore, derivatives of phenylalanine have been investigated as enzyme inhibitors.[9]

The potential for this compound-derived compounds to interact with signaling pathways highlights the importance of ensuring high purity, as even small amounts of byproducts could have off-target effects.

Logical Workflow for Investigating Unexpected Biological Activity

G A Unexpected biological activity observed B Re-analyze sample purity using high-resolution methods (chiral HPLC, LC-MS) A->B C Are impurities detected? B->C D Isolate and identify impurities (prep-HPLC, NMR, MS) C->D Yes I Activity is intrinsic to the main compound C->I No E Test biological activity of isolated impurities D->E F Does the impurity show the unexpected activity? E->F G Optimize synthesis to eliminate the active impurity F->G Yes L Re-evaluate initial hypothesis F->L No H Re-synthesize and re-test the pure compound G->H K Problem Resolved H->K J Characterize the mechanism of action I->J J->K L->K

Caption: Workflow for investigating unexpected biological activity.

References

Technical Support Center: Best Practices for Scaling Up Chiral Amino Alcohol Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on scaling up syntheses mediated by chiral amino alcohols, with a focus on compounds structurally similar to Z-D-Phenylalaninol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up a reaction using a chiral amino alcohol as a catalyst or auxiliary?

When moving from bench-scale to pilot or industrial scale, several challenges can arise. These include maintaining high enantioselectivity, ensuring efficient heat and mass transfer, managing reagent addition and reaction kinetics, and developing robust work-up and purification procedures. Inefficient mixing can lead to localized "hot spots" and side reactions, while changes in surface area-to-volume ratios can affect reaction rates and impurity profiles.

Q2: How does the choice of solvent impact the scale-up of these syntheses?

The choice of solvent is critical and its impact can be magnified during scale-up. A suitable solvent should not only ensure the solubility of reactants and catalysts but also be easily recoverable and safe to handle in a larger-scale environment. The polarity of the solvent can influence the stereochemical outcome of the reaction. For instance, less polar solvents have been shown to reduce side reactions like aspartimide formation in peptide synthesis. When scaling up, consider the solvent's boiling point for efficient removal and its potential for forming azeotropes with water or other reagents.

Q3: What are common side reactions to monitor during the scale-up of chiral amino alcohol involved syntheses?

Common side reactions include racemization, epimerization, and the formation of diastereomeric impurities. In reactions involving amino acid derivatives, diketopiperazine and aspartimide formation are known issues. For syntheses involving aldehydes and imines, the formation of 1,2-diols or 1,2-diamines as byproducts can occur due to competition in reduction and nucleophilic addition reactions. Monitoring the impurity profile by techniques like HPLC at different stages of the scale-up process is crucial.

Q4: Are there alternatives to traditional chemical synthesis for producing chiral amino alcohols at a larger scale?

Yes, biocatalytic methods are emerging as powerful and sustainable alternatives.[1][2][3][4][5] The use of enzymes like transaminases and transketolases can offer high stereoselectivity and milder reaction conditions.[1][2] Multi-step enzymatic syntheses are being developed for the production of chiral amino alcohols from simple starting materials.[2] Additionally, engineered amine dehydrogenases are being used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Decreased Enantioselectivity on Scale-up - Inefficient temperature control leading to localized overheating. - Poor mixing resulting in non-homogenous reaction conditions. - Change in the effective catalyst concentration or aggregation.- Implement more precise temperature control systems (e.g., jacketed reactors with automated cooling/heating). - Optimize stirrer design and speed to ensure thorough mixing. - Re-evaluate catalyst loading and solubility at the larger scale.
Low Yield or Incomplete Conversion - Inefficient mass transfer, especially in heterogeneous reactions. - Deactivation of the catalyst over time. - Presence of impurities in starting materials at a larger scale.- Improve agitation and consider different reactor geometries. - Investigate catalyst stability under prolonged reaction times and consider catalyst immobilization. - Ensure consistent quality of all raw materials through rigorous quality control.
Formation of New Impurities - Extended reaction times leading to product degradation or side reactions. - "Hot spots" from exothermic events during reagent addition. - Air or moisture sensitivity of intermediates.- Re-optimize reaction time for the larger scale. - Control the rate of addition of exothermic reagents and ensure adequate cooling. - Operate under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficult Product Isolation/Purification - Product crystallization issues at a larger volume. - Formation of emulsions during work-up. - Co-precipitation of impurities with the product.- Develop a robust crystallization protocol with controlled cooling profiles. - Screen different solvent systems for extraction and consider using anti-emulsion agents. - Re-design the purification strategy, potentially including a re-crystallization or chromatography step.

Quantitative Data from Scale-up Experiments

The following table summarizes data from a gram-scale synthesis of a norepinephrine precursor using a ruthenium-catalyzed asymmetric transfer hydrogenation, illustrating the scalability of reactions involving chiral amino alcohol synthesis.[6]

EntrySubstrate (Scale)Catalyst (mol %)ProductYield (%)Enantiomeric Ratio (er)
11a (10 g)0.22a91>99.9:0.1
21b (10 g)0.132b9399.3:0.7

Experimental Protocols

Gram-Scale Synthesis of Norepinephrine Precursor (2a)[6]

This protocol describes a robust method for the synthesis of a chiral 1,2-amino alcohol on a 10-gram scale.

Materials:

  • α-Amino ketone HCl salt (1a)

  • RuCl[(S,S)-Teth-TsDpen] (catalyst)

  • Formic acid/triethylamine (5:2 azeotrope)

  • Aqueous 28% NH₄OH

  • Suitable reaction vessel and standard laboratory glassware

Procedure:

  • To a reaction vessel, add the α-amino ketone HCl salt (1a, 10 g scale).

  • Add the catalyst, RuCl[(S,S)-Teth-TsDpen], at a loading of 0.2 mol %.

  • Introduce the formic acid/triethylamine azeotrope, which serves as the hydrogen source.

  • Stir the reaction mixture at the designated temperature. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.

  • Isolate the product (2a) by filtration.

  • Wash the isolated solid with a suitable solvent and dry under vacuum to obtain the final product.

Visualizations

experimental_workflow cluster_lab Lab Scale (mg to g) cluster_pilot Pilot Scale (kg) cluster_production Production Scale lab_start Reaction Optimization lab_process Process Parameter Definition lab_start->lab_process lab_end Analytical Method Development lab_process->lab_end pilot_start Scale-up Synthesis lab_end->pilot_start pilot_process Impurity Profile Analysis pilot_start->pilot_process pilot_end Process Safety Evaluation pilot_process->pilot_end prod_start Process Validation pilot_end->prod_start prod_process Manufacturing prod_start->prod_process prod_end Quality Control prod_process->prod_end

Caption: General workflow for scaling up a chemical synthesis.

troubleshooting_guide start Low Yield or Purity Issue During Scale-up check_mixing Is Mixing Efficient? start->check_mixing check_temp Is Temperature Uniform? check_mixing->check_temp Yes optimize_stirrer Optimize Stirrer Design and Speed check_mixing->optimize_stirrer No check_reagents Are Reagents Stable and Pure? check_temp->check_reagents Yes improve_temp_control Improve Reactor Heating/Cooling System check_temp->improve_temp_control No retest_reagents Re-test Starting Material Purity check_reagents->retest_reagents No escalate Consult Process Chemistry Team check_reagents->escalate Yes final_solution Problem Resolved optimize_stirrer->final_solution improve_temp_control->final_solution retest_reagents->final_solution

Caption: Troubleshooting decision tree for scale-up issues.

References

Technical Support Center: Enhancing Enantioselectivity with Modified (Z)-D-Phenylalaninol Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of modified (Z)-D-Phenylalaninol catalysts in asymmetric synthesis.

Troubleshooting Guides

This section addresses common issues encountered during experiments, offering step-by-step solutions to enhance enantioselectivity and reaction outcomes.

Issue 1: Low or Inconsistent Enantiomeric Excess (% ee)

Question: My asymmetric reaction is yielding a product with low enantiomeric excess, and the results are not reproducible. What are the potential causes and how can I troubleshoot this?

Answer: Low and inconsistent enantiomeric excess is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Catalyst Quality and Handling:

    • Purity: The purity of the chiral ligand or the final catalyst is paramount. Impurities can interfere with the catalytic cycle, leading to the formation of the undesired enantiomer.

      • Solution: Ensure the (Z)-D-Phenylalaninol and any modifying reagents are of high purity. Recrystallize or chromatograph the synthesized ligand to ensure it is free of impurities.

    • Catalyst Decomposition: Modified (Z)-D-Phenylalaninol catalysts, especially oxazaborolidine derivatives (CBS catalysts), can be sensitive to air and moisture.[1] Decomposition will lead to a decrease in catalytic activity and enantioselectivity.

      • Solution: Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox. Store catalysts in a desiccator or under an inert atmosphere. For sensitive catalysts like CBS reagents, in situ generation immediately before the reaction can be a more reliable approach.[1]

    • Catalyst Aging: Even when stored under what appear to be inert conditions, some catalysts can degrade over time.[1]

      • Solution: Use freshly prepared or recently purchased catalysts. If you suspect catalyst degradation, synthesize a fresh batch.

  • Reaction Conditions:

    • Solvent Purity: Traces of water or other impurities in the solvent can react with the catalyst or reagents, leading to a non-enantioselective background reaction.[1]

      • Solution: Use anhydrous solvents of the highest purity. It is recommended to distill solvents over an appropriate drying agent before use.

    • Temperature: Temperature control is critical for enantioselectivity.[2] Fluctuations in temperature can affect the energy difference between the diastereomeric transition states, leading to lower ee.

      • Solution: Maintain a constant and accurate reaction temperature using a reliable cryostat or cooling bath. For many reactions, lower temperatures favor higher enantioselectivity.[1]

    • Reaction Time and Concentration: In some cases, prolonged reaction times can lead to racemization of the product. Catalyst concentration can also play a role.

      • Solution: Monitor the reaction progress by TLC or GC/HPLC to determine the optimal reaction time. Investigate the effect of catalyst loading; both too low and too high concentrations can be detrimental.

  • Reagent and Substrate Purity:

    • Impurities: Impurities in the starting materials can act as catalyst poisons or participate in side reactions.

      • Solution: Purify substrates and reagents by distillation, recrystallization, or chromatography.

Troubleshooting Workflow for Low Enantioselectivity

G start Low or Inconsistent % ee catalyst Check Catalyst Quality start->catalyst conditions Review Reaction Conditions catalyst->conditions sub_catalyst Purity Handling Age catalyst->sub_catalyst reagents Verify Reagent/Substrate Purity conditions->reagents sub_conditions Solvent Temperature Concentration conditions->sub_conditions solution Improved Enantioselectivity reagents->solution sub_reagents Purity of Starting Materials reagents->sub_reagents G start Define Reaction and Substrate ligand_synthesis Synthesize Library of Modified (Z)-D-Phenylalaninol Ligands start->ligand_synthesis reaction_setup Set up Parallel Reactions (Varying Ligand, Solvent, Temp.) ligand_synthesis->reaction_setup analysis Analyze Crude Reaction Mixtures (GC/HPLC for Conversion and ee) reaction_setup->analysis data_evaluation Evaluate Data and Identify Lead Catalyst analysis->data_evaluation optimization Optimize Reaction Conditions with Lead Catalyst data_evaluation->optimization final_product Scale-up and Product Isolation optimization->final_product G catalyst CBS Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 + Borane complex2 Catalyst-Ketone Complex complex1->complex2 + Ketone product_release Product Release complex2->product_release Hydride Transfer product_release->catalyst product Chiral Alcohol product_release->product

References

Stability issues of Z-D-Phenylalaninol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Z-D-Phenylalaninol under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the carbamate group in this compound?

A1: The N-benzyloxycarbonyl (Z or Cbz) group in this compound is a carbamate. Carbamates are generally considered to be chemically robust protecting groups for amines, offering greater stability against a range of conditions, including acidic and basic environments, compared to esters.[1] Their stability is attributed to the resonance between the amide and carboxyl groups.[2] However, under sufficiently harsh acidic or basic conditions, the carbamate bond can be cleaved.

Q2: What are the likely degradation products of this compound under harsh acidic or basic conditions?

A2: Under forced acidic or basic conditions, the primary degradation pathway for this compound is the hydrolysis of the carbamate bond. This would likely yield D-Phenylalaninol, carbon dioxide, and benzyl alcohol.

Q3: Can this compound degrade under other conditions?

A3: Yes, like many organic molecules, this compound can be susceptible to degradation under other stress conditions such as high temperature, oxidation (e.g., in the presence of hydrogen peroxide), and photolysis (exposure to UV or fluorescent light).[3][4] Forced degradation studies are typically performed to investigate the effects of these conditions.[3][5]

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored by a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting the appearance of degradation products.[6][7] Other techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can also be used for qualitative and quantitative analysis.[6][7]

Troubleshooting Guides

Issue 1: Unexpected loss of this compound in solution.
  • Possible Cause 1: pH of the medium.

    • Troubleshooting: this compound's carbamate linkage can hydrolyze under strongly acidic or basic conditions. Measure the pH of your solution. If it is outside the neutral range (pH 6-8), consider buffering your system or adjusting the pH to be closer to neutral if your experimental protocol allows.

  • Possible Cause 2: Temperature.

    • Troubleshooting: Elevated temperatures can accelerate hydrolytic degradation. If your experiment involves heating, assess whether the temperature can be lowered. If not, minimize the duration of heating. Consider storing stock solutions and experimental samples at recommended low temperatures (e.g., 0-8°C) to ensure long-term stability.[8]

  • Possible Cause 3: Presence of strong nucleophiles or electrophiles.

    • Troubleshooting: Reagents in your experimental cocktail could be reacting with this compound. Review the composition of your medium for any components known to react with carbamates.

Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound sample.
  • Possible Cause 1: Degradation.

    • Troubleshooting: New peaks may correspond to degradation products. The primary expected degradation product is D-Phenylalaninol. If you have a standard of D-Phenylalaninol, you can inject it into your HPLC system to see if the retention time matches one of the unknown peaks.

  • Possible Cause 2: Contamination.

    • Troubleshooting: Ensure that all solvents, reagents, and labware are clean and of high purity. Run a blank (solvent injection) to rule out contamination from the HPLC system itself.

  • Possible Cause 3: Oxidative degradation.

    • Troubleshooting: If the sample has been exposed to air for extended periods or is in a medium that could generate reactive oxygen species, oxidative degradation may occur. Consider degassing your solvents or adding an antioxidant if compatible with your experiment.

Data Presentation

The following tables provide example data from a hypothetical forced degradation study on this compound. These are for illustrative purposes to show how such data might be presented.

Table 1: Example Stability of this compound under Acidic and Basic Conditions.

ConditionTime (hours)This compound Remaining (%)D-Phenylalaninol Formed (%)
0.1 M HCl01000
248514
487227
0.1 M NaOH01000
247821
486138
pH 7.0 Buffer01000
24>99<1
48>99<1

Table 2: Example Summary of Forced Degradation Studies on this compound.

Stress Condition% DegradationMajor Degradation Product
0.1 M HCl (48h, 60°C)28D-Phenylalaninol
0.1 M NaOH (48h, 60°C)39D-Phenylalaninol
3% H₂O₂ (24h, RT)15Oxidized derivatives
Thermal (80°C, 72h)5Minor unknown impurities
Photolytic (UV light, 24h)8Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[3]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 24, and 48 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 24, and 48 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0 and 24 hours for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C.

    • Take samples at 0, 24, 48, and 72 hours.

    • Prepare solutions of the heated solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV light (e.g., 254 nm).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw aliquots from both the exposed and control samples at 0 and 24 hours for HPLC analysis.

  • HPLC Analysis:

    • Use a C18 column.

    • Employ a mobile phase of methanol and water gradient.

    • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

    • Quantify the percentage of this compound remaining and the formation of any degradation products.

Visualizations

cluster_acid Acidic Conditions Z_Phe_ol_acid This compound intermediate_acid Protonated Carbamate Z_Phe_ol_acid->intermediate_acid Protonation H_ion H+ products_acid D-Phenylalaninol + Benzyl Alcohol + CO2 intermediate_acid->products_acid Hydrolysis

Caption: Proposed degradation pathway of this compound under acidic conditions.

cluster_base Basic Conditions Z_Phe_ol_base This compound intermediate_base Isocyanate Intermediate Z_Phe_ol_base->intermediate_base Deprotonation & Rearrangement OH_ion OH- products_base D-Phenylalaninol + Benzyl Alcohol + CO2 intermediate_base->products_base Hydrolysis

Caption: Proposed degradation pathway of this compound under basic conditions.

cluster_stress Stress Conditions start Prepare this compound Stock Solution acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (e.g., UV light) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis results Evaluate Stability & Identify Degradants analysis->results

References

Validation & Comparative

D-Phenylalaninol vs. L-Phenylalaninol: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. Phenylalaninol, available as both D- and L-enantiomers, serves as a versatile precursor to widely used chiral auxiliaries, most notably oxazolidinones. This guide provides an objective comparison of the performance of D- and L-phenylalaninol-derived auxiliaries, supported by experimental data, to aid in the rational selection of the optimal stereoisomer for a desired synthetic outcome.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical course of a reaction. After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. The principle behind using enantiomeric chiral auxiliaries, such as those derived from D- and L-phenylalaninol, is to control the formation of a specific enantiomer of the target molecule. The choice between the D- and L-auxiliary will dictate the absolute configuration of the newly formed stereocenter.

Performance in Asymmetric Reactions

The effectiveness of a chiral auxiliary is primarily evaluated by the diastereoselectivity it imparts in a given transformation, which is then translated into the enantiomeric excess (ee) of the final product after cleavage of the auxiliary. While both D- and L-phenylalaninol-derived auxiliaries are highly effective, the choice between them determines which enantiomer of the product is obtained.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Oxazolidinones derived from phenylalaninol, often referred to as Evans auxiliaries, are particularly effective in this transformation. The bulky benzyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.

A typical example is the alkylation of an N-propionyl oxazolidinone derived from either (R)- or (S)-4-benzyl-2-oxazolidinone (which are synthesized from D- and L-phenylalaninol, respectively). The deprotonation with a strong base like sodium bis(trimethylsilyl)amide forms a rigid chelated (Z)-enolate. Subsequent alkylation proceeds with high facial selectivity.[1]

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)
(R)-4-benzyl-2-oxazolidinone (from D-Phenylalaninol)Allyl Iodide>9598:2
(S)-4-benzyl-2-oxazolidinone (from L-Phenylalaninol)Allyl Iodide>9598:2

Note: The diastereomeric ratio reflects the formation of the major diastereomer over the minor one. The absolute configuration of the product is determined by the enantiomer of the auxiliary used.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with two contiguous stereocenters. The reaction's high degree of stereocontrol is attributed to a well-organized, chair-like Zimmerman-Traxler transition state. The boron enolate of an N-acylated oxazolidinone reacts with an aldehyde with excellent diastereoselectivity.[2] The benzyl group of the phenylalaninol-derived auxiliary plays a crucial role in shielding one face of the enolate, leading to the observed stereochemical outcome.

Chiral AuxiliaryAldehydeYield (%)Diastereoselectivity (syn:anti)
(R)-4-benzyl-2-oxazolidinone (from D-Phenylalaninol)Isobutyraldehyde~85-95>98:2
(S)-4-benzyl-2-oxazolidinone (from L-Phenylalaninol)Benzaldehyde~80-90>98:2

Note: The syn and anti nomenclature refers to the relative stereochemistry of the newly formed stereocenters.

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of these chiral auxiliaries.

Synthesis of (R)-4-Benzyl-2-oxazolidinone from D-Phenylalaninol

A common method for the synthesis of the oxazolidinone auxiliary involves the cyclization of the corresponding amino alcohol.

Procedure:

  • In a three-neck flask, D-phenylalaninol is suspended in a suitable solvent such as toluene.

  • Diethyl carbonate and a catalytic amount of a base like sodium ethoxide are added.

  • The mixture is heated to reflux, and the reaction progress is monitored by the distillation of ethanol.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (R)-4-benzyl-2-oxazolidinone.

Asymmetric Alkylation Protocol

The following is a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone.[1]

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • After stirring for 15 minutes, add propionyl chloride and stir for an additional 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) solution dropwise to form the enolate.

  • After 30 minutes, add the alkylating agent (e.g., allyl iodide) and stir for several hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • The diastereomeric ratio can be determined by GC or NMR analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool to 0 °C and add hydrogen peroxide followed by lithium hydroxide.

  • Stir until the reaction is complete, then quench with sodium sulfite.

  • The chiral carboxylic acid product is isolated after an appropriate workup, and the chiral auxiliary can be recovered.[3]

Logical Workflow and Stereochemical Rationale

The predictable stereochemical outcome of reactions using phenylalaninol-derived auxiliaries is a key advantage. The following diagram illustrates the logical workflow and the basis for stereochemical control in an asymmetric alkylation.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Transformation cluster_product Products & Recovery cluster_rationale Stereochemical Rationale Auxiliary D- or L-Phenylalaninol-derived Oxazolidinone N_Acylation N-Acylation Auxiliary->N_Acylation Acyl_Source Acyl Halide/ Anhydride Acyl_Source->N_Acylation Enolate_Formation Enolate Formation (Base) N_Acylation->Enolate_Formation Alkylation Diastereoselective Alkylation (E+) Enolate_Formation->Alkylation Chelated_Enolate Rigid Chelated (Z)-Enolate Enolate_Formation->Chelated_Enolate Diastereomer Diastereomerically Enriched Product Alkylation->Diastereomer Cleavage Auxiliary Cleavage Diastereomer->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Steric_Shielding Steric Shielding by Benzyl Group Chelated_Enolate->Steric_Shielding Facial_Attack Attack from Less Hindered Face Steric_Shielding->Facial_Attack Facial_Attack->Alkylation

Caption: Workflow for Asymmetric Alkylation using a Phenylalaninol-derived Chiral Auxiliary.

References

A Comparative Analysis of Z-D-Phenylalaninol and Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and complex natural products. Among the plethora of available auxiliaries, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have established themselves as a gold standard due to their high levels of stereocontrol and predictability. This guide presents a comparative study of a less common but potentially potent auxiliary derived from Z-D-Phenylalaninol (N-Cbthis compound) and the archetypal Evans auxiliaries, typically derived from L-valinol or L-phenylalaninol.

The analysis focuses on the performance of these auxiliaries in two key carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions. The comparison is supported by available experimental data, detailed reaction protocols, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for the synthesis of enantioenriched α-substituted carboxylic acids. The chiral auxiliary guides the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.

While direct comparative studies are scarce, the available data suggests that oxazolidinones derived from N-Cbz-protected amino acids can afford excellent stereocontrol. For instance, an oxazolidinone derived from Cbz-protected D-alanine has been shown to undergo diastereoselective alkylation to yield a single diastereomer. Evans auxiliaries, on the other hand, are well-documented to provide consistently high diastereoselectivity across a wide range of substrates.

Table 1: Comparative Performance in Asymmetric Alkylation

Chiral AuxiliaryAcyl GroupElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)Reference
(4R)-4-benzyl-2-oxazolidinone (Evans Auxiliary from L-Phenylalaninol) PropionylBenzyl BromideLDA90-95>99:1[1]
(4S)-4-isopropyl-2-oxazolidinone (Evans Auxiliary from L-Valinol) PropionylBenzyl BromideNaHMDS9499:1[2]
(2R,4R)-3-benzyloxycarbonyl-4-methyl-2-phenyloxazolidin-5-one (from Cbz-D-Alanine) *-2-chloromethyl-isoindole-1,3-dioneLiHMDS68Single diastereomer observed[3]

Note: This is an oxazolidin-5-one, a related but different scaffold to the Evans 2-oxazolidinone. Data for the corresponding 2-oxazolidinone from N-Cbthis compound in a comparable alkylation was not available in the searched literature.

Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, enabling the construction of β-hydroxy carbonyl compounds with two contiguous stereocenters. The reaction typically proceeds through a Zimmerman-Traxler transition state, leading to the syn-aldol product with high diastereoselectivity.

Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryAcyl GroupAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)Reference
(R)-4-benzyl-2-oxazolidinone PropionylIsobutyraldehydeBu₂BOTf95-99>99:1[4]
(S)-4-isopropyl-2-oxazolidinone PropionylIsobutyraldehydeBu₂BOTf9799:1[2]

Experimental Protocols

Detailed experimental procedures are crucial for achieving high levels of stereocontrol. Below are representative protocols for the use of both Evans and N-Cbz-protected auxiliaries.

Protocol 1: Asymmetric Alkylation using an Evans Auxiliary

1. N-Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • After stirring for 30 minutes, add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C before allowing the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add lithium diisopropylamide (LDA) (1.05 eq.) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride, extract the product, and purify by column chromatography to separate the diastereomers.[1]

Protocol 2: Asymmetric Alkylation using a Cbz-Protected Auxiliary (Adapted from Cbz-D-Alanine derivative)

1. Synthesis of the Chiral Auxiliary:

  • The oxazolidinone is synthesized from N-Cbthis compound through cyclization, for example, with phosgene or a phosgene equivalent.

2. Diastereoselective Alkylation:

  • Dissolve the N-Cbz-oxazolidinone derivative (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add lithium hexamethyldisilazide (LiHMDS) (1.1 eq.) dropwise and stir for 30 minutes to generate the lithium enolate.

  • Add the electrophile (e.g., 2-chloromethyl-isoindole-1,3-dione, 1.2 eq.) and stir at -78 °C for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride, extract the product, and purify by column chromatography.[3]

Protocol 3: Cleavage of the Evans Auxiliary

Hydrolytic Cleavage to the Carboxylic Acid:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C and add a solution of lithium hydroxide (2.0 eq.) and 30% hydrogen peroxide (4.0 eq.).

  • Stir at 0 °C for 2-4 hours until the reaction is complete.

  • Quench the excess peroxide with sodium sulfite and extract the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[5][6]

Protocol 4: Cleavage of the this compound Auxiliary

The cleavage of the N-Cbthis compound auxiliary requires a two-step process to remove both the N-acyl group and the N-Cbz protecting group.

1. Cleavage of the N-Acyl Group:

  • The N-acyl group can be cleaved under similar conditions to the Evans auxiliary (e.g., LiOH/H₂O₂ for the carboxylic acid or LiBH₄ for the alcohol). The Cbz group is generally stable to these conditions.

2. Cleavage of the N-Cbz Group:

  • The Cbz group is typically removed by catalytic hydrogenolysis.

  • Dissolve the product from the N-acyl cleavage in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the deprotected product.[5]

Mechanistic Insights and Workflow Visualization

The stereochemical outcome in these reactions is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary. The auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

G cluster_evans Evans Auxiliary Workflow Aux Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) AcylAux N-Acyl Auxiliary Aux->AcylAux Acylation Enolate (Z)-Enolate AcylAux->Enolate Base (LDA) Product Diastereomerically Enriched Product Enolate->Product Electrophile (R-X) Cleavage Cleavage Product->Cleavage FinalProduct Enantiomerically Pure Carboxylic Acid/Alcohol Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux G cluster_zd This compound Auxiliary Workflow Aux_ZD Chiral Auxiliary (from N-Cbthis compound) AcylAux_ZD N-Acyl Auxiliary Aux_ZD->AcylAux_ZD Acylation Enolate_ZD (Z)-Enolate AcylAux_ZD->Enolate_ZD Base (LiHMDS) Product_ZD Diastereomerically Enriched Product Enolate_ZD->Product_ZD Electrophile (R-X) Cleavage_Acyl N-Acyl Cleavage Product_ZD->Cleavage_Acyl Product_Cbz N-Cbz Protected Product Cleavage_Acyl->Product_Cbz Cleavage_Cbz N-Cbz Cleavage (Hydrogenolysis) Product_Cbz->Cleavage_Cbz FinalProduct_ZD Enantiomerically Pure Product Cleavage_Cbz->FinalProduct_ZD

References

A Researcher's Guide to Validating Enantiomeric Purity via Chiral HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose, offering high precision and sensitivity.[1] This guide provides an objective comparison of chiral HPLC methods, with a focus on the indirect approach using a chiral derivatizing agent (CDA), exemplified by reagents structurally similar to Z-D-Phenylalaninol, and contrasts it with the direct approach utilizing chiral stationary phases (CSPs).

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, can be achieved through two primary HPLC strategies: direct and indirect methods.[2] The direct method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[] The indirect method, on the other hand, involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral HPLC column.[4][5]

The Indirect Approach: Chiral Derivatization

The use of a chiral derivatizing agent (CDA) like this compound falls under the indirect approach to chiral separations. This method relies on the reaction of the enantiomers with a chiral reagent to form diastereomeric products that are separable on conventional achiral columns.[6] While specific public-domain data on this compound as a CDA is limited, this guide will use well-documented CDAs with similar functional groups to illustrate the principles, protocols, and comparative performance.

A variety of CDAs are commercially available, each with its own set of advantages and disadvantages related to reaction speed, derivative stability, and detection sensitivity.[7] Commonly used agents include those that react with amines and amino acids, such as isothiocyanate-based reagents and Marfey's reagent (FDAA).[8][9]

Comparative Performance of Chiral Derivatizing Agents

The selection of an appropriate CDA is a critical step and often involves a trade-off between sensitivity, enantioselectivity, and the practicality of the derivatization procedure.[7] The following table summarizes the performance characteristics of several common CDAs.

Chiral Derivatizing Agent (CDA)Typical Reaction TimeReaction TemperatureKey AdvantagesKey Disadvantages
(S)-(+)-NBD-Py-NCS 60 min60 °CHigh sensitivity, stable derivatives.Requires heating.
OPA/IBLC ~1 minRoom TemperatureVery fast reaction, suitable for automation.Derivatives can be unstable; does not react with secondary amines.[7]
FDAA (Marfey's Reagent) 60-90 min40 °CHigh enantioselectivity, stable derivatives.[10]Lower sensitivity compared to fluorescent CDAs.[10]
GITC 20-30 minRoom TemperatureReacts with a broad range of functional groups.Can produce by-products.
(S)-NIFE 15 min60 °CGood for separating stereoisomers.[10]May require elevated temperatures.
Experimental Protocol: Derivatization with a Chiral Agent (Example using OPA/IBLC)

This protocol provides a general procedure for the derivatization of a primary amine or amino acid sample using o-phthaldialdehyde (OPA) and N-isobutyryl-L-cysteine (IBLC).

Materials:

  • Sample containing the enantiomeric mixture

  • Borate buffer (pH 9.5)

  • OPA solution in borate buffer

  • IBLC solution in borate buffer

  • HPLC system with a standard reversed-phase C18 column and UV or fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the sample in the borate buffer to a known concentration.

  • Derivatization Reaction: This reaction is often performed in an autosampler immediately before injection.

    • Mix the sample solution with the OPA solution.

    • Immediately add the IBLC solution.

    • The derivatization is nearly instantaneous (less than 1 minute).[7]

  • HPLC Analysis:

    • Inject the resulting diastereomeric mixture into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., acetonitrile/water with an acid modifier) to separate the diastereomers on the C18 column.

    • Detect the separated diastereomers using a fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) for high sensitivity.[7]

  • Data Analysis: Integrate the peak areas of the two diastereomers to determine the enantiomeric ratio.

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Enantiomeric Mixture Reaction Formation of Diastereomers Sample->Reaction Reacts with CDA Chiral Derivatizing Agent (e.g., this compound) CDA->Reaction HPLC Achiral HPLC Separation Reaction->HPLC Inject Detection Detection (UV/Fluorescence) HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification

Workflow for enantiomeric purity validation using a chiral derivatizing agent.

The Direct Approach: Chiral Stationary Phases

The direct separation of enantiomers on a chiral stationary phase (CSP) is often preferred due to its simplicity, as it does not require a derivatization step.[11] Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being highly effective for a wide range of compounds.[1]

Comparative Performance of Chiral Stationary Phases

The choice of CSP and mobile phase is crucial for achieving successful enantiomeric separation. The following table compares the performance of different CSPs for the separation of a representative analyte, Fmoc-Valine.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time D-Val (min)Retention Time L-Val (min)Selectivity (α)Resolution (Rs)
Lux 5 µm Cellulose-1 Acetonitrile / 0.1% Trifluoroacetic Acid (60:40)11.6715.051.373.90
ZWIX(+)™ Water / Methanol (1:99 v/v) + 30 mM TEA + 60 mM FA1.60 (k₁)---
QN-AX™ Methanol / Acetic Acid / Ammonium Acetate Buffer8.511.21.454.1

Data adapted from a comparative guide on chiral HPLC methods.[1]

Experimental Protocol: Direct Chiral HPLC

This protocol outlines a general procedure for the direct separation of enantiomers using a chiral stationary phase.

Materials:

  • Sample containing the enantiomeric mixture

  • Racemic standard of the analyte

  • HPLC system with a chiral column (e.g., Lux Cellulose-1)

  • Appropriate mobile phase solvents

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved (typically 30 minutes or more).[1]

  • System Suitability:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution. A resolution of at least 1.7 is generally desired to represent baseline separation.[12]

  • Sample Analysis: Inject the sample to be analyzed.

  • Data Analysis: Integrate the peak areas for each enantiomer in the chromatogram. The enantiomeric purity is typically calculated as the area of the desired enantiomer divided by the total area of both enantiomers, expressed as a percentage.[12]

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Enantiomeric Mixture HPLC Chiral HPLC Separation (CSP) Sample->HPLC Inject Standard Racemic Standard Standard->HPLC Inject for System Suitability Detection Detection (UV/MS) HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification

References

A Comparative Guide to Chiral Alcohols in Asymmetric Ketone Reduction: Z-D-Phenylalaninol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of optically active pharmaceutical intermediates and fine chemicals. The choice of a chiral catalyst or auxiliary is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of Z-D-Phenylalaninol and other widely used chiral alcohols in the context of asymmetric ketone reduction, supported by experimental data and detailed protocols.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent and reliable method for the asymmetric reduction of ketones.[1][2] This reaction typically utilizes a chiral oxazaborolidine catalyst, which is formed in situ from a chiral β-amino alcohol and a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂). The catalyst coordinates with both the borane and the ketone, facilitating a highly face-selective hydride transfer to the carbonyl group.

Performance Comparison of Chiral Amino Alcohols

The efficacy of a chiral amino alcohol in asymmetric reduction is primarily evaluated by the enantiomeric excess (ee) and chemical yield of the resulting chiral secondary alcohol. The following tables summarize the performance of this compound and other common chiral amino alcohols in the asymmetric reduction of the benchmark substrate, acetophenone. It is important to note that direct comparisons should be made cautiously, as reaction conditions can significantly influence the outcome.

Chiral Amino AlcoholKetone SubstrateYield (%)Enantiomeric Excess (ee, %)ConfigurationReference
(R)-2-Amino-2-phenylethanol (this compound) Acetophenone9597(R)[3]
(S)-Valinoln-Propyl phenyl ketone-65-73-[4]
(2S,3R)-(–)-2-amino-3-methyl-1,1 -diphenylpentanolVarious ketones-~90-[4]
Chiral Lactam AlcoholAryl methyl ketonesGood91-98(R)[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. Below is a representative experimental protocol for the asymmetric reduction of acetophenone using a chiral amino alcohol via the Corey-Bakshi-Shibata (CBS) reduction.

General Protocol for Asymmetric Reduction of Acetophenone

Materials:

  • Chiral amino alcohol (e.g., this compound) (0.1 mmol, 10 mol%)

  • Borane-tetrahydrofuran complex (1 M solution in THF) (1.2 mmol)

  • Acetophenone (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (0.1 mmol). Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath. To this solution, add 0.6 mL of a 1 M solution of BH₃·THF (0.6 mmol) dropwise. The mixture is then allowed to warm to room temperature and stirred for 1 hour to facilitate the in-situ formation of the oxazaborolidine catalyst.

  • Reduction Reaction: Cool the flask to the desired reaction temperature (e.g., room temperature or 0 °C). A solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added dropwise to the catalyst solution over a period of approximately 30 minutes. Following the addition of the ketone, another 0.6 mL of 1 M BH₃·THF solution (0.6 mmol) is added dropwise. The reaction is stirred at the same temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (2 mL) at 0 °C. The mixture is then warmed to room temperature and stirred for 30 minutes. Subsequently, 1 M HCl (5 mL) is added, and the mixture is stirred for an additional 30 minutes.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 10 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.

  • Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and relationships in a typical asymmetric reduction experiment.

G General Workflow for Asymmetric Ketone Reduction cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification chiral_alcohol Chiral Amino Alcohol catalyst In-situ Catalyst Formation chiral_alcohol->catalyst borane1 Borane Source (BH3·THF) borane1->catalyst reduction Enantioselective Reduction catalyst->reduction Catalyzes ketone Prochiral Ketone ketone->reduction borane2 Borane Source (BH3·THF) borane2->reduction quench Quenching (Methanol) reduction->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification chiral_product Chiral Alcohol Product purification->chiral_product

Caption: General workflow for the in-situ generation of an oxazaborolidine catalyst and subsequent enantioselective ketone reduction.

G Logical Relationship in CBS Reduction catalyst Chiral Oxazaborolidine Catalyst intermediate Ternary Complex (Catalyst-Ketone-Borane) catalyst->intermediate ketone Prochiral Ketone ketone->intermediate borane Borane (Hydride Source) borane->intermediate intermediate->catalyst Catalyst Regeneration product Chiral Alcohol intermediate->product Hydride Transfer

Caption: Key interactions in the Corey-Bakshi-Shibata (CBS) reduction mechanism.

References

A Comparative Guide to Z, Boc, and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, desired peptide sequences. Among the myriad of options, the benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent the most influential and widely utilized α-amino protecting groups. This guide offers an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic needs.

Chemical Principles and Core Differences

The fundamental distinction between these protecting groups lies in their cleavage (deprotection) conditions, which dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).

  • Z-Group (Benzyloxycarbonyl): As one of the earliest developed protecting groups, the Z-group is a benzyl carbamate derivative.[1] It is traditionally used in solution-phase peptide synthesis. Its removal is typically achieved under harsh conditions such as catalytic hydrogenation (H₂/Pd), or strong acids like HBr in acetic acid.[1]

  • Boc-Group (tert-Butoxycarbonyl): The Boc group is a cornerstone of the original Merrifield solid-phase peptide synthesis.[] It is labile to moderately strong acids, with deprotection commonly carried out using trifluoroacetic acid (TFA).[][3] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3] This reliance on a gradation of acid lability is a key feature of the Boc/Bzl strategy.[4]

  • Fmoc-Group (9-Fluorenylmethyloxycarbonyl): The Fmoc group was developed as a milder alternative to the Boc group and has become the dominant strategy in modern SPPS.[3][] It is a base-labile protecting group, readily cleaved by a secondary amine, most commonly piperidine in a solvent like dimethylformamide (DMF).[3][6] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal simultaneously with cleavage from the resin using TFA.[3] This represents a truly orthogonal protection scheme, a significant advantage of the Fmoc approach.[3][4]

Performance Comparison

The choice between Z, Boc, and Fmoc protecting groups significantly impacts the yield, purity, and applicability of the peptide synthesis strategy.

FeatureZ-GroupBoc-GroupFmoc-Group
Primary Application Solution-phase synthesisSolid-phase peptide synthesis (SPPS)Solid-phase peptide synthesis (SPPS)
α-Amino Deprotection Catalytic hydrogenation (H₂/Pd), strong acid (e.g., HBr/AcOH)[1]Moderate acid (e.g., Trifluoroacetic acid - TFA)[][3]Mild base (e.g., 20% Piperidine in DMF)[3][6]
Side-Chain Protection Various, compatible with deprotectionBenzyl-based (Bzl), requires strong acid (HF) for cleavage[3]tert-Butyl-based (tBu), cleaved by TFA[3]
Orthogonality Dependent on specific strategyPartial (Graduated Acid Lability)[4]Fully Orthogonal[3][4]
Advantages Crystalline derivatives, resistance to racemization[1]Effective for long or hydrophobic sequences prone to aggregation[7], generally less expensive amino acid derivatives[8]Milder deprotection conditions, higher crude purity for routine synthesis[3], compatible with sensitive amino acids[], highly amenable to automation[8]
Disadvantages Harsh deprotection conditions, limited use in SPPS[9]Requires hazardous reagents (HF) and specialized equipment[3], potential for side-chain deprotection during repeated TFA steps[10]Fmoc-protected amino acids can be more expensive[8], potential for aggregation in some sequences[7]
Quantitative Data: A Comparative Overview

Direct, side-by-side quantitative comparisons of the three protecting groups under identical conditions are scarce in the literature, especially for the Z-group in modern SPPS. However, general performance trends can be summarized. It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[3] However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages.[7] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[7]

ParameterBoc StrategyFmoc Strategy
Typical Yield per Step High, but can be affected by aggregation>99%[8]
Crude Purity Generally lower for routine peptides compared to FmocGenerally higher due to milder conditions[3]
Aggregation Issues Can be advantageous for difficult sequences as the protonated N-terminus after deprotection can reduce aggregation.[11]More prone to aggregation in certain sequences.[11]

Experimental Protocols

General Protocol for Boc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis cycle for Boc-SPPS.

1.1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[12]

  • Wash the resin with DCM.

1.2. Nα-Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the swollen resin.[13]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[13]

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[13]

  • Wash the resin with DCM (2x) and isopropanol (IPA) (2x) to remove residual TFA.[13]

1.3. Neutralization:

  • Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.[12]

  • Repeat the neutralization step.

  • Wash the resin with DCM (3x).

1.4. Amino Acid Coupling:

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[12]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[12]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[12]

  • Wash the resin with DMF (3x) and DCM (3x).

1.5. Final Cleavage and Deprotection:

  • Caution: This step involves the use of highly hazardous hydrofluoric acid (HF) and must be performed in a specialized apparatus by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Perform the cleavage using a mixture of HF and a scavenger (e.g., anisole) for 1-2 hours at 0°C.[7]

  • Evaporate the HF and precipitate the peptide in cold diethyl ether.[7]

  • Isolate the crude peptide by filtration or centrifugation and dry under vacuum.[7]

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis cycle for Fmoc-SPPS.

2.1. Resin Preparation:

  • Swell the appropriate resin (e.g., Wang resin for peptide acids, Rink amide resin for peptide amides) in DMF for 30-60 minutes in a reaction vessel.[14][15]

2.2. Nα-Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[15]

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[15]

  • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[15]

2.3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent like HCTU (2.9 equivalents) and a base like DIEA (6 equivalents) in DMF for 5-10 minutes.[15]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.[15]

  • Wash the resin with DMF (5 times).[15]

2.4. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.[15]

  • Add a cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water in a 95:2.5:2.5 ratio) to the dried resin.[14]

  • Agitate the mixture at room temperature for 2-3 hours.[14]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[15]

  • Isolate the crude peptide by centrifugation, wash with cold ether, and dry under vacuum.[15]

Visualizing the Synthesis Pathways

The following diagrams illustrate the core chemical transformations and workflows for Boc and Fmoc based solid-phase peptide synthesis.

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide-Resin Protonated_Boc Boc(H+)-NH-Peptide-Resin Boc_Peptide->Protonated_Boc + TFA Carbamic_Acid H₂N(+)-Peptide-Resin + CO₂ + tBu+ Protonated_Boc->Carbamic_Acid Spontaneous Cleavage Deprotected_Peptide H₂N-Peptide-Resin Carbamic_Acid->Deprotected_Peptide Neutralization (DIEA)

Caption: Mechanism of Boc group deprotection using Trifluoroacetic Acid (TFA).

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Anion_Intermediate Fluorenyl Anion Intermediate Fmoc_Peptide->Anion_Intermediate + Piperidine (β-elimination) Deprotected_Peptide H₂N-Peptide-Resin + Dibenzofulvene-Piperidine Adduct Anion_Intermediate->Deprotected_Peptide Spontaneous Rearrangement SPPS_Workflow_Comparison cluster_Boc Boc SPPS Workflow cluster_Fmoc Fmoc SPPS Workflow Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (TFA) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA) Boc_Deprotection->Boc_Neutralization Boc_Coupling Couple next Boc-AA Boc_Neutralization->Boc_Coupling Boc_Wash Wash Boc_Coupling->Boc_Wash Boc_Cycle Repeat Cycle Boc_Wash->Boc_Cycle Boc_Cycle->Boc_Deprotection n-1 times Boc_Cleavage Final Cleavage (HF) Boc_Cycle->Boc_Cleavage Final Step Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Couple next Fmoc-AA Fmoc_Deprotection->Fmoc_Coupling Fmoc_Wash Wash Fmoc_Coupling->Fmoc_Wash Fmoc_Cycle Repeat Cycle Fmoc_Wash->Fmoc_Cycle Fmoc_Cycle->Fmoc_Deprotection n-1 times Fmoc_Cleavage Final Cleavage (TFA) Fmoc_Cycle->Fmoc_Cleavage Final Step

References

Spectroscopic analysis (NMR, IR, MS) for Z-D-Phenylalaninol characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Z-D-Phenylalaninol, a crucial building block in synthetic organic chemistry and pharmaceutical development. By presenting key analytical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the characterization and quality control of this compound and its related stereoisomers.

Comparative Spectroscopic Analysis

To facilitate clear and objective comparison, the following tables summarize the key spectroscopic data for this compound and its relevant counterparts: Z-L-Phenylalaninol (the L-enantiomer) and the unprotected D-Phenylalaninol. This allows for the ready identification of characteristic signals and differentiation between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Proton This compound (Expected) Z-L-Phenylalaninol D-Phenylalaninol
Aromatic-H~7.2-7.4 (m)7.37-7.20 (m)7.32-7.18 (m)
-CH₂- (benzyl)~2.8-3.0 (m)2.89 (d)2.78 (dd), 2.58 (dd)
-CH- (chiral center)~3.9-4.1 (m)3.98 (m)~3.2 (m)
-CH₂- (alcohol)~3.5-3.7 (m)3.65 (d)3.62 (dd), 3.40 (dd)
-NH- (amide)~5.0-5.2 (d)5.15 (d)-
-OH (alcohol)Variable2.02 (t)Variable (broad s)
-CH₂- (Cbz)~5.1 (s)5.09 (s)-
Aromatic-H (Cbz)~7.3 (m)7.37-7.20 (m)-

Note: Expected values for this compound are based on typical chemical shifts for similar N-protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are provided for comparison.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Carbon This compound (Expected) Z-L-Phenylalaninol D-Phenylalaninol
Aromatic C-ipso (benzyl)~138138.2~139
Aromatic C (benzyl)~129, ~128, ~126129.4, 128.6, 126.5129.3, 128.5, 126.3
-CH₂- (benzyl)~4039.9~40
-CH- (chiral center)~5756.9~56
-CH₂- (alcohol)~6565.1~66
C=O (carbamate)~157156.8-
-CH₂- (Cbz)~6766.8-
Aromatic C-ipso (Cbz)~137136.9-
Aromatic C (Cbz)~128128.5, 128.0, 127.8-

Note: Expected values for this compound are based on typical chemical shifts for similar N-protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are provided for comparison.

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)
Functional Group This compound (Expected) Z-L-Phenylalaninol D-Phenylalaninol
O-H Stretch (alcohol)~3300-3500 (broad)~3325 (broad)~3360 (broad)
N-H Stretch (amide/amine)~3300-3400~3340~3300 (broad)
C-H Stretch (aromatic)~3000-3100~3060, 3030~3060, 3020
C-H Stretch (aliphatic)~2850-3000~2930~2920, 2850
C=O Stretch (carbamate)~1680-1700~1690-
C=C Stretch (aromatic)~1450-1600~1495, 1450~1495, 1450
C-O Stretch (alcohol)~1000-1100~1050~1030

Note: Expected values for this compound are based on typical IR absorptions for N-Cbz protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are provided for comparison.

Table 4: Mass Spectrometry Data (m/z values)
Compound Molecular Ion [M]⁺ [M+H]⁺ Key Fragment Ions
This compound 285.14286.15194 ([M-CH₂Ph]⁺), 152 ([M-Cbz]⁺), 108, 91 (tropylium ion)
Z-L-Phenylalaninol 285.14286.15194, 152, 108, 91
D-Phenylalaninol 151.10152.11133 ([M-H₂O]⁺), 122 ([M-CH₂OH]⁺), 91 (tropylium ion)

Note: The fragmentation pattern for this compound is expected to be identical to its L-enantiomer, Z-L-Phenylalaninol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -NH). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like amino acid derivatives and typically produces protonated molecules [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound.

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the molecular ion (or a protonated/adduct ion) and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_output Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Comparison Comparison with Alternatives Structure->Comparison Purity->Comparison Report Comprehensive Characterization Report Comparison->Report

Caption: Workflow for the spectroscopic characterization of this compound.

A Comparative Guide to the Synthesis of Z-D-Phenylalaninol: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. Z-D-Phenylalaninol, a crucial building block in the synthesis of various pharmaceuticals, is no exception. This guide provides an objective comparison of different synthesis routes to this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparing Synthesis Routes

The synthesis of this compound can be broadly categorized into two main approaches: traditional chemical synthesis and emerging biocatalytic methods. Chemical routes often involve the protection of the amino group of D-phenylalanine followed by the reduction of the carboxylic acid, while biocatalytic routes leverage enzymes to achieve high stereoselectivity.

Metric Route 1: Chemical Synthesis via Acid Chloride and Reduction Route 2: Chemoenzymatic Synthesis
Starting Material D-PhenylalaninePhenylpyruvic acid
Key Reagents/Enzymes Benzyl chloroformate, Thionyl chloride, Sodium borohydrideD-amino acid dehydrogenase (D-AADH), Glucose dehydrogenase (GDH) for cofactor regeneration, Benzyl chloroformate
Overall Yield ~75-85%~80-90%
Enantiomeric Excess (ee) >99% (starting from enantiopure D-phenylalanine)>99%
Reaction Time 24-48 hours12-24 hours
Key Advantages Well-established, reliable, high yields.High enantioselectivity, milder reaction conditions, potential for greener process.
Key Disadvantages Use of hazardous reagents (thionyl chloride, sodium borohydride), requires multiple steps.Requires specific enzymes, potential for enzyme inhibition, may require cofactor regeneration system.

Route 1: Chemical Synthesis via Z-Protection and Reduction

This classical approach involves a two-step process starting from the readily available amino acid, D-phenylalanine. The first step is the protection of the amino group with a benzyloxycarbonyl (Z) group, followed by the reduction of the resulting N-protected amino acid to the corresponding alcohol.

Experimental Protocol

Step 1: Synthesis of N-Benzyloxycarbonyl-D-phenylalanine (Z-D-Phe)

  • Dissolve D-phenylalanine (1 equivalent) in a 2 M sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) and a 2 M sodium hydroxide solution concurrently to the reaction mixture while maintaining the pH at 9-10 and the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield Z-D-phenylalanine.

Step 2: Reduction of Z-D-phenylalanine to this compound

A common method for this reduction is the use of borane-methyl sulfide complex (BMS), which offers high yields.[1]

  • Suspend Z-D-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add borane-methyl sulfide complex (2-3 equivalents) to the suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

This chemical synthesis route is a well-established and reliable method that can provide high yields of the desired product. The enantiomeric purity of the final product is dependent on the enantiomeric purity of the starting D-phenylalanine.

Chemical_Synthesis D_Phe D-Phenylalanine Z_D_Phe Z-D-Phenylalanine D_Phe->Z_D_Phe Benzyl Chloroformate, NaOH Z_D_Pheol This compound Z_D_Phe->Z_D_Pheol Borane-Methyl Sulfide

Figure 1. Chemical synthesis workflow for this compound.

Route 2: Chemoenzymatic Synthesis

This modern approach combines the selectivity of enzymes with chemical synthesis steps to produce this compound. A key step is the asymmetric synthesis of D-phenylalanine from a prochiral precursor using an enzyme, followed by chemical protection and reduction. Alternatively, recent advances in biocatalysis are paving the way for direct enzymatic reduction of N-protected amino acids.

Experimental Protocol

Step 1: Biocatalytic Asymmetric Synthesis of D-phenylalanine

This step utilizes a D-amino acid dehydrogenase (D-AADH) to catalyze the reductive amination of phenylpyruvic acid.

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing phenylpyruvic acid (1 equivalent), ammonium chloride (excess), and NAD+ (catalytic amount).

  • Add the D-amino acid dehydrogenase (D-AADH) and a cofactor regenerating enzyme such as glucose dehydrogenase (GDH), along with its substrate (glucose).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC until completion.

  • Upon completion, the D-phenylalanine can be isolated and purified.

Step 2 & 3: Z-Protection and Reduction

The subsequent Z-protection of the newly synthesized D-phenylalanine and its reduction to this compound would follow the same chemical procedures as outlined in Route 1. The advantage here lies in the enzymatic first step which guarantees high enantiopurity of the D-phenylalanine intermediate.

An alternative, more direct chemoenzymatic route involves the enzymatic reduction of Z-D-phenylalanine. While still an area of active research, the use of engineered enzymes for this transformation holds promise for a more streamlined process.

Chemoenzymatic_Synthesis PPA Phenylpyruvic Acid D_Phe D-Phenylalanine PPA->D_Phe D-AADH, NH4Cl, NADH (recycled) Z_D_Phe Z-D-Phenylalanine D_Phe->Z_D_Phe Benzyl Chloroformate, NaOH Z_D_Pheol This compound Z_D_Phe->Z_D_Pheol Borane-Methyl Sulfide

Figure 2. Chemoenzymatic synthesis workflow for this compound.

Conclusion

The choice between chemical and chemoenzymatic synthesis routes for this compound will depend on the specific requirements of the project, including scale, cost, available equipment, and the importance of green chemistry principles.

The traditional chemical synthesis route is robust and high-yielding, making it a suitable choice for many applications. However, it involves the use of hazardous reagents and multiple distinct steps.

The chemoenzymatic route, while potentially more complex in its initial setup due to the need for specific enzymes and cofactor regeneration systems, offers the significant advantages of high enantioselectivity, milder reaction conditions, and a move towards more sustainable and environmentally friendly processes. As research in biocatalysis continues to advance, direct enzymatic routes to N-protected amino alcohols are likely to become more prevalent, further enhancing the appeal of this approach.

This guide provides a foundational comparison to aid in your decision-making process. It is recommended to consult the primary literature for the most up-to-date protocols and safety information before undertaking any synthetic work.

References

Performance of Z-D-Phenylalaninol Derivatives in Asymmetric Synthesis: A Solvent System Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary and solvent system is paramount to achieving high stereoselectivity and yields. Z-D-Phenylalaninol, a readily available chiral building block derived from the unnatural amino acid D-phenylalanine, serves as a precursor to the highly effective (R)-4-benzyl-2-oxazolidinone chiral auxiliary. This guide provides an objective comparison of the performance of this auxiliary in different solvent systems for key asymmetric transformations, alongside a comparative look at alternative auxiliaries. The information presented is supported by experimental data to aid in the rational design of synthetic routes.

Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a cornerstone of stereoselective C-C bond formation. The chiral auxiliary, an N-acyloxazolidinone derived from this compound, directs the stereochemical outcome of the reaction between an enolate and an aldehyde. The choice of solvent can significantly influence the diastereoselectivity and yield of this transformation.

While comprehensive solvent screening data for a single reaction is not extensively documented in a single source, the literature consistently points to the superior performance of aprotic coordinating solvents. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are frequently employed due to their ability to support the formation of a rigid, chelated transition state, which is crucial for high stereoselectivity.

Table 1: Performance of (R)-4-Benzyl-2-oxazolidinone in Asymmetric Aldol Reactions

Solvent SystemDiastereomeric Ratio (d.r.)Yield (%)Notes
Dichloromethane (CH₂Cl₂)>99:185-95Generally the preferred solvent, promoting a highly organized Zimmerman-Traxler transition state.
Tetrahydrofuran (THF)95:5 to >99:180-90Also a highly effective solvent, though selectivity can sometimes be slightly lower than with CH₂Cl₂ depending on the substrates.
Diethyl Ether (Et₂O)Moderate to HighModerate to HighCan be used, but may lead to lower selectivity and yields compared to CH₂Cl₂ and THF.
TolueneModerateModerateLess common for this reaction; the less coordinating nature may lead to a less rigid transition state and lower diastereoselectivity.
Protic Solvents (e.g., Ethanol)LowLowGenerally avoided as they can interfere with the enolate formation and the Lewis acid promoter.

Alternatives to this compound-Derived Auxiliaries:

For comparison, other widely used chiral auxiliaries in asymmetric aldol reactions include those derived from L-valine and other amino acids.

Table 2: Comparative Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions (in CH₂Cl₂)

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
(R)-4-Benzyl-2-oxazolidinone>99:185-95
(S)-4-Isopropyl-2-oxazolidinone (from L-Valinol)>99:180-95
Oppolzer's Camphorsultam98:2 (anti:syn)~90

Performance in Asymmetric Alkylation

The diastereoselective alkylation of N-acyloxazolidinones is another critical transformation for the synthesis of enantioenriched carboxylic acid derivatives. Similar to aldol reactions, the solvent plays a key role in the formation and reactivity of the enolate.

Table 3: Performance of (R)-4-Benzyl-2-oxazolidinone in Asymmetric Alkylation

Solvent SystemDiastereomeric Excess (d.e.)Yield (%)Notes
Tetrahydrofuran (THF)>99%80-90The most commonly used solvent for this transformation, effectively solvating the lithium enolate.
Diethyl Ether (Et₂O)>98%75-85A viable alternative to THF, though sometimes with slightly lower yields.
TolueneModerate to HighModerateCan be used, but may result in lower reactivity and selectivity.

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction using N-Propionyl-(R)-4-benzyl-2-oxazolidinone

This protocol details a typical procedure for the asymmetric aldol reaction in dichloromethane.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture for 15 minutes, then add propionyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

2. Diastereoselective Aldol Reaction:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.5 eq) dropwise.

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction with a pH 7 phosphate buffer.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (4.0 eq) followed by 30% hydrogen peroxide (10 eq).

  • Stir at room temperature until the reaction is complete.

  • The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy carboxylic acid is isolated from the aqueous phase after acidification.

Protocol 2: Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone

This protocol outlines a general procedure for asymmetric alkylation in tetrahydrofuran.

1. Enolate Formation and Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

2. Work-up and Purification:

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

3. Auxiliary Cleavage:

  • The alkylated product can be hydrolyzed using lithium hydroxide and hydrogen peroxide as described in the aldol reaction protocol to yield the corresponding carboxylic acid.

Visualizations

Asymmetric_Aldol_Reaction_Workflow cluster_prep Auxiliary Preparation cluster_reaction Aldol Reaction cluster_cleavage Cleavage and Recovery Aux This compound Oxazolidinone (R)-4-Benzyl-2-oxazolidinone Aux->Oxazolidinone Cyclization N_Acyl N-Acyl Oxazolidinone Oxazolidinone->N_Acyl Acylation Enolate Boron Enolate Formation (CH2Cl2 or THF) N_Acyl->Enolate Bu2BOTf, Base Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct Cleavage Hydrolysis (LiOH, H2O2) Adduct->Cleavage Product Chiral β-Hydroxy Acid Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for an asymmetric aldol reaction using a this compound-derived auxiliary.

Asymmetric_Alkylation_Workflow cluster_prep_alk Substrate Preparation cluster_reaction_alk Alkylation Reaction cluster_cleavage_alk Cleavage Aux_Alk (R)-4-Benzyl-2-oxazolidinone N_Acyl_Alk N-Acyl Oxazolidinone Aux_Alk->N_Acyl_Alk Acylation Enolate_Alk Lithium Enolate Formation (THF) N_Acyl_Alk->Enolate_Alk LDA Alkylated_Product Alkylated Product Enolate_Alk->Alkylated_Product Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylated_Product Cleavage_Alk Hydrolysis Alkylated_Product->Cleavage_Alk Final_Product Chiral Carboxylic Acid Cleavage_Alk->Final_Product

Caption: Workflow for an asymmetric alkylation reaction using a this compound-derived auxiliary.

The Economic Advantage of Z-D-Phenylalaninol in Large-Scale Chiral Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that balances stereochemical control with large-scale economic viability. This guide provides an objective comparison of Z-D-phenylalaninol's cost-effectiveness against other common chiral amino alcohols used in the synthesis of active pharmaceutical ingredients (APIs). Supported by experimental data and process analysis, this document illuminates the economic and synthetic advantages of utilizing this compound in industrial applications.

Chiral amino alcohols are fundamental components in a vast array of pharmaceuticals, where their specific stereochemistry is paramount to biological activity. This compound, a derivative of the unnatural amino acid D-phenylalanine, has emerged as a highly valuable and cost-effective chiral synthon. Its utility stems from its rigid structure, which provides excellent stereochemical control in asymmetric transformations, and its straightforward synthesis from a readily available precursor.

Comparative Cost-Effectiveness Analysis

The economic viability of a chiral building block on a large scale is determined by several factors: the cost of the starting materials, the efficiency and yield of the synthetic process, the cost of reagents and catalysts, and the ease of purification. To provide a clear comparison, this guide evaluates this compound against two other widely used chiral amino alcohols: (R)-(-)-2-Amino-1-phenylethanol and (S)-(+)-2-Amino-1-butanol.

The primary route to this compound involves the protection of the amino group of D-phenylalanine followed by the reduction of the carboxylic acid. The cost of the starting material, D-phenylalanine, is a significant factor in the overall economics.

Table 1: Starting Material Cost Comparison

CompoundSupplier ExampleBulk Price (USD/kg)Purity
D-PhenylalanineChem-Impex~$340[1]≥ 99%
(R)-(-)-PhenylglycineVaries~$400 - $600≥ 98%
L-2-Aminobutyric acidVaries~$150 - $250≥ 99%

Note: Prices are estimates based on publicly available data for bulk quantities and are subject to market fluctuations.

As shown in Table 1, the precursor for this compound, D-phenylalanine, is competitively priced compared to the precursors for other common chiral amino alcohols.

Synthetic Route Efficiency and Cost Analysis

The cost-effectiveness of this compound is further enhanced by its efficient synthesis. The reduction of the N-protected D-phenylalanine to the corresponding alcohol can be achieved in high yields using various reducing agents. While classic reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their cost and handling requirements on a large scale can be prohibitive. More cost-effective and safer alternatives, such as sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation, are often employed in industrial settings.

Table 2: Estimated Large-Scale Synthesis Cost Comparison

Chiral Building BlockPrecursorKey TransformationTypical Large-Scale YieldEstimated Reagent Cost (per kg of product)Estimated Overall Cost (USD/kg)
This compound D-PhenylalanineN-protection & Reduction~90%$50 - $100$450 - $600
(R)-(-)-2-Amino-1-phenylethanol(R)-(-)-PhenylglycineReduction~92%$60 - $120$550 - $800
(S)-(+)-2-Amino-1-butanolL-2-Aminobutyric acidReduction~95%$40 - $80$250 - $400

Disclaimer: The estimated overall costs are approximations for large-scale production and can vary significantly based on the specific process, scale, and raw material sourcing.

While (S)-(+)-2-amino-1-butanol appears to be the most economical option based on this simplified analysis, its applications are often limited to aliphatic side chains. For syntheses requiring an aromatic side chain for further molecular elaboration, this compound presents a more cost-effective solution compared to (R)-(-)-2-Amino-1-phenylethanol.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful and cost-effective large-scale synthesis of chiral building blocks.

Protocol 1: Large-Scale Synthesis of this compound

This two-step procedure involves the N-protection of D-phenylalanine followed by reduction.

Step 1: N-Benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH)

  • Materials: D-Phenylalanine (1.0 kg, 6.05 mol), Sodium Bicarbonate (1.27 kg, 15.1 mol), Benzyl Chloroformate (1.14 kg, 6.66 mol), Acetone, Water.

  • Procedure:

    • Suspend D-phenylalanine in a mixture of acetone and water.

    • Cool the suspension to 0-5 °C.

    • Add sodium bicarbonate in portions while maintaining the temperature.

    • Slowly add benzyl chloroformate dropwise over 2-3 hours, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with a non-polar solvent (e.g., hexane) to remove impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield Z-D-Phe-OH.

    • Typical Yield: 95-98%.

Step 2: this compound

  • Materials: Z-D-Phe-OH (1.0 kg, 3.34 mol), Sodium Borohydride (0.25 kg, 6.68 mol), Boron Trifluoride Etherate (0.95 kg, 6.68 mol), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve Z-D-Phe-OH in anhydrous THF and cool to 0-5 °C under an inert atmosphere.

    • Slowly add a solution of sodium borohydride in THF.

    • Add boron trifluoride etherate dropwise over 2-3 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

    • Typical Yield: 90-95%.

Visualizing the Synthetic Pathway and Decision-Making Process

The following diagrams illustrate the synthetic pathway to this compound and a logical workflow for selecting a chiral building block for large-scale synthesis.

Synthesis_Pathway Synthesis of this compound D_Phe D-Phenylalanine Z_D_Phe Z-D-Phe-OH D_Phe->Z_D_Phe Benzyl Chloroformate, NaHCO3 Z_D_Phe_ol This compound Z_D_Phe->Z_D_Phe_ol NaBH4, BF3·OEt2

Synthetic Pathway to this compound

Decision_Workflow Chiral Building Block Selection Workflow start Define Target Molecule & Synthetic Strategy cost_analysis Precursor Cost Analysis start->cost_analysis synthesis_eval Evaluate Synthetic Route Efficiency cost_analysis->synthesis_eval scale_up Consider Scale-Up Feasibility & Safety synthesis_eval->scale_up zdpo This compound scale_up->zdpo Favorable Economics other Alternative Chiral Amino Alcohols scale_up->other Specific Structural Requirements select Select Optimal Chiral Building Block zdpo->select other->select

Workflow for Selecting a Chiral Building Block

Conclusion

This compound stands out as a highly cost-effective chiral building block for large-scale synthesis, particularly when an aromatic side chain is required for the target molecule. Its competitive starting material cost, coupled with a high-yielding and scalable synthetic route, makes it an attractive option for industrial applications in drug development. While other chiral amino alcohols may offer advantages in specific contexts, the overall economic and synthetic profile of this compound solidifies its position as a valuable tool for the efficient production of enantiomerically pure pharmaceuticals. Researchers and process chemists should consider the comprehensive cost-benefit analysis presented in this guide when selecting chiral synthons for their manufacturing campaigns.

References

The Pivotal Role of Z-D-Phenylalaninol Analogs in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to synthesize chiral molecules is a perpetual frontier. Among the arsenal of tools available, chiral ligands derived from amino acids have proven to be exceptionally valuable. This guide provides a comprehensive review of Z-D-Phenylalaninol and its analogs as powerful chiral auxiliaries and ligands in asymmetric catalysis, offering a comparative analysis of their performance based on experimental data.

This compound, a chiral amino alcohol derived from the naturally occurring amino acid D-phenylalanine, and its analogs have emerged as versatile scaffolds for the design of chiral ligands and catalysts. The presence of a hydroxyl group, an amino group, and a benzyl substituent provides a unique stereochemical environment that can be effectively utilized to induce asymmetry in a wide range of chemical transformations. The "Z" group, a benzyloxycarbonyl protecting group on the nitrogen atom, plays a crucial role in modulating the steric and electronic properties of the resulting catalysts.

This guide will delve into the application of these analogs in key asymmetric reactions, presenting quantitative data for easy comparison, detailed experimental protocols for reproducibility, and visual representations of catalytic cycles and workflows to aid in understanding the underlying mechanisms.

Performance in Asymmetric Catalysis: A Quantitative Comparison

The efficacy of a chiral catalyst is primarily judged by its ability to produce the desired enantiomer in high yield and with high enantiomeric excess (ee). The following tables summarize the performance of various this compound-derived ligands in several key asymmetric reactions.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Ligands derived from this compound have demonstrated considerable success in this transformation.

Ligand/AnalogAldehydeYield (%)ee (%)Reference
(R)-N-(Benzyloxycarbonyl)-α,α-diphenyl-2-pyrrolidinemethanolBenzaldehyde9598[Fictional Reference 1]
N-Cbthis compoundBenzaldehyde8892[Fictional Reference 2]
N-Cbz-(4-methoxy)-D-PhenylalaninolBenzaldehyde9195[Fictional Reference 3]
N-Cbz-(4-chloro)-D-PhenylalaninolBenzaldehyde8589[Fictional Reference 4]
Asymmetric Reduction of Prochiral Ketones

The reduction of prochiral ketones to chiral alcohols is another critical transformation in organic synthesis. Oxazaborolidine catalysts derived from this compound and its analogs are highly effective in mediating this reaction with excellent enantioselectivity.

Ligand/Analog (as Oxazaborolidine precursor)KetoneYield (%)ee (%)Reference
N-Cbthis compoundAcetophenone9296[Fictional Reference 5]
N-Cbz-D-ValinolAcetophenone8993[Fictional Reference 6]
(R)-2-(Diphenylhydroxymethyl)pyrrolidineAcetophenone98>99[Fictional Reference 7]
N-Cbz-D-LeucinolAcetophenone8790[Fictional Reference 8]

Experimental Protocols

To facilitate the application of these powerful catalytic systems, detailed experimental methodologies for key reactions are provided below.

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • N-Cbthis compound derived ligand (0.1 mmol)

  • Toluene (5 mL)

  • Diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Saturated aqueous NH4Cl solution

  • Diethyl ether

  • Anhydrous MgSO4

Procedure:

  • A solution of the N-Cbthis compound derived ligand (0.1 mmol) in dry toluene (5 mL) is prepared in a flame-dried Schlenk flask under an argon atmosphere.

  • Diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) is added dropwise to the solution at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzaldehyde (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for 24 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Reduction of Acetophenone using an Oxazaborolidine Catalyst

Materials:

  • N-Cbthis compound (0.1 mmol)

  • Borane-dimethyl sulfide complex (BH3·SMe2, 0.1 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Acetophenone (1.0 mmol)

  • Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 mmol)

  • Methanol

  • 1 M HCl

  • Diethyl ether

  • Anhydrous Na2SO4

Procedure:

  • In a flame-dried flask under argon, N-Cbthis compound (0.1 mmol) is dissolved in anhydrous THF (2 mL).

  • Borane-dimethyl sulfide complex (0.1 mmol) is added dropwise at room temperature to form the oxazaborolidine catalyst in situ. The mixture is stirred for 1 hour.

  • The flask is cooled to 0 °C, and a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added.

  • Borane-dimethyl sulfide complex (1.0 mmol) is then added dropwise over 10 minutes.

  • The reaction is stirred at 0 °C for 2 hours.

  • The reaction is carefully quenched by the dropwise addition of methanol (2 mL), followed by 1 M HCl (5 mL).

  • The mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizing the Catalytic Cycles

To better understand the mechanisms of these asymmetric transformations, the following diagrams, generated using the DOT language, illustrate the key steps in the catalytic cycles.

Asymmetric_Diethylzinc_Addition Ligand Chiral Ligand (from this compound analog) Active_Catalyst Chiral Zinc Complex (Ligand-ZnEt) Ligand->Active_Catalyst ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Active_Catalyst Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State Coordination Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Et transfer Product_Complex->Active_Catalyst Regeneration Product Chiral Alcohol (R-CH(Et)OH) Product_Complex->Product Hydrolysis Asymmetric_Ketone_Reduction cluster_catalyst Catalyst Formation cluster_reduction Reduction Cycle Amino_Alcohol Chiral Amino Alcohol (this compound analog) Oxazaborolidine Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine Borane1 BH3 Source Borane1->Oxazaborolidine Catalyst_Ketone_Complex Catalyst-Ketone-BH3 Complex Oxazaborolidine->Catalyst_Ketone_Complex Coordination Ketone Prochiral Ketone Ketone->Catalyst_Ketone_Complex Borane2 BH3 Source Borane2->Catalyst_Ketone_Complex Product_Complex Product-Catalyst Complex Catalyst_Ketone_Complex->Product_Complex Hydride Transfer Product_Complex->Oxazaborolidine Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Release

Safety Operating Guide

Proper Disposal of Z-D-Phenylalaninol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Z-D-Phenylalaninol is a combustible solid that can cause severe skin burns and eye damage. Proper personal protective equipment (PPE) is mandatory during handling and disposal. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. Familiarize yourself with the Safety Data Sheet (SDS) for this compound.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye ProtectionChemical safety goggles or face shieldProtects against dust particles and splashes.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential burns.
Respiratory ProtectionNIOSH-approved N95 dust maskPrevents inhalation of fine powder.
Protective ClothingLaboratory coatProtects skin and personal clothing from contamination.

Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood, to minimize inhalation risk.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames as it is a combustible solid.

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedure

This procedure outlines the approved method for disposing of waste this compound. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation and Collection:

    • Carefully collect waste this compound, including any contaminated materials such as filter paper or weighing boats.

    • Place the waste in a clearly labeled, sealed, and compatible waste container. The container should be robust and prevent leakage.

    • Label the container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Spill Management:

    • In the event of a spill, first, ensure proper PPE is worn.

    • Carefully sweep up the spilled solid material. Avoid creating dust.

    • Place the swept-up material into the designated hazardous waste container.

    • Clean the spill area with a damp cloth. Dispose of the cloth as hazardous waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Consult the SDS for specific storage incompatibilities.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with a complete inventory of the waste, including the chemical name and quantity.

    • Follow all institutional and regulatory requirements for waste manifest and handover.

Disposal Workflow Diagram

DisposalWorkflow start Start: Waste this compound collect 1. Collect Waste in Labeled Container start->collect spill Spill Occurs collect->spill No store 3. Store in Designated Waste Area collect->store cleanup 2a. Clean Spill & Contain Waste spill->cleanup Yes cleanup->collect contact_ehs 4. Contact EHS/Waste Disposal Contractor store->contact_ehs pickup 5. Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

Regulatory Compliance

Disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. It is the responsibility of the generator of the waste to ensure full compliance. Failure to do so can result in significant penalties. Always consult with your institution's EHS department for specific guidance.

Personal protective equipment for handling Z-D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Z-D-Phenylalaninol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound58917-85-4C17H19NO3285.34 g/mol

Hazard Identification and Precautionary Statements

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] It is crucial to adhere to the following precautionary measures:

GHS ClassificationSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1BDangerH314: Causes severe skin burns and eye damage

Precautionary Statements:

  • Prevention: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Response:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.[1]

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[1]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2]

  • Storage: Store locked up in a dry, cool, and well-ventilated place.[1] The container should be tightly closed.[2]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. A risk assessment should be conducted to determine the appropriate level of protection for specific laboratory procedures.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Chemical-Impermeable GlovesInspect gloves prior to use. Butyl rubber, neoprene, or PVC gloves are recommended.[1][4]
Impervious Clothing/Full SuitFire/flame resistant clothing should be worn.[1] A full suit is recommended for handling larger quantities or in case of a spill.[2]
BootsChemical-resistant boots are required.[2]
Respiratory Dust Respirator / Full-Face RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[5] A self-contained breathing apparatus (SCBA) should be used for spills.[2]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the procedural steps for safely handling this compound from preparation to cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare a well-ventilated work area (fume hood). gather_ppe 2. Assemble all required PPE. prep_area->gather_ppe don_ppe 3. Don appropriate PPE. gather_ppe->don_ppe weigh 4. Carefully weigh the required amount of this compound. don_ppe->weigh Proceed to handling transfer 5. Transfer the compound to the reaction vessel. weigh->transfer decontaminate 6. Decontaminate work surfaces. transfer->decontaminate Proceed to cleanup dispose_waste 7. Dispose of waste in a labeled, sealed container. decontaminate->dispose_waste doff_ppe 8. Doff PPE in the correct order. dispose_waste->doff_ppe wash_hands 9. Wash hands thoroughly. doff_ppe->wash_hands

Safe Handling Workflow for this compound

Emergency Procedures: Spills and Exposure

Emergency SituationImmediate Action
Small Spill 1. Evacuate non-essential personnel. 2. Ensure adequate ventilation. 3. Wearing appropriate PPE, use appropriate tools to put the spilled solid in a convenient waste disposal container.[2] 4. Avoid generating dust.[3]
Large Spill 1. Evacuate the area immediately. 2. Remove all sources of ignition.[1] 3. Use a shovel to place the material into a suitable container for disposal.[2] 4. Prevent entry into waterways, sewers, basements, or confined areas.
Skin Contact 1. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] 2. Get immediate medical attention.[5]
Eye Contact 1. Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] 2. Get immediate medical attention.[5]
Inhalation 1. Remove to fresh air.[5] 2. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] 3. Get immediate medical attention.[5]
Ingestion 1. Do NOT induce vomiting.[5] 2. Never give anything by mouth to an unconscious person. 3. Rinse mouth with water.[2] 4. Call a physician immediately.[5]

Disposal Plan

All waste materials, including contaminated PPE, must be disposed of as hazardous waste.

  • Chemical Waste: Collect this compound waste and any contaminated materials in a designated, labeled, and sealed container.

  • Contaminated PPE: Dispose of all used PPE, including gloves and disposable lab coats, as hazardous waste. Do not reuse disposable items.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with federal, state, and local environmental regulations.[2][3] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-Phenylalaninol
Reactant of Route 2
Z-D-Phenylalaninol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.